Product packaging for 1H-1,2,3-triazol-1-amine(Cat. No.:CAS No. 584-14-5)

1H-1,2,3-triazol-1-amine

Cat. No.: B1608429
CAS No.: 584-14-5
M. Wt: 84.08 g/mol
InChI Key: MPSUGQWRVNRJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-1,2,3-Triazol-1-amine (CAS 584-14-5) is a five-membered aromatic heterocyclic compound with the molecular formula C2H4N4 and a molecular weight of 84.08 g/mol . This nitrogen-rich scaffold serves as a versatile building block in medicinal chemistry and drug discovery . The 1,2,3-triazole core is known for its high chemical stability under hydrolytic, oxidative, and reductive conditions, and its strong dipole moment allows it to effectively mimic amide bonds, making it a valuable bioisostere in molecular design . Researchers utilize this compound and its derivatives primarily in the synthesis of novel antimicrobial agents . Its structural framework, capable of acting as both a hydrogen bond donor and acceptor, facilitates strong interactions with biological targets, which is crucial for developing new therapeutic compounds . The compound should be stored in a cool, ventilated warehouse and is incompatible with strong oxidizing agents, acids, and bases . This product is intended for laboratory research purposes only and is not classified as a drug, food additive, or cosmetic. It is strictly for use in professional settings and is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate safety precautions; a warning GHS pictogram and hazard statement H302 (Harmful if swallowed) apply .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4N4 B1608429 1H-1,2,3-triazol-1-amine CAS No. 584-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4/c3-6-2-1-4-5-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSUGQWRVNRJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396939
Record name 1H-1,2,3-triazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

584-14-5
Record name 1H-1,2,3-Triazol-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=584-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-triazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Amino-1,2,3-Triazole from Glyoxal Bishydrazone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1-amino-1,2,3-triazole, a valuable heterocyclic compound in medicinal chemistry and materials science. The described two-step synthesis commences with the formation of glyoxal bishydrazone from glyoxal and hydrazine, followed by an oxidative cyclization to yield the target triazole. This document elucidates the underlying chemical principles, offers a validated, step-by-step methodology, and discusses critical process parameters. It is intended for researchers, chemists, and professionals in drug development seeking a practical and robust method for preparing this important molecular scaffold.

Introduction: The Significance of the 1-Amino-1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry, recognized for its exceptional stability, unique electronic properties, and ability to engage in hydrogen bonding.[1][2][3] These heterocycles are considered privileged structures, appearing in a wide array of pharmacologically active compounds, including antiviral, anticancer, and antibacterial agents.[1][4][5] The 1,2,3-triazole moiety often acts as a bioisostere for amide bonds, enhancing the metabolic stability and pharmacokinetic profiles of peptide-based drug candidates.[6]

The addition of an amino group at the N1 position, yielding 1-amino-1,2,3-triazole, further expands the synthetic utility of this scaffold. This functional group serves as a versatile handle for subsequent chemical modifications, allowing for the construction of more complex, nitrogen-rich molecules, including advanced energetic materials and novel pharmaceutical agents.[7] The synthesis route starting from readily available glyoxal offers an efficient and direct pathway to this valuable intermediate.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of 1-amino-1,2,3-triazole from glyoxal is a two-step process. The causality behind this strategy lies in the sequential formation of a key intermediate, glyoxal bishydrazone, which possesses the requisite N-N-C-C-N-N backbone that can be readily cyclized.

Step 1: Formation of Glyoxal Bishydrazone This step involves a classical condensation reaction. The carbonyl groups of glyoxal react with the nucleophilic amino groups of hydrazine hydrate. The reaction typically proceeds rapidly to form the highly symmetrical glyoxal bishydrazone. This intermediate is the foundational precursor for the subsequent cyclization.

Step 2: Oxidative Cyclization The core of the synthesis is the oxidative cyclization of glyoxal bishydrazone. This transformation requires an oxidizing agent to facilitate the formation of the aromatic triazole ring. Several oxidizing systems have been proven effective, with manganese dioxide (MnO₂) and hydrogen peroxide in the presence of a transition metal catalyst being the most common.[8][9][10] The mechanism involves the removal of hydrogen atoms, leading to the formation of two new nitrogen-nitrogen bonds and the consequential closure of the five-membered triazole ring. The choice of oxidant is critical; it must be potent enough to effect the cyclization but selective enough to avoid over-oxidation or decomposition of the product. Activated manganese dioxide is often preferred for its reliability and high yields.[8][9]

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidative Cyclization Glyoxal Glyoxal (OHC-CHO) Bishydrazone Glyoxal Bishydrazone (Intermediate) Glyoxal->Bishydrazone Condensation Hydrazine Hydrazine Hydrate (2 eq.) Hydrazine->Bishydrazone Triazole 1-Amino-1,2,3-Triazole (Final Product) Bishydrazone->Triazole Cyclization Oxidant Oxidizing Agent (e.g., MnO₂) Oxidant->Bishydrazone

Caption: Overall workflow for the synthesis of 1-amino-1,2,3-triazole.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including specific characterization checkpoints to confirm the identity and purity of the intermediate and final product.

3.1 Materials and Reagents

  • Glyoxal (40% aqueous solution)

  • Hydrazine hydrate (80% or higher)

  • Activated Manganese Dioxide (MnO₂)

  • Ethanol (95% or absolute)

  • Acetonitrile

  • Deionized Water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

3.2 Step 1: Synthesis of Glyoxal Bishydrazone

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of ethanol. Cool the flask in an ice bath to 0-5 °C.

  • Reagent Addition: While stirring vigorously, slowly add 14.5 g (0.1 mol) of 40% aqueous glyoxal solution. Subsequently, add 12.5 g (0.2 mol) of 80% hydrazine hydrate dropwise, ensuring the temperature remains below 10 °C. The bishydrazone will begin to precipitate as a white solid.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, followed by 1 hour at room temperature.

  • Isolation: Isolate the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2x25 mL) and then with cold ethanol (2x20 mL).

  • Drying: Dry the product under vacuum to a constant weight. The expected yield of glyoxal bishydrazone is typically high (>90%).

  • Validation: Confirm the structure via ¹H NMR and IR spectroscopy before proceeding.

3.3 Step 2: Oxidative Cyclization to 1-Amino-1,2,3-triazole

  • Reaction Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, suspend 8.6 g (0.1 mol) of the dried glyoxal bishydrazone in 200 mL of acetonitrile.

  • Oxidant Addition: To the stirred suspension, add activated manganese dioxide (MnO₂). The optimal amount has been reported to be a 2.8 molar equivalent relative to the bishydrazone.[8][9] This corresponds to approximately 24.2 g (0.28 mol) of MnO₂.

  • Reaction: Heat the mixture to reflux (approx. 80-82 °C) and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2.5 to 3 hours.[8][9]

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the manganese solids by filtration through a pad of celite, washing the filter cake with acetonitrile (3x30 mL).

  • Isolation: Combine the filtrate and washings. Remove the acetonitrile under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification & Validation: The crude 1-amino-1,2,3-triazole can be purified by recrystallization from acetonitrile to achieve high purity (>96%).[8][9] The final structure should be confirmed by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8][11]

Process Parameters and Optimization

The success of this synthesis hinges on careful control of key parameters. The following table summarizes the critical variables and their typical values, primarily based on the manganese dioxide oxidation method.[8][9]

ParameterStep 1: Bishydrazone FormationStep 2: Oxidative CyclizationCausality & Field Insights
Stoichiometry Glyoxal : Hydrazine (1 : 2)Bishydrazone : MnO₂ (1 : 2.8)Excess hydrazine ensures complete reaction of glyoxal. The molar ratio of MnO₂ is critical; insufficient oxidant leads to incomplete conversion, while excess can promote side reactions.[8][9]
Temperature 0 - 10 °CReflux (~80 °C)The initial condensation is exothermic; low temperature controls the reaction rate and minimizes side products. Reflux provides the necessary activation energy for the oxidative cyclization.
Reaction Time ~1.5 hours~2.5 hoursReaction times should be monitored (e.g., by TLC) to ensure completion and avoid potential product degradation from prolonged heating.[8][9]
Solvent Ethanol/WaterAcetonitrileEthanol is a good medium for the condensation. Acetonitrile is an excellent choice for the cyclization due to its suitable boiling point and ability to suspend reagents effectively.
Typical Yield >90%~78%High yields are achievable with careful execution. The purification step (recrystallization) is crucial for obtaining a high-purity final product.[8][9]

Safety Considerations

  • Hydrazine Hydrate: Hydrazine is toxic, corrosive, and a suspected carcinogen. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Manganese Dioxide: While relatively stable, MnO₂ is a strong oxidizing agent. Avoid contact with combustible materials.

  • Solvents: Acetonitrile and ethanol are flammable. Ensure all heating is performed using heating mantles or oil baths, and keep away from open flames.

Conclusion

The synthesis of 1-amino-1,2,3-triazole from glyoxal bishydrazone is a reliable and efficient method for accessing a key building block in chemical and pharmaceutical research. The two-step process, involving a high-yielding condensation followed by a robust oxidative cyclization, provides good overall yields. By understanding the mechanistic underpinnings and carefully controlling the experimental parameters outlined in this guide, researchers can confidently produce high-purity 1-amino-1,2,3-triazole for a wide range of synthetic applications.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1H-1,2,3-Triazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

1H-1,2,3-triazol-1-amine is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the versatile 1,2,3-triazole core, the addition of an N-amino group introduces unique electronic properties and potential for diverse functionalization, making it a valuable scaffold in the design of novel pharmaceuticals and energetic materials. A thorough understanding of its structural and electronic characteristics is paramount for its application and development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering insights into the interpretation of its spectral data and the experimental protocols for its analysis.

The structural elucidation of this compound relies on a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined application allows for unambiguous confirmation of the molecule's identity and purity. This guide will delve into the theoretical underpinnings of each technique as they apply to this specific molecule and provide practical guidance for obtaining and interpreting high-quality spectra.

Synthesis of this compound

A validated method for the synthesis of this compound involves a two-step process starting from glyoxal. The initial step is the formation of glyoxal bishydrazone, which is then subjected to oxidative cyclization.

A reported synthesis of 1-amino-1,2,3-triazole involves the oxidation of glyoxal bishydrazone, which is synthesized from glyoxal and aqueous hydrazine[1]. The subsequent oxidation of glyoxal bishydrazone with activated manganese dioxide yields 1-amino-1,2,3-triazole[1]. The purity of the final product can be enhanced through crystallization from acetonitrile[1].

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Glyoxal Bishydrazone

  • In a reaction vessel, cool a solution of glyoxal in water to 0-5 °C.

  • Slowly add an aqueous solution of hydrazine hydrate while maintaining the temperature below 10 °C.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Collect the precipitated glyoxal bishydrazone by filtration, wash with cold water, and dry under vacuum.

Step 2: Oxidative Cyclization to this compound

  • Suspend the synthesized glyoxal bishydrazone in a suitable solvent, such as dichloromethane or acetonitrile.

  • Add activated manganese dioxide to the suspension in portions. The optimal reported ratio is 2.8 times the amount of manganese dioxide to glyoxal bishydrazone[1].

  • Stir the reaction mixture at room temperature for approximately 2.5 hours[1].

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the manganese dioxide.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from acetonitrile to yield the final product with high purity[1].

SynthesisWorkflow Glyoxal Glyoxal Glyoxal_Bishydrazone Glyoxal Bishydrazone Glyoxal->Glyoxal_Bishydrazone Step 1: Condensation Hydrazine Hydrazine Hydrate Hydrazine->Glyoxal_Bishydrazone Triazolamine This compound Glyoxal_Bishydrazone->Triazolamine Step 2: Oxidative Cyclization MnO2 Activated MnO2 MnO2->Triazolamine MS_Fragmentation M [C₂H₄N₄]⁺ m/z = 84 F1 [C₂H₄N₂]⁺ m/z = 56 M->F1 - N₂ F2 [CH₂N₃]⁺ m/z = 57 M->F2 - HCN N2 N₂ F1->N2 HCN HCN F2->HCN

References

Navigating the Nitrogen Maze: An In-depth Technical Guide to 1H and 13C NMR Spectral Data of N-Aminotriazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aminotriazoles, heterocyclic compounds featuring a five-membered triazole ring with an attached amino group on one of the ring nitrogen atoms, are a cornerstone in medicinal chemistry and materials science. Their diverse biological activities, including antifungal, antimicrobial, and anticancer properties, have made them a focal point in drug discovery. The precise structural characterization of these molecules is paramount, as the isomeric position of the N-amino group significantly influences their chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of these isomers in solution. This in-depth guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data of N-aminotriazoles, offering field-proven insights for researchers and drug development professionals. We will delve into the characteristic spectral features, the causality behind experimental choices, and the application of advanced NMR techniques for unequivocal isomer identification.

The Structural Challenge: Isomerism in N-Aminotriazoles

The core challenge in the characterization of N-aminotriazoles lies in the potential for multiple isomeric forms depending on the point of attachment of the amino group to the triazole ring. For the 1,2,4-triazole scaffold, three possible N-amino isomers exist: 1-amino-, 2-amino-, and 4-amino-1,2,4-triazole. The 1,2,3-triazole scaffold can exist as 1-amino- and 2-amino-1,2,3-triazole. Distinguishing between these isomers is often not trivial and requires a detailed analysis of their NMR spectra.

Part 1: ¹H NMR Spectral Data of N-Aminotriazoles

The proton NMR spectrum provides initial, yet crucial, information for the identification of N-aminotriazole isomers. The chemical shifts of the triazole ring protons and the amino group protons are highly sensitive to the electronic environment, which is dictated by the position of the N-amino group.

Chemical Shifts of Triazole Ring Protons

The protons directly attached to the carbon atoms of the triazole ring (C-H protons) typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. Their precise chemical shifts are influenced by the anisotropic effect of the aromatic ring and the electronic effects of the substituents.

  • 1,2,4-Triazoles: In unsubstituted 4-amino-4H-1,2,4-triazole, the two equivalent C-H protons (H3 and H5) appear as a singlet. For substituted 1,2,4-triazoles, the chemical shifts of the H3 and H5 protons provide clues to the substitution pattern.

  • 1,2,3-Triazoles: The 1H-1,2,3-triazole ring protons (H4 and H5) also show distinct chemical shifts depending on the substitution pattern. For instance, in 1,4-disubstituted-1H-1,2,3-triazoles, the H5 proton signal is a valuable diagnostic peak.[1]

Chemical Shifts of Amino Group Protons

The protons of the N-amino group (NH₂) typically appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange with residual water in the solvent. The chemical shift of the NH₂ protons can vary significantly depending on the solvent, concentration, and temperature. In DMSO-d₆, a common solvent for NMR analysis of these compounds, the NH₂ protons often resonate in the range of δ 5.0 to 8.0 ppm. In some cases, these protons can be exchanged with deuterium upon addition of D₂O, leading to the disappearance of their signal, which can be a useful confirmation of their assignment.

Factors Influencing ¹H Chemical Shifts

Several factors can influence the proton chemical shifts in N-aminotriazoles:

  • Inductive and Resonance Effects: The N-amino group is an electron-donating group, which can influence the electron density within the triazole ring through resonance and inductive effects, thereby affecting the shielding of the ring protons.[2][3]

  • Solvent Effects: The choice of solvent can significantly impact the chemical shifts, particularly for the NH₂ protons, due to hydrogen bonding interactions.[4][5] Polar aprotic solvents like DMSO-d₆ are often preferred as they can solvate the molecule well without engaging in rapid proton exchange with the analyte's amino protons, resulting in sharper signals compared to protic solvents.

  • Protonation: The protonation of the triazole ring or the exocyclic amino group can lead to significant downfield shifts of the adjacent protons due to the increase in positive charge density. The site of protonation can often be determined by monitoring these changes in chemical shifts.[5]

Part 2: ¹³C NMR Spectral Data of N-Aminotriazoles

The ¹³C NMR spectrum is a powerful complement to the ¹H NMR spectrum, providing direct information about the carbon skeleton of the molecule. The chemical shifts of the triazole ring carbons are particularly diagnostic for distinguishing between different N-amino isomers.

Chemical Shifts of Triazole Ring Carbons

The carbon atoms of the triazole ring typically resonate in the aromatic region of the ¹³C NMR spectrum, generally between δ 140 and 165 ppm. The precise chemical shifts are highly dependent on the isomer.

A study on monoalkylated 3-methylthio-5-amino-1,2,4-triazoles demonstrated that ¹³C NMR spectra, including proton-coupled measurements, unambiguously proved the structures of all derivatives studied.[6]

Table 1: Representative ¹³C NMR Chemical Shift Ranges for N-Aminotriazole Ring Carbons

Isomer TypeC3 (ppm)C5 (ppm)Reference(s)
5-Amino-1,2,4-triazole derivatives~157~160[7]

Note: These are approximate ranges and can vary based on substituents and solvent.

Factors Influencing ¹³C Chemical Shifts

Similar to ¹H NMR, the ¹³C chemical shifts are influenced by:

  • Electronic Effects: The electron-donating nature of the N-amino group affects the electron density at the ring carbons, leading to changes in their chemical shifts.

  • Substitution Effects: The type and position of other substituents on the triazole ring will cause predictable upfield or downfield shifts of the carbon signals.[2]

  • Tautomerism: In some cases, N-aminotriazoles can exist in tautomeric forms, which can lead to averaged signals or the presence of multiple sets of signals in the ¹³C NMR spectrum. The equilibrium between tautomers can be influenced by the solvent.[5][8]

Part 3: Experimental Protocols and Methodologies

The reliability of NMR data is intrinsically linked to the rigor of the experimental methodology. As a senior application scientist, the emphasis is not just on the steps but on the rationale behind them to ensure a self-validating system.

Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical. DMSO-d₆ is highly recommended for N-aminotriazoles for several reasons:

    • High Solubilizing Power: It effectively dissolves a wide range of polar organic compounds.

    • Reduced Proton Exchange: As an aprotic solvent, it minimizes the rate of exchange of the NH₂ protons, resulting in sharper signals that are easier to integrate and observe.

    • High Boiling Point: This allows for variable temperature NMR studies to investigate dynamic processes like tautomerism or restricted rotation.

    • Reference Signals: The residual solvent signals for DMSO-d₆ (δн ≈ 2.50 ppm, δc ≈ 39.52 ppm) are well-defined and can be used for internal referencing.[9]

  • Concentration: Samples are typically prepared at a concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent. This concentration is usually sufficient to obtain good signal-to-noise in a reasonable acquisition time on modern NMR spectrometers.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A small amount is added to the sample to provide a reference point for the chemical shift scale.

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher, to ensure adequate signal dispersion.[9]

  • 1D ¹H NMR:

    • A standard pulse program is used.

    • The spectral width should be set to cover the expected range of proton signals (typically 0-15 ppm).

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • 1D ¹³C NMR:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

    • The spectral width should encompass the full range of expected carbon signals (typically 0-200 ppm).

    • Longer acquisition times are generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Part 4: Advanced NMR Techniques for Unambiguous Isomer Assignment

While 1D NMR provides essential information, complex cases and the need for definitive structural proof often necessitate the use of two-dimensional (2D) NMR techniques.

Homonuclear Correlation Spectroscopy (COSY)

COSY is a 2D NMR experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This is useful for identifying spin systems within the molecule, such as protons on adjacent carbons in a substituent chain.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N.[10] This is an invaluable tool for:

  • Assigning Carbon Signals: Each C-H bond will produce a cross-peak, allowing for the unambiguous assignment of the ¹³C signals corresponding to protonated carbons.

  • Confirming Connectivity: It provides direct evidence of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC)

HMBC is arguably one of the most powerful 2D NMR experiments for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more).[11] For N-aminotriazoles, HMBC is critical for:

  • Distinguishing Isomers: By observing long-range correlations between the triazole ring protons and carbons, and between the protons of substituents and the ring carbons, the exact substitution pattern can be pieced together like a puzzle. For example, a correlation between the NH₂ protons and a specific ring carbon can definitively place the amino group.

  • Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. HMBC is the primary method for assigning these carbons by observing their correlations to nearby protons.

Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of molecules. For N-aminotriazoles, NOESY can help to:

  • Confirm Isomer Structure: By observing through-space interactions between the NH₂ protons and specific ring protons or substituent protons, the spatial arrangement of the groups can be confirmed.

Figure 1: A typical experimental workflow for the structural elucidation of N-aminotriazoles using a combination of 1D and 2D NMR techniques.

The Power of ¹⁵N NMR Spectroscopy

Given the nitrogen-rich nature of N-aminotriazoles, ¹⁵N NMR spectroscopy offers a direct window into the electronic environment of the nitrogen atoms. While the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope present sensitivity challenges, modern NMR instruments and techniques like HMBC can provide valuable ¹H-¹⁵N correlation data.[12] The chemical shifts of the triazole ring nitrogens and the exocyclic amino nitrogen are distinct for each isomer, providing an additional layer of confirmation for structural assignments.[13][14]

  • Chemical Shift Ranges: The chemical shifts of nitrogen atoms in azoles can span a wide range, making it possible to distinguish between different nitrogen environments (e.g., pyrrole-type vs. pyridine-type nitrogens).[15]

  • ¹H-¹⁵N HMBC: This 2D experiment can reveal long-range couplings between protons and nitrogen atoms, which is extremely useful for assigning the nitrogen signals and confirming the overall structure.[7][12]

Figure 2: A logical diagram illustrating how 2D NMR correlations, particularly from HMBC and NOESY experiments, are used to differentiate between N-aminotriazole isomers.

Conclusion

The structural characterization of N-aminotriazoles is a critical step in their development as therapeutic agents and advanced materials. ¹H and ¹³C NMR spectroscopy, when applied systematically and thoughtfully, provides the necessary tools for unambiguous isomer identification. By understanding the fundamental principles of chemical shifts and coupling constants, and by leveraging the power of advanced 2D NMR techniques like HSQC, HMBC, and NOESY, researchers can confidently navigate the complexities of N-aminotriazole isomerism. This guide has outlined the key spectral features, provided a rationale for experimental choices, and demonstrated the logical workflow for structural elucidation. As the field of drug discovery continues to explore the rich chemical space of nitrogen heterocycles, a thorough understanding of these NMR methodologies will remain an indispensable asset for scientists and researchers.

References

Tautomeric Landscapes of 1,2,3-Triazoles and Their N-Amino Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Chameleon-Like Nature of 1,2,3-Triazoles in Medicinal Chemistry

The 1,2,3-triazole scaffold has firmly established itself as a cornerstone in modern drug discovery.[1] Its prevalence in a wide array of biologically active compounds stems from its unique combination of properties: metabolic stability, capacity for hydrogen bonding, and its role as a reliable linker moiety.[2][3] However, to truly harness the potential of this versatile heterocycle, particularly in the design of novel therapeutics, a deep understanding of its tautomeric behavior is paramount. This guide provides an in-depth exploration of the tautomerism in 1,2,3-triazoles and their N-amino derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the structural nuances, the analytical techniques to probe these dynamic equilibria, and the profound implications of tautomerism on biological activity.

The Fundamental Principles of Tautomerism in 1,2,3-Triazoles

Prototropic tautomerism in azoles is a dynamic equilibrium involving the migration of a proton between two or more interconvertible isomers.[4] In the case of the parent 1,2,3-triazole, two primary annular tautomers exist: the 1H- and 2H-forms. The position of the mobile proton on the triazole ring significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, which in turn dictate its interactions with biological targets.

It is a well-established observation that the 2H-tautomer of 1,2,3-triazole is the major form in aqueous solution.[5] This preference is attributed to a combination of factors, including lone-pair repulsion and solvent effects.

The Tautomeric Puzzle of 1,2,3-Triazole

The unsubstituted 1,2,3-triazole ring can exist in two tautomeric forms: the 1H-1,2,3-triazole and the 2H-1,2,3-triazole. Computational studies have consistently shown that the 2H-tautomer is more stable than the 1H-tautomer in the gas phase. This stability difference is also observed in aqueous solutions, where the 2H form is favored.

dot graph Tautomers_123_Triazole { layout=neato; node [shape=plaintext]; "1H" [label=<

1H-1,2,3-Triazole

>]; "2H" [label=<

2H-1,2,3-Triazole

>];

"1H" -- "2H" [label="⇌", fontsize=20]; } Caption: Tautomeric equilibrium of 1,2,3-triazole.

Introducing the N-Amino Group: A New Layer of Complexity

The introduction of an amino group directly onto a nitrogen atom of the 1,2,3-triazole ring gives rise to N-amino-1,2,3-triazoles. This substitution introduces additional tautomeric possibilities and significantly influences the electronic properties of the heterocyclic core. The primary isomers are 1-amino-1,2,3-triazole and 2-amino-1,2,3-triazole.

Tautomers of 1-Amino-1,2,3-triazole

For 1-amino-1,2,3-triazole, in addition to the annular tautomerism, one must also consider the possibility of amino-imino tautomerism. However, for most N-amino azoles, the amino form is generally favored.

dot graph Tautomers_1_Amino_123_Triazole { layout=neato; node [shape=plaintext]; "1-amino-1H" [label=<

1-Amino-1H-1,2,3-triazole

>]; "1-amino-2H" [label=<

1-Amino-2H-1,2,3-triazole

>];

"1-amino-1H" -- "1-amino-2H" [label="⇌", fontsize=20]; }

Caption: Annular tautomerism in 1-amino-1,2,3-triazole.

Tautomers of 2-Amino-1,2,3-triazole

Similarly, 2-amino-1,2,3-triazole can exist in different tautomeric forms. The relative stability of these forms is influenced by both electronic and steric factors.

dot graph Tautomers_2_Amino_123_Triazole { layout=neato; node [shape=plaintext]; "2-amino-1H" [label=<

2-Amino-1H-1,2,3-triazole

>]; "2-amino-imino" [label=<

Imino tautomer

>];

"2-amino-1H" -- "2-amino-imino" [label="⇌", fontsize=20]; }

Caption: Tautomeric equilibrium in 2-amino-1,2,3-triazole.

Synthesis of N-Amino-1,2,3-Triazoles: Experimental Protocols

The synthesis of N-amino-1,2,3-triazoles is a critical step in their study and application. Below are detailed protocols for the preparation of 1-amino- and 2-amino-1,2,3-triazoles.

Synthesis of 1-Amino-1,2,3-triazole

A common method for the synthesis of 1-amino-1,2,3-triazole involves the oxidative cyclization of glyoxal bishydrazone.[6][7]

Step-by-Step Protocol:

  • Preparation of Glyoxal Bishydrazone:

    • To a solution of glyoxal (1 equivalent) in water, add aqueous hydrazine (2.2 equivalents) dropwise at 0-5 °C.

    • Stir the mixture for 2-3 hours at room temperature.

    • Collect the precipitated glyoxal bishydrazone by filtration, wash with cold water, and dry under vacuum.

  • Oxidative Cyclization:

    • Suspend glyoxal bishydrazone (1 equivalent) in a suitable solvent such as acetonitrile.

    • Add activated manganese dioxide (2.8 equivalents) portion-wise to the suspension.[6]

    • Reflux the mixture for 2.5-3 hours, monitoring the reaction progress by TLC.

    • After completion, filter the hot reaction mixture to remove manganese dioxide.

    • Evaporate the solvent under reduced pressure to obtain crude 1-amino-1,2,3-triazole.

    • Purify the product by crystallization from acetonitrile to yield pure 1-amino-1,2,3-triazole.[6]

Synthesis of 2-Amino-1,2,3-triazole Derivatives

The synthesis of 2-amino-1,2,3-triazoles can be achieved from vicinal diazides through a reaction with triphenylphosphine followed by hydrolysis.[8]

Step-by-Step Protocol:

  • Formation of the Phosphorane:

    • React a suitable vicinal diazide (e.g., naphthoquinone diazide) with triphenylphosphine (1 equivalent) in an inert solvent like THF at room temperature.

    • The reaction typically proceeds to completion to form the corresponding phosphorane of the 2-amino-1,2,3-triazole derivative.[8]

  • Hydrolysis to the Free Amine:

    • Hydrolyze the phosphorane intermediate using aqueous acid (e.g., HCl) to yield the free 2-amino-1,2,3-triazole.[8]

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the product by column chromatography or crystallization.

Characterization of Tautomers: A Combined Spectroscopic and Computational Approach

A combination of experimental and computational methods is essential for the unambiguous characterization of tautomeric forms and the determination of their equilibrium ratios.

dot graph TD { A[Synthesis of 1,2,3-Triazole Derivative] --> B{Characterization}; B --> C[NMR Spectroscopy]; B --> D[Computational Chemistry]; C --> E[Determine Tautomeric Ratio in Solution]; D --> F[Calculate Relative Tautomer Stabilities]; E --> G{Biological Evaluation}; F --> G; } Caption: Workflow for Tautomer Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[9] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the electronic environment, which differs between tautomers.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the N-amino-1,2,3-triazole in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) in a 5 mm NMR tube. The choice of solvent is crucial as it can influence the tautomeric equilibrium.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • Observe the chemical shifts and integration of the triazole ring protons and the amino protons.

    • If the tautomeric interconversion is slow on the NMR timescale, separate signals for each tautomer will be observed. The ratio of the integrals will provide the tautomeric ratio.

    • If the interconversion is fast, an averaged spectrum will be observed. In such cases, variable temperature NMR studies can be employed to slow down the exchange and resolve the individual tautomers.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The chemical shifts of the triazole ring carbons can provide further evidence for the predominant tautomeric form.

  • ¹⁵N NMR Spectroscopy:

    • ¹⁵N NMR is particularly informative for distinguishing between tautomers due to the large chemical shift dispersion of nitrogen.[10]

    • The ¹⁵N chemical shifts of the "pyrrole-type" and "pyridine-type" nitrogen atoms are distinct for each tautomer.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers in the gas phase and in solution.

Computational Protocol:

  • Structure Optimization: Build the 3D structures of all possible tautomers of the N-amino-1,2,3-triazole.

  • Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Solvent Effects: To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Data Analysis: Compare the calculated free energies of the tautomers to determine their relative stabilities. The tautomer with the lowest free energy is the most stable.

Table 1: Calculated Relative Energies of 1,2,3-Triazole Tautomers

TautomerRelative Energy (kcal/mol) in Gas Phase
1H-1,2,3-triazole3.5 - 4.5
2H-1,2,3-triazole0.0

Note: Data is for the parent 1,2,3-triazole and serves as a reference. The relative energies for N-amino derivatives will be influenced by the amino substituent.

The Impact of Tautomerism on Biological Activity in Drug Development

The tautomeric form of a drug molecule can have a profound impact on its biological activity. Different tautomers can exhibit distinct pharmacodynamic and pharmacokinetic properties due to differences in their:

  • Shape and Hydrogen Bonding Patterns: These factors determine how a molecule fits into a receptor's binding pocket and the strength of the interaction.

  • pKa and Lipophilicity: These properties influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The 1,2,3-triazole ring is often employed as a bioisostere for an amide bond in drug design.[2][11] The ability of the triazole to act as both a hydrogen bond donor and acceptor is crucial for its interaction with biological targets. The tautomeric equilibrium will dictate the availability of these hydrogen bonding sites.

For instance, in the development of inhibitors for specific enzymes, one tautomer may present the optimal arrangement of functional groups for binding to the active site, while another tautomer may be inactive or have a different target profile. Therefore, understanding and controlling the tautomeric preference of a 1,2,3-triazole-containing drug candidate is a critical aspect of rational drug design. The 5-amino-1,2,3-triazole-4-carboxamide scaffold has been identified as a promising starting point for the development of drugs against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[12] The optimization of this series involved considerations of the tautomeric forms to improve potency and drug-like properties.

Conclusion: A Call for Tautomer-Aware Drug Design

The tautomerism of 1,2,3-triazoles and their N-amino derivatives is a complex yet crucial aspect of their chemistry. For medicinal chemists and drug development professionals, a thorough understanding of the factors governing tautomeric equilibria is not merely an academic exercise but a practical necessity. By employing a synergistic approach of advanced spectroscopic techniques and computational modeling, it is possible to elucidate the tautomeric landscape of these important heterocycles. This knowledge will undoubtedly pave the way for the rational design of more effective and safer therapeutics that leverage the unique properties of the 1,2,3-triazole scaffold.

References

Introduction: The Significance of the 1,2,3-Triazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 1H-1,2,3-triazol-1-amine

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its remarkable stability to metabolic degradation, capacity for hydrogen bonding, and dipole character make it an invaluable pharmacophore.[3][4] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prime example of "click chemistry," has rendered substituted 1,4-disubstituted 1,2,3-triazoles exceptionally accessible, fueling their integration into drug discovery programs.[5][6] These heterocycles are often employed as bioisosteres for amide bonds, enhancing the pharmacokinetic profiles of peptide-based therapeutics.[5]

This guide focuses on a specific, less-explored derivative: This compound . This molecule, featuring a primary amine directly attached to a ring nitrogen, represents a versatile synthetic intermediate. The exocyclic amine group serves as a reactive handle for diversification, allowing for the construction of novel molecular libraries for screening in drug development and other advanced applications. This document provides a comprehensive overview of its known properties, theoretical characteristics, potential synthetic strategies, and core reactivity, tailored for researchers and scientists in the pharmaceutical and chemical industries.

Section 1: Molecular Identity and Structure

This compound is an aromatic heterocyclic compound. The core structure consists of a five-membered ring with two carbon atoms and three contiguous nitrogen atoms, with a primary amine substituent on the N1 position.

Caption: Molecular structure of this compound.

Table 1: Compound Identifiers

Identifier Value Source
CAS Number 584-14-5 [7][8]
Molecular Formula C₂H₄N₄ [7][8]
Molecular Weight 84.08 g/mol [8]
IUPAC Name triazol-1-amine [8]
Synonyms 1-Amino-1,2,3-triazole,[7][8][9]Triazol-1-ylamine [7]

| PubChem CID | 3825723 |[7][8] |

Section 2: Physicochemical Properties

Experimental data for this compound is sparse. However, computational models provide valuable insights into its expected physicochemical profile. The parent 1H-1,2,3-triazole is known to be highly soluble in water and exists in equilibrium with its 2H-tautomer in solution.[4][10] It is reasonable to expect that the amine derivative will also exhibit good solubility in polar solvents due to the presence of the -NH₂ group, which can act as both a hydrogen bond donor and acceptor.

Table 2: Computed Physicochemical Data

Property Value Interpretation Source
XLogP3 -0.6 Indicates high hydrophilicity; preferentially partitions into water over octanol. [8]
Topological Polar Surface Area (TPSA) 56.7 Ų Suggests good potential for membrane permeability. [8]
Hydrogen Bond Donor Count 1 The -NH₂ group can donate one hydrogen bond. [8]
Hydrogen Bond Acceptor Count 3 The ring nitrogens and the amine nitrogen can accept hydrogen bonds. [8]
Rotatable Bond Count 1 Minimal conformational flexibility due to the N-N bond. [8]

| Exact Mass | 84.043596145 Da | Useful for high-resolution mass spectrometry identification. |[8] |

Section 3: Synthesis and Structural Elucidation

Causality of Experimental Choice: The 1H-proton of 1,2,3-triazole is acidic and can be removed by a suitable base to form the triazolide anion. This anion is nucleophilic and can react with an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid or a chloramine derivative, to form the N-N bond. This strategy is a standard and reliable method for creating N-amino heterocycles.

Representative Experimental Protocol (Hypothetical):

  • Deprotonation: Dissolve 1H-1,2,3-triazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Anion Formation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases, indicating the formation of the sodium triazolide salt.

  • Amination: Prepare a separate solution of hydroxylamine-O-sulfonic acid (1.2 eq) in the same solvent. Cool the triazolide solution back to 0 °C and add the aminating agent solution dropwise over 30 minutes.

  • Reaction & Quench: Allow the reaction to stir at room temperature overnight. Monitor progress by thin-layer chromatography (TLC). Upon completion, cautiously quench the reaction by the slow addition of water.

  • Extraction & Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of this compound.

Structural Elucidation:

  • ¹H NMR: The spectrum should reveal two distinct signals for the aromatic protons on the triazole ring (C4-H and C5-H) and a characteristically broad singlet for the two protons of the -NH₂ group, which may exchange with D₂O.

  • ¹³C NMR: Two signals corresponding to the two unique carbon atoms in the heterocyclic ring are expected.

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) would show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated exact mass of 84.0436.

  • Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the amine group (typically two bands in the 3300-3500 cm⁻¹ region) and C-H and N=N stretching from the aromatic ring.

Section 4: Chemical Reactivity and Applications

The synthetic utility of this compound stems from the dual reactivity of its stable aromatic core and its versatile primary amine group.

  • Stability of the Triazole Core: The 1,2,3-triazole ring is highly aromatic and generally resistant to common oxidative, reductive, and hydrolytic conditions, making it a robust scaffold for further chemical modifications.[3]

  • Reactivity of the Exocyclic Amine: The -NH₂ group is the primary site of reactivity and serves as a gateway to a wide array of derivatives.

    • Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures would convert the primary amine into a diazonium salt. This intermediate is highly valuable, as the diazonium group is an excellent leaving group and can be displaced by various nucleophiles (e.g., halides, cyanide, hydroxyl) to install new functional groups on the N1 position.

    • Acylation and Sulfonylation: The amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a fundamental transformation for building larger molecules and exploring structure-activity relationships (SAR) in drug discovery.

    • Reductive Amination: Condensation with aldehydes or ketones followed by reduction can be used to synthesize secondary and tertiary N-alkylated derivatives.

Caption: Key reaction pathways of this compound.

Applications in Drug Development: The ability to easily modify the N1 position makes this compound an attractive starting point for generating libraries of novel compounds.[11] By attaching various pharmacologically relevant fragments to the N1-amine, researchers can rapidly explore chemical space to identify new leads with potential therapeutic activity against a range of biological targets, including enzymes and receptors.[6]

Section 5: Safety and Handling

Safe handling of this compound and its derivatives is paramount. The available safety data indicates it should be treated as a hazardous chemical.

Table 3: GHS Hazard Information

Identifier Classification Pictogram Source
Acute Toxicity, Oral H302: Harmful if swallowed GHS07 (Exclamation Mark) [7]
Skin Irritation H315: Causes skin irritation* GHS07 (Exclamation Mark) [12]
Eye Irritation H319: Causes serious eye irritation* GHS07 (Exclamation Mark) [12]
Acute Toxicity, Inhalation H332: Harmful if inhaled* GHS07 (Exclamation Mark) [12]

*Note: Data for irritation and inhalation toxicity is from the hydrochloride salt and should be considered relevant for the parent amine.

Handling Protocols:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[13][14]

    • Respiratory Protection: If working with fine powders or aerosols, or if ventilation is inadequate, use an approved respirator.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[13]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[13]

Conclusion

This compound is a valuable heterocyclic building block with significant untapped potential. While its physical properties are primarily understood through computational data, its chemical reactivity is predictable and highly useful. The combination of a stable, drug-like aromatic core and a synthetically versatile primary amine handle makes it an ideal starting material for the creation of diverse molecular libraries. For researchers in drug discovery and materials science, this compound offers a robust platform for developing novel molecules with tailored functions and properties. Adherence to strict safety protocols is essential when handling this reactive and potentially hazardous compound.

References

The Enduring Legacy of the 1,2,3-Triazole: A Journey from Serendipitous Discovery to a Cornerstone of Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Hero of Heterocyclic Chemistry

In the vast landscape of organic chemistry, the 1,2,3-triazole ring, a five-membered heterocycle with three contiguous nitrogen atoms, has emerged as a scaffold of profound significance.[1][2] Though absent in nature, its unique combination of properties—remarkable stability, a strong dipole moment, and the capacity for hydrogen bonding—has made it an invaluable building block in medicinal chemistry, materials science, and bioconjugation.[2][3][4] This guide delves into the rich history of the 1,2,3-triazole, tracing its path from an early synthetic curiosity to a central player in the revolutionary field of click chemistry. We will explore the key synthetic milestones, from classical methods to the game-changing development of catalyzed and strain-promoted cycloadditions, providing both mechanistic insights and practical, field-proven protocols.

The Dawn of Triazole Chemistry: Early Discoveries

The story of the 1,2,3-triazole begins in the late 19th century. While the exact first synthesis is a matter of historical debate, the work of Pechmann in 1888 is often cited as a foundational moment. These early methods, while groundbreaking for their time, were often limited in scope and required harsh reaction conditions.

A significant early approach to the synthesis of 1,2,3-triazoles is the Pechmann condensation . This reaction typically involves the condensation of a diazomethane derivative with a compound containing an active methylene group. While historically important, this method is less commonly used today due to the hazardous nature of diazomethane and its limited substrate scope.

A Paradigm Shift: The Huisgen 1,3-Dipolar Cycloaddition

The true potential of 1,2,3-triazole synthesis was unlocked in the mid-20th century through the pioneering work of Rolf Huisgen.[5][6] His systematic investigation of 1,3-dipolar cycloadditions established a powerful and general method for the construction of five-membered heterocycles.[6][7] The Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne provided a direct and atom-economical route to 1,2,3-triazoles.[1][8]

The reaction proceeds via a concerted, pericyclic mechanism involving the [4π+2π] cycloaddition of the 1,3-dipole (the azide) and the dipolarophile (the alkyne).[7] However, the thermal Huisgen cycloaddition suffered from significant drawbacks that limited its widespread application. The reaction often required high temperatures and, with unsymmetrical alkynes, typically yielded a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating tedious purification.[8][9][10]

Caption: The thermal Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne, leading to a mixture of regioisomeric 1,2,3-triazoles.

The "Click" Revolution: Catalysis and Bioorthogonality

The limitations of the thermal Huisgen cycloaddition set the stage for a revolutionary breakthrough at the dawn of the 21st century. The concept of "click chemistry," introduced by K. Barry Sharpless, sought to identify reactions that are modular, high-yielding, stereospecific, and proceed under benign conditions.[10][11][12] The azide-alkyne cycloaddition was a prime candidate, and the discovery of copper(I) catalysis by Morten Meldal and, independently, by Valery Fokin and K. Barry Sharpless, transformed it into the quintessential click reaction.[8][12]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) addressed the major shortcomings of the thermal reaction. The use of a copper(I) catalyst dramatically accelerates the reaction, allowing it to proceed at room temperature, and, most importantly, provides exquisite regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[3][8][13] This is due to a change in the reaction mechanism from a concerted to a stepwise process involving copper acetylide intermediates.[12][14] The CuAAC reaction is remarkably robust, tolerating a wide variety of functional groups and being insensitive to aqueous conditions, making it ideal for applications in biological systems.[10][11]

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While CuAAC is a powerful tool, the cytotoxicity of copper has limited its application in living organisms. This challenge spurred the development of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , a truly bioorthogonal reaction.[15][16][] Pioneered by Carolyn Bertozzi, SPAAC utilizes the inherent ring strain of cyclooctynes to accelerate the cycloaddition with azides without the need for a metal catalyst.[18][19] The release of this strain provides the driving force for the reaction to proceed rapidly at physiological temperatures.[15][16] This has opened the door to in vivo labeling and imaging of biomolecules in their native environment.[19]

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is driven by the release of ring strain in the cyclooctyne.

Comparison of Key Synthetic Methods

FeatureThermal Huisgen CycloadditionCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst NoneCopper(I)None
Temperature High (often >100 °C)Room TemperatureRoom Temperature
Regioselectivity Poor (mixture of 1,4 and 1,5-isomers)Excellent (exclusively 1,4-isomer)Good (can vary with cyclooctyne structure)
Reaction Rate SlowVery FastFast
Biocompatibility PoorLimited by copper toxicityExcellent (bioorthogonal)
Typical Use Case Small molecule synthesis (less common now)Bioconjugation, materials science, drug discoveryIn vivo imaging, live-cell labeling

Experimental Protocols

Protocol 1: A Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Materials:

  • Benzyl azide (1.0 mmol, 1.0 eq)

  • Phenylacetylene (1.1 mmol, 1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 eq)

  • Sodium ascorbate (0.1 mmol, 0.1 eq)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add benzyl azide (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in H₂O (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in H₂O (1 mL).

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with DCM (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Self-Validation:

  • The formation of a single regioisomer should be confirmed by ¹H and ¹³C NMR spectroscopy.

  • The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • The expected mass of the product should be confirmed by high-resolution mass spectrometry (HRMS).

Protocol 2: A Representative Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol outlines the labeling of an azide-modified protein with a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye.

Materials:

  • Azide-modified protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110) stock solution in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

Procedure:

  • Prepare a solution of the azide-modified protein in PBS at a concentration of 1-5 mg/mL.

  • Add a 5-10 fold molar excess of the DBCO-dye stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The reaction can also be performed at 4°C for a longer duration (12-24 hours) if the protein is sensitive to room temperature incubation.

  • Remove the excess, unreacted DBCO-dye by passing the reaction mixture through a pre-equilibrated SEC column with PBS.

  • Collect the fractions containing the labeled protein. The successful conjugation can be visually confirmed by the color of the protein solution.

  • Determine the concentration of the labeled protein using a protein assay (e.g., BCA assay) and the degree of labeling by UV-Vis spectroscopy, measuring the absorbance of the protein and the dye.

Self-Validation:

  • Successful conjugation can be confirmed by SDS-PAGE analysis, where the labeled protein will show a higher molecular weight and will be fluorescent under UV light.

  • The functionality of the labeled protein (e.g., antibody binding affinity) should be assessed to ensure that the labeling process has not compromised its biological activity.

Conclusion: A Versatile Scaffold for Future Innovation

The journey of the 1,2,3-triazole from its initial synthesis to its current status as a cornerstone of modern chemistry is a testament to the power of synthetic innovation. The development of the Huisgen 1,3-dipolar cycloaddition and its subsequent refinement into the highly efficient and selective CuAAC and SPAAC reactions have provided chemists with an unparalleled tool for molecular construction.[9][15][20] The applications of 1,2,3-triazoles continue to expand, with new discoveries in drug development, materials science, and chemical biology being reported at a rapid pace.[21][22][23][24] As researchers continue to explore the unique properties of this remarkable heterocycle, the 1,2,3-triazole is poised to remain at the forefront of chemical innovation for years to come.

References

Computational Analysis of the Electronic Structure of 1H-1,2,3-Triazol-1-amine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, step-by-step computational protocol for the detailed investigation of the electronic structure of 1H-1,2,3-triazol-1-amine. The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, valued for its role in forming stable, biologically active compounds.[1][2] Understanding the precise electronic characteristics of novel derivatives, such as the N-amino substituted this compound, is paramount for predicting its reactivity, stability, and potential intermolecular interactions, which are critical for rational drug design. This document outlines a robust workflow leveraging Density Functional Theory (DFT) to determine optimized molecular geometry, analyze frontier molecular orbitals (HOMO-LUMO), map the molecular electrostatic potential (MEP), and perform Natural Bond Orbital (NBO) analysis. By explaining the causality behind each methodological choice, this guide serves as a self-validating framework for researchers seeking to apply computational chemistry to elucidate the properties of heterocyclic compounds.

Introduction and Scientific Rationale

The 1,2,3-triazole ring system is a prevalent structural motif in a wide range of pharmacologically active molecules, including antimicrobial, anticancer, and antiviral agents.[1][3] Its prominence is partly due to its chemical stability and its ability to act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets.[2][3] The introduction of an exocyclic amine group at the N1 position, creating this compound, is expected to significantly modulate the electronic properties of the parent triazole ring, influencing its polarity, reactivity, and binding capabilities.

Computational quantum chemical methods have become indispensable for predicting molecular properties, offering profound insights that complement and guide experimental work.[3][4] Among these, Density Functional Theory (DFT) provides an exceptional balance of computational accuracy and efficiency for studying the electronic structure of many-body systems like the title compound.[5][6] This guide establishes a rigorous DFT-based protocol to dissect the electronic architecture of this compound, providing a foundational understanding for its potential applications.

The Computational Workflow: A Self-Validating Protocol

The trustworthiness of any computational study rests on a logical, verifiable, and well-justified workflow. The protocol detailed below is designed as a self-validating system, where each step confirms the integrity of the previous one, ensuring the final results are physically and chemically meaningful.

G cluster_0 Setup & Optimization cluster_1 Electronic Structure Analysis cluster_2 Interpretation & Application A Step 1: 3D Structure Generation (e.g., Avogadro, GaussView) B Step 2: Geometry Optimization (Finds lowest energy conformation) A->B Initial Geometry C Step 3: Vibrational Frequency Analysis (Confirms true energy minimum) B->C Optimized Geometry D Step 4a: Frontier Molecular Orbitals (HOMO-LUMO Analysis) C->D Validated Structure E Step 4b: Molecular Electrostatic Potential (MEP Mapping) C->E Validated Structure F Step 4c: Natural Bond Orbital (NBO) Analysis C->F Validated Structure G Reactivity & Stability Prediction (from HOMO-LUMO Gap) D->G H Intermolecular Interaction Sites (from MEP) E->H I Charge Distribution & Bonding (from NBO) F->I

Caption: A validated computational workflow for electronic structure analysis.

Foundational Theory: Density Functional Theory (DFT)

DFT is selected as the core method for this investigation. It calculates the electronic energy of a molecule based on its electron density, offering a computationally tractable yet highly accurate alternative to traditional wavefunction-based methods.[4] The choice of functional and basis set is critical for accuracy.

  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational chemistry, renowned for its excellent performance in describing the geometries and electronic properties of a wide range of organic molecules, including heterocyclic systems.[6][7]

  • Basis Set - 6-311++G(d,p): This is a Pople-style, triple-zeta basis set. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, crucial for describing systems with lone pairs and for accurately modeling hydrogen bonding. The (d,p) specifies the inclusion of polarization functions, which allow for anisotropy in the electron distribution and are essential for a correct description of bonding.[3]

ParameterSelectionRationale
Method Density Functional Theory (DFT)Provides a robust balance of accuracy and computational cost for molecular systems.[4]
Functional B3LYPA widely validated hybrid functional for organic and heterocyclic compounds.[6][7]
Basis Set 6-311++G(d,p)Triple-zeta quality with diffuse and polarization functions for accurate bonding description.[3]
Software Gaussian, ORCA, etc.Standard quantum chemistry software packages.

Detailed Experimental Protocols

Protocol 3.1: Ground State Geometry Optimization
  • Structure Input: Construct the 3D molecular structure of this compound using a molecular builder (e.g., GaussView). Ensure correct atom types and initial bond connectivity.

  • Calculation Setup: Define the calculation in the chosen software package using the DFT method, B3LYP functional, and 6-311++G(d,p) basis set.

  • Execution: Initiate the geometry optimization calculation. The algorithm will iteratively adjust the positions of the atoms to minimize the total electronic energy of the molecule until a stationary point on the potential energy surface is located.

  • Verification: Upon completion, analyze the convergence criteria to ensure the optimization was successful. The final output will be the optimized 3D coordinates of the molecule.

Protocol 3.2: Vibrational Frequency Analysis

Causality: A true energy minimum must have all positive (real) vibrational frequencies. The presence of a negative (imaginary) frequency indicates a saddle point (a transition state), not a stable structure. This step is a non-negotiable validation of the optimized geometry.[5]

  • Calculation Setup: Using the optimized geometry from Protocol 3.1, set up a frequency calculation at the identical level of theory (B3LYP/6-311++G(d,p)).

  • Execution: Run the frequency calculation.

  • Analysis: Examine the output file for the list of vibrational frequencies. Confirm that all calculated frequencies are positive. The output also provides thermodynamic properties (zero-point vibrational energy, enthalpy, Gibbs free energy) and a theoretical infrared (IR) spectrum, which can be compared with experimental data for further validation.[8][9]

Protocol 3.3: Electronic Property Analysis

With a validated ground-state structure, the core electronic properties can be reliably calculated.

  • Frontier Molecular Orbitals (HOMO-LUMO):

    • Objective: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[3] The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity.[2][5]

    • Procedure: These orbitals and their energies are standard outputs of the DFT calculation. Visualize the 3D plots of the HOMO and LUMO to understand their spatial distribution across the molecule.

  • Molecular Electrostatic Potential (MEP):

    • Objective: The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions prone to electrophilic or nucleophilic attack.[3][10] Red-colored regions indicate negative electrostatic potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites).

    • Procedure: Generate the MEP surface by mapping the electrostatic potential onto the molecule's electron density surface.

  • Natural Bond Orbital (NBO) Analysis:

    • Objective: NBO analysis provides a detailed picture of charge distribution by calculating atomic charges and analyzing charge delocalization and hyperconjugative interactions between orbitals.[10] This offers a more nuanced view than simple population analyses.

    • Procedure: Request an NBO analysis within the DFT calculation setup. The output will include a table of natural atomic charges and information on donor-acceptor interactions between filled and empty orbitals.

Anticipated Results and Interpretation

The following section describes the expected outcomes from the proposed computational study, providing a framework for data interpretation.

Optimized Geometry

The geometry optimization is expected to yield a near-planar triazole ring. Key parameters to analyze include the N-N bond lengths within the ring and the C-N and N-N bonds connecting the exocyclic amine group. These values, when compared to experimental data for the parent 1H-1,2,3-triazole, provide a measure of the computational method's accuracy.[11]

Table 1: Predicted Key Geometric Parameters for this compound (Hypothetical Data)

Parameter Bond Length (Å) Bond Angle (°)
N1-N2 1.35 -
N2-N3 1.30 -
N1-C5 1.36 -
C4-C5 1.38 -
N1-N(amine) 1.40 -
C5-N1-N2 - 108.0

| N1-N2-N3 | - | 110.0 |

Electronic Properties and Reactivity Descriptors

The analysis of electronic properties will be central to understanding the molecule's behavior.

G cluster_props Calculated Electronic Properties cluster_interp Inferred Chemical Behavior struct Validated Molecular Structure HOMO HOMO Energy (Electron Donor) struct->HOMO LUMO LUMO Energy (Electron Acceptor) struct->LUMO MEP MEP Surface (Charge Distribution) struct->MEP NBO NBO Charges (Atomic Charges) struct->NBO Reactivity Chemical Reactivity & Stability (from HOMO-LUMO Gap) HOMO->Reactivity LUMO->Reactivity Interactions Sites for Intermolecular Interactions (H-Bonding, etc.) MEP->Interactions Polarity Molecular Polarity & Dipole Moment NBO->Polarity

Caption: Relationship between calculated properties and chemical insights.

The introduction of the electron-donating amine group at N1 is expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to the unsubstituted triazole, suggesting increased reactivity.

Table 2: Predicted Electronic Properties (Hypothetical Data)

Property Value (a.u.) Value (eV) Interpretation
HOMO Energy -0.250 -6.80 Capacity for electron donation.
LUMO Energy -0.050 -1.36 Capacity for electron acceptance.

| HOMO-LUMO Gap (ΔE) | 0.200 | 5.44 | Indicator of chemical stability and reactivity.[2] |

  • Molecular Electrostatic Potential (MEP): The MEP map is predicted to show significant negative potential (red) around the N2 and N3 atoms of the triazole ring, identifying them as primary sites for electrophilic attack or hydrogen bond acceptance. The hydrogens of the exocyclic amine group are expected to exhibit positive potential (blue), marking them as sites for nucleophilic attack or hydrogen bond donation.

  • Natural Bond Orbital (NBO) Analysis: NBO charges are expected to confirm the electron-withdrawing nature of the triazole ring and the electron-donating nature of the amine substituent. This analysis will quantify the charge distribution, revealing the partial positive and negative charges on each atom, which is crucial for understanding the molecule's dipole moment and its interaction with polar solvents or receptor sites.

Conclusion

This technical guide details a rigorous and self-validating computational protocol for the comprehensive analysis of the electronic structure of this compound using Density Functional Theory. By systematically determining the optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and NBO charges, this workflow provides the foundational data necessary to predict the molecule's stability, reactivity, and potential for intermolecular interactions. The insights gained from this computational approach are invaluable for guiding the synthesis and experimental testing of new triazole derivatives, accelerating the discovery and development of novel therapeutic agents and advanced materials.

References

An In-Depth Technical Guide to the Stability and Reactivity of the N-Amino-1,2,3-triazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, valued for its exceptional chemical stability and its role as a reliable bioisostere for the amide bond. The introduction of an N-amino group (a hydrazino moiety) directly onto a ring nitrogen atom creates the N-amino-1,2,3-triazole scaffold, a unique heterocyclic system with a perturbed electronic landscape and a distinct reactivity profile. This guide provides a comprehensive technical overview of this scaffold, moving beyond a simple survey to explain the causal relationships between its structure, stability, and reactivity. We will explore its electronic and physicochemical properties, delineate its stability under thermal, photochemical, and chemical stress, and provide a detailed examination of its key reactions, including the synthetically powerful Dimroth rearrangement and transformations at the exocyclic N-amino group. This document is designed to equip researchers and drug development professionals with the foundational knowledge required to confidently incorporate the N-amino-1,2,3-triazole core into their synthetic and molecular design programs.

Introduction: The N-Amino-1,2,3-triazole, A Scaffold of Unique Potential

The 1,2,3-triazole moiety has earned its status as a "privileged" scaffold in drug discovery. Formed readily through the highly efficient azide-alkyne Huisgen cycloaddition, it offers a metabolically robust, planar, and polar core that can participate in hydrogen bonding and dipole-dipole interactions.[1] Its stability against hydrolysis, oxidation, and reduction is a key asset in developing durable therapeutics.[1]

When an amino group is attached directly to one of the ring's nitrogen atoms, the fundamental properties of the heterocycle are significantly altered. This N-amination introduces a reactive handle, modulates the ring's electronic character, and unlocks unique rearrangement pathways not accessible to its C-amino or unsubstituted counterparts. While this scaffold has been extensively studied in the field of energetic materials for its ability to increase density and thermal stability, its potential in medicinal chemistry is equally compelling but less broadly summarized.[2] This guide aims to bridge that gap.

Chapter 1: Electronic Structure and Physicochemical Properties

The introduction of the N-amino group, a strong π-donor, directly onto the electron-rich triazole ring creates a nuanced electronic environment. The lone pair of the exocyclic nitrogen can participate in resonance with the aromatic system, influencing the electron density of the ring atoms. This perturbation has a direct impact on the molecule's key physicochemical properties relevant to drug design.

The 1,2,3-triazole ring itself has a large dipole moment (approximately 5 Debye), which is a key feature in its ability to mimic the polar nature of an amide bond.[1] The N-amino group further enhances the molecule's polarity and hydrogen bonding capabilities. It provides an additional hydrogen bond donor site and the exocyclic nitrogen can act as a hydrogen bond acceptor. These features are critical for molecular recognition at biological targets.[3][4]

To contextualize the influence of the amino group's position, the following table provides a comparison of key physicochemical properties for the parent triazole and its C-amino and N-amino isomers.

Property1H-1,2,3-Triazole4-Amino-1H-1,2,3-triazole1-Amino-1H-1,2,3-triazoleRationale & Causality
pKa (of conjugate acid) ~1.2[5]~2.5 (estimated)~3.0 (estimated)The N-amino group is generally more basic than a C-amino group on an azole ring due to reduced resonance delocalization of the lone pair into the ring, making it more available for protonation.
Hydrogen Bond Donors 1 (ring N-H)2 (ring N-H, -NH₂)1 (-NH₂)The position of the amino group dictates its contribution to H-bond donation.
Hydrogen Bond Acceptors 2 (ring nitrogens)3 (ring nitrogens, -NH₂)4 (ring nitrogens, -NH₂)The exocyclic nitrogen of the N-amino group adds an additional acceptor site.
Metabolic Stability HighHighHighThe triazole core is inherently resistant to metabolic degradation. The N-N bond of the N-amino group may be a site for metabolic investigation but is generally more stable than a hydrazine.
LogP (calculated) LowLowerLowerThe addition of a polar amino group, particularly the N-amino group, increases polarity and reduces lipophilicity.

Chapter 2: Stability Profile of the N-Amino-1,2,3-triazole Ring

A primary advantage of the triazole core is its stability. The N-amino derivative largely retains this robustness, a critical factor for drug shelf-life, formulation, and in vivo durability.

Thermal and Photochemical Stability

N-amino-1,2,3-triazoles exhibit high thermal stability. In the context of energetic materials, N-amination is a known strategy to increase the thermal decomposition temperature of nitro-substituted triazoles.[2] For typical pharmaceutical compounds lacking explosophoric groups, the scaffold is exceptionally stable to thermal stress encountered during manufacturing and storage. While all organic molecules can be degraded by high-energy UV radiation, the aromatic triazole core is not considered a particularly labile photosensitive group under standard handling conditions.

Chemical Stability

The scaffold's resilience to chemical degradation is a key feature for drug development professionals.

  • pH and Hydrolysis: The 1,2,3-triazole ring is famously resistant to hydrolytic cleavage under both acidic and basic conditions.[1] This stability is a significant advantage over functionalities like esters, amides, or even other heterocycles that can be labile. While extensive kinetic studies on the hydrolysis of the parent N-amino-1,2,3-triazole are not widely published—largely due to its high stability—the available literature on related aminotriazoles indicates that the ring remains intact across a broad pH range relevant to pharmaceutical formulation and physiological conditions.[6][7][8]

  • Oxidative and Reductive Stability: The N-amino-1,2,3-triazole core is stable to a wide array of common oxidizing and reducing agents used in synthesis. However, it is important to note that the ring can be degraded under harsh oxidative conditions, such as those used in advanced oxidation processes (AOPs) involving hydroxyl radicals.[9] This indicates high intrinsic stability, as such conditions are far more aggressive than those typically encountered in vivo or during formulation. The N-amino group itself can be susceptible to specific oxidative or reductive reactions, which is a facet of its reactivity rather than instability (see Chapter 3).

The following workflow provides a logical framework for assessing the stability of a novel N-amino-1,2,3-triazole derivative according to standard pharmaceutical guidelines.[10]

G cluster_0 Forced Degradation Study cluster_1 Analysis cluster_2 Outcome A Novel N-Amino-1,2,3-triazole Compound B Hydrolytic Stress (pH 2, 7, 9) A->B C Oxidative Stress (e.g., H₂O₂) A->C D Thermal Stress (e.g., 60°C) A->D E Photolytic Stress (ICH Q1B Guidelines) A->E F HPLC-MS/MS Analysis (Assay of Parent, Impurity Profiling) B->F C->F D->F E->F G Structure Elucidation of Degradants (NMR) F->G H Establish Degradation Pathways G->H I Develop Stability-Indicating Method H->I J Define Storage & Handling Conditions I->J

Caption: Workflow for assessing the stability of a new chemical entity.

Chapter 3: Reactivity and Synthetic Utility

The N-amino-1,2,3-triazole scaffold is not merely a stable linker; it is a versatile synthetic intermediate. Its reactivity can be broadly categorized into reactions at the exocyclic N-amino group and reactions involving the triazole ring itself, most notably the Dimroth rearrangement.

The Dimroth Rearrangement: A Signature Transformation

Discovered by Otto Dimroth in 1909, this rearrangement is a hallmark reaction of certain amino-substituted heterocycles, including 1,2,3-triazoles.[11] It involves a fascinating isomerization where an endocyclic (ring) nitrogen atom and an exocyclic nitrogen atom of the amino group exchange places. This process is not a simple intramolecular shift but proceeds through a distinct ring-opening/ring-closing mechanism, often referred to as the ANRORC (Addition of a Nucleophile, Ring Opening, and subsequent Ring Closure) pathway.

The reaction is typically promoted by heat or basic conditions and its rate can be significantly influenced by substituents. Electron-withdrawing groups on the triazole ring or its substituents can accelerate the rearrangement by making the ring more susceptible to the initial nucleophilic attack that initiates the ring-opening sequence.[12]

G start Start: 1-Substituted-5-amino-1,2,3-triazole step1 Ring-Opening (Base or Heat) start->step1 1 intermediate Open-chain diazo intermediate step1->intermediate 2 step2 Bond Rotation intermediate->step2 3 rotated_intermediate Rotated intermediate step2->rotated_intermediate 4 step3 Ring-Closure (Intramolecular cyclization) rotated_intermediate->step3 5 product Product: 5-Substituted-amino-1H-1,2,3-triazole step3->product 6

Caption: The mechanistic pathway of the Dimroth Rearrangement.

This rearrangement provides a powerful tool for generating structural diversity from a common precursor, enabling access to isomers that may be difficult to synthesize directly.[12]

Reactions at the N-Amino Group

The exocyclic N-amino group is a versatile functional handle for elaboration.

  • Acylation and Sulfonation: The N-amino group readily undergoes acylation with acid chlorides or anhydrides and sulfonation with sulfonyl chlorides under standard conditions to form the corresponding amides and sulfonamides. These reactions are useful for probing structure-activity relationships (SAR) by introducing a variety of substituents.[13][14]

  • Diazotization: Perhaps the most powerful transformation of the N-amino group is its reaction with nitrous acid (generated in situ from NaNO₂ and acid) to form a diazonium species. Unlike the more stable aromatic diazonium salts, this intermediate is highly reactive and can undergo spontaneous intramolecular cyclization. This has been exploited as a key step in the synthesis of fused heterocyclic systems, such as triazolo-triazines, which are of interest in both materials science and medicinal chemistry.[12][15][16][17]

Chapter 4: Experimental Protocols

The following protocols are provided as representative examples based on established literature procedures. They should be adapted and optimized for specific substrates.

Protocol 1: Synthesis of N-Amino-1,2,3-triazoles via Electrophilic Amination

This procedure describes the N-amination of a pre-formed triazole ring using hydroxylamine-O-sulfonic acid (HOSA), a common and effective aminating agent.[2][18][19]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve the starting 1H-1,2,3-triazole (1.0 eq) in a suitable solvent such as a weakly alkaline aqueous solution.

  • Reagent Addition: Add hydroxylamine-O-sulfonic acid (HOSA) (1.2-1.5 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Workup: Cool the reaction mixture to room temperature. Neutralize carefully with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, often a mixture of N1-amino and N2-amino isomers, can be purified by column chromatography on silica gel.[2]

  • Characterization: Confirm the structure of the isolated products using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Base-Catalyzed Dimroth Rearrangement

This protocol provides a general method for the rearrangement of a 1-substituted-5-amino-1,2,3-triazole to its 5-(substituted-amino)-1H-1,2,3-triazole isomer.[11][20][21]

  • Setup: Dissolve the starting 5-amino-1-aryl-1,2,3-triazole (1.0 eq) in a high-boiling polar solvent such as n-butanol or pyridine in a round-bottom flask fitted with a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of a suitable base. The choice of base is critical; for substrates with electron-donating or neutral groups, a base like potassium tert-butoxide or sodium ethoxide is often required. For substrates with strong electron-withdrawing groups, the rearrangement may proceed with heat alone.[20][21]

  • Reaction: Heat the mixture to reflux (typically 100-120 °C). Monitor the disappearance of the starting material and the appearance of the product by TLC or LC-MS.

  • Workup: After cooling, quench the reaction by adding water. If the product precipitates, it can be collected by filtration.

  • Extraction: If the product is soluble, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the rearranged structure by NMR spectroscopy. A key diagnostic is often the appearance of a new N-H proton signal for the triazole ring and the disappearance of the exocyclic -NH₂ signal, along with characteristic shifts in the aromatic region.

Conclusion and Future Outlook

The N-amino-1,2,3-triazole is a scaffold that combines the renowned stability of the triazole core with the synthetic versatility of a primary amino group. Its unique electronic properties and participation in the synthetically valuable Dimroth rearrangement make it a compelling building block for creating novel molecular architectures. For drug development professionals, its ability to act as a metabolically robust, hydrogen-bond-capable scaffold presents significant opportunities. While its application has been prominent in energetic materials, a deeper understanding of its reactivity and physicochemical properties, as outlined in this guide, will undoubtedly spur its increased adoption in the design of next-generation therapeutics. Future research will likely focus on expanding the library of N-amino-1,2,3-triazole building blocks and further exploring their use as peptide bioisosteres and pharmacophores in a wider range of biological targets.

References

Methodological & Application

The N-Amino Triazole Synthon: A Specialized Guide to the Application of 1H-1,2,3-Triazol-1-amine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry. Valued for its exceptional stability, unique electronic properties, and ability to form hydrogen bonds, it is recognized as a privileged scaffold in drug discovery.[1] It often serves as a bioisostere for amide bonds, enhancing the pharmacokinetic profiles of peptidomimetics, or as a stable linker connecting different pharmacophores.[2][3] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is the most prominent route to substituted 1,2,3-triazoles, a diverse family of these heterocycles exists, each with unique reactivity.[4]

This guide focuses on a specific, less-common reagent: 1H-1,2,3-triazol-1-amine . Unlike its C-amino counterparts (e.g., 5-amino-1,2,3-triazoles), which are themselves investigated as core fragments of bioactive molecules, this compound serves as a unique synthetic tool.[5] Its primary documented role is not as a retained structural component in the final drug, but as a specialized aminating agent for the synthesis of highly functionalized aromatic intermediates. This document provides a detailed exploration of its synthesis and its strategic application in building blocks relevant to pharmaceutical development.

PART 1: Synthesis of the Reagent: this compound

The synthesis of this compound is a two-step process commencing from commercially available glyoxal and hydrazine. The key transformation is the oxidative cyclization of an intermediate bishydrazone.

Workflow for Synthesis of this compound

Synthesis_Workflow Glyoxal Glyoxal Bishydrazone Glyoxal Bishydrazone Glyoxal->Bishydrazone  Step 1: H₂O, 0-5°C Hydrazine Hydrazine Hydrate Hydrazine->Bishydrazone FinalProduct This compound Bishydrazone->FinalProduct  Step 2: Oxidative Cyclization Acetonitrile, RT MnO2 Manganese Dioxide (MnO₂) MnO2->FinalProduct

Caption: Synthetic pathway from glyoxal to this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from methodologies described in the literature.[6][7]

Step 1: Synthesis of Glyoxal Bishydrazone

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 40 mL of a 40% aqueous solution of glyoxal.

  • Reaction: While stirring vigorously, slowly add 28.5 mL of hydrazine hydrate dropwise, ensuring the internal temperature is maintained between 0-5°C.

  • Precipitation: After the addition is complete, continue stirring in the ice bath for 1 hour. A pale yellow precipitate of glyoxal bishydrazone will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL), and then with a small amount of cold ethanol.

  • Drying: Dry the solid under vacuum to a constant weight. The product is typically used in the next step without further purification.

Step 2: Oxidative Cyclization to this compound

  • Preparation: In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, suspend the dried glyoxal bishydrazone (from Step 1) in 200 mL of acetonitrile.

  • Oxidant: Add activated manganese dioxide (MnO₂) in portions. The optimal ratio is approximately 2.8 g of MnO₂ for every 1 g of glyoxal bishydrazone.[7]

    • Expert Insight: The activation state of MnO₂ is critical for the reaction's success. Commercially available "activated" MnO₂ is recommended. The reaction is an oxidation, where MnO₂ acts as the oxidant to facilitate the cyclization and formation of the stable aromatic triazole ring.

  • Reaction: Stir the suspension vigorously at room temperature for 2.5 to 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts and residual MnO₂. Wash the filter cake with acetonitrile (2 x 30 mL).

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product. High-purity this compound can be obtained by recrystallization from acetonitrile, affording a white crystalline solid.[7]

ParameterValueReference
Oxidant Activated Manganese Dioxide (MnO₂)[6][7]
Solvent Acetonitrile[7]
Temperature Room Temperature[7]
Typical Yield ~78%[7]

PART 2: Application in Vicarious Nucleophilic Substitution (VNS)

The primary documented application of this compound is as a potent aminating agent in the Vicarious Nucleophilic Substitution (VNS) of hydrogen on electron-deficient aromatic rings.[8] This reaction is a powerful method for C-H functionalization, allowing for the direct introduction of an amino group ortho or para to a strong electron-withdrawing group, such as a nitro group.[5][9]

Causality & Mechanism: In the VNS reaction, this compound acts as a nucleophile precursor. In the presence of a strong base (e.g., potassium tert-butoxide), it is deprotonated. The resulting anion attacks the electron-deficient aromatic ring (e.g., 1,3,5-trinitrobenzene) to form a Meisenheimer-like complex.[10] The key feature of a VNS reagent is the presence of a leaving group on the nucleophilic atom. Here, the triazole ring itself is poised to be eliminated. A subsequent base-induced elimination of the triazole moiety and rearomatization yields the aminated product.[8]

Workflow for VNS Amination using this compound

VNS_Workflow Nitroarene Electron-Deficient Nitroarene (e.g., TNB) Adduct Meisenheimer-like σ-adduct Nitroarene->Adduct  Step 1: Nucleophilic Attack N_Amino_Triazole This compound N_Amino_Triazole->Adduct Base Strong Base (e.g., t-BuOK) Base->N_Amino_Triazole Deprotonation Product Aminated Nitroarene (e.g., TATB) Adduct->Product  Step 2: Base-induced Elimination & Rearomatization

Caption: General workflow for Vicarious Nucleophilic Substitution of hydrogen.

Protocol 2: Synthesis of 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) Intermediate

This protocol demonstrates the use of this compound for synthesizing an amino-nitroaromatic compound, a class of molecules that are vital precursors to many pharmaceutical agents.[1] The nitro groups serve as synthetic handles that are readily reduced to primary amines, which are ubiquitous in active pharmaceutical ingredients (APIs).[6]

  • Preparation: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 1,3,5-trinitrobenzene (TNB) in anhydrous dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add this compound to the solution.

  • Base Addition: Cool the mixture in an ice bath and add potassium tert-butoxide (t-BuOK) portion-wise. A deep color change is indicative of σ-adduct formation.

    • Expert Insight: The use of a strong, non-nucleophilic base like t-BuOK is crucial for deprotonating the aminating agent without competing in the nucleophilic attack. The reaction is typically run at low temperatures to control exothermicity and improve selectivity.

  • Reaction: Allow the reaction to stir at low temperature, gradually warming to room temperature over several hours. Monitor the reaction by TLC or HPLC.

  • Quenching & Isolation: Quench the reaction by pouring it into a mixture of ice and dilute acid (e.g., HCl). The product will precipitate.

  • Purification: Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry. Further purification can be achieved by recrystallization. The synthesis of TATB from TNB using this method has been reported with a yield of 90.6% and purity >99%.[8]

ParameterValueReference
Aminating Agent This compound[8]
Substrate 1,3,5-Trinitrobenzene (TNB)[8]
Base Potassium tert-butoxide (t-BuOK)[8]
Solvent Dimethyl sulfoxide (DMSO)[8]
Reported Yield 90.6%[8]

PART 3: Broader Context and Concluding Remarks

While this compound is a highly effective reagent for specific C-H amination reactions, its application is specialized. For the broader synthesis of pharmaceutical intermediates, researchers more commonly employ the 1,2,3-triazole scaffold itself as a core structural element.

The "Click" Triazole as a Linker: The most prevalent use of 1,2,3-triazoles is their formation via the Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed variant (CuAAC). This reaction joins an azide and a terminal alkyne to form a stable, 1,4-disubstituted triazole ring. This "click" triazole is an exceptional linker in drug design, connecting two molecular fragments with a unit that is metabolically robust and capable of engaging in favorable dipole and hydrogen-bonding interactions.

C-Amino Triazoles as Pharmacophores: In contrast to the N-amino triazole discussed here, C-amino triazoles (e.g., 4-amino and 5-amino-1,2,3-triazoles) are frequently explored as foundational pharmacophores. For instance, the 4-amino-1,2,3-triazole core was identified as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1), an important immuno-oncology target. Similarly, a 5-amino-1,2,3-triazole-4-carboxamide series was optimized for activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[5]

References

Application Notes & Protocols: The Strategic Use of 1H-1,2,3-Triazol-1-amine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal and agrochemical design, prized for its metabolic stability, unique electronic properties, and ability to engage in hydrogen bonding.[1][2] While the related 1,2,4-triazole scaffold is prevalent in numerous commercial fungicides, the 1,2,3-triazole isomer offers distinct structural and electronic properties that are increasingly being exploited for the development of new active ingredients.[3][4] This guide focuses specifically on 1H-1,2,3-triazol-1-amine (CAS 584-14-5) , a versatile synthon whose exocyclic primary amine group serves as a reactive handle for constructing diverse molecular architectures. We will explore its application in synthesizing potential fungicides and herbicides, detailing the underlying chemical principles, providing robust experimental protocols, and contextualizing its utility within the broader landscape of triazole-based agrochemicals.

Part 1: The Triazole Scaffold in Agrochemicals: Mechanism and Significance

Triazole-based compounds represent one of the most successful classes of fungicides used in global agriculture.[5][6] Their primary mechanism of action involves the targeted disruption of fungal cell membrane integrity.

Core Mechanism of Action: Ergosterol Biosynthesis Inhibition

The fungicidal efficacy of most azole fungicides, including triazoles, stems from their ability to inhibit the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51) .[7][8] This enzyme is critical in the biosynthesis of ergosterol, an essential sterol component that governs the fluidity and function of fungal cell membranes.[9][10]

The nitrogen atom at the N4 position of the triazole ring chelates the heme iron atom at the active site of the CYP51 enzyme, preventing the demethylation of lanosterol.[7] This blockade leads to the accumulation of toxic methylated sterol precursors, which disrupt the membrane structure, alter its permeability, and ultimately inhibit fungal growth and proliferation.[8][9] While this mechanism is well-established for the 1,2,4-triazole class, it serves as the foundational bio-rationale for designing new 1,2,3-triazole-based fungicides.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Site of Triazole Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Epoxidation & Cyclization Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Lanosterol_Inhibit Lanosterol CYP51 14α-demethylase (CYP51 Enzyme) Lanosterol_Inhibit->CYP51 Substrate ToxicSterols Accumulation of 14α-methyl sterols CYP51->ToxicSterols Pathway Blocked MembraneDisruption Fungal Cell Membrane Disruption & Death ToxicSterols->MembraneDisruption TriazoleFungicide Triazole Fungicide TriazoleFungicide->CYP51 Inhibits

Caption: Mechanism of triazole fungicides via inhibition of CYP51.

Part 2: Synthetic Transformations of this compound

The synthetic power of this compound lies in the reactivity of its N-amino group. This group provides a nucleophilic center for forging new carbon-nitrogen and nitrogen-heteroatom bonds, enabling its use as a foundational building block for a diverse library of potential agrochemicals. The following diagram and protocols outline key transformations.

G cluster_reactions Key Synthetic Pathways Start This compound Schiff Schiff Bases (Imines) Start->Schiff R-CHO / R-CO-R' (Aldehyde / Ketone) Amide Amides / Sulfonamides Start->Amide R-COCl / R-SO2Cl (Acyl / Sulfonyl Chloride) Urea Ureas / Thioureas Start->Urea R-NCO / R-NCS (Isocyanate / Isothiocyanate) Diazotization Diazonium Salt (Sandmeyer-type reactions) Start->Diazotization NaNO2, HCl (Nitrous Acid)

Caption: Synthetic utility of this compound.

Synthesis of Schiff Base Intermediates

Causality: The formation of a Schiff base (imine) by reacting the primary amine with an aldehyde or ketone is a robust and fundamental transformation. This reaction introduces a C=N bond, which not only serves as a linker to other molecular fragments (e.g., substituted phenyl rings common in agrochemicals) but can also be a key part of the final pharmacophore. Furthermore, the imine bond can be subsequently reduced to a secondary amine, providing additional structural diversity and flexibility.

Protocol 1: General Procedure for the Synthesis of Schiff Bases

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as absolute ethanol or methanol (approx. 10 mL per 1 mmol of amine).

  • Addition of Carbonyl: To this solution, add the desired aldehyde or ketone (1.0-1.1 eq.) dropwise at room temperature.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the amine.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed (typically 2-6 hours).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

  • Characterization: Confirm the structure of the synthesized Schiff base using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis of N-Acyl and N-Sulfonyl Triazoles

Causality: Acylation or sulfonylation of the N-amino group creates stable amide or sulfonamide linkages. This is a highly effective strategy for "decorating" the triazole core with functional groups known to impart biological activity. For instance, linking the triazole to a dihalophenyl group via an amide bond can mimic structural motifs found in many commercial pesticides.

Protocol 2: General Procedure for Amide/Sulfonamide Synthesis

  • Reagent Preparation: Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C in an ice bath.

  • Acyl/Sulfonyl Chloride Addition: Prepare a separate solution of the desired acyl chloride or sulfonyl chloride (1.0-1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC. The base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Work-up and Isolation: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

  • Characterization: Verify the structure of the final product by ¹H NMR, ¹³C NMR, and HRMS.

Part 3: Biological Activity of 1,2,3-Triazole Derivatives

While extensive data on agrochemicals derived specifically from this compound is emerging, the potential of the resulting scaffolds is well-documented. For example, studies on 1,2,3-triazole phenylhydrazone derivatives have demonstrated significant fungicidal activity against a range of important plant pathogens.[11] This data underscores the value of the 1,2,3-triazole core in designing new, effective fungicides.

Table 1: In Vitro Fungicidal Activity (EC₅₀) of Representative 1,2,3-Triazole Phenylhydrazone Derivatives

Compound IDR. solani (μg/mL)S. sclerotiorum (μg/mL)F. graminearum (μg/mL)P. capsici (μg/mL)Reference
5p 0.182.281.011.85[11]

Note: The data presented is for illustrative purposes to show the fungicidal potential of the 1,2,3-triazole scaffold. Compound 5p is a complex derivative, not a direct product from the protocols above, but represents a target molecule class.

Conclusion

This compound is a high-potential starting material for the synthesis of novel agrochemicals. Its primary amine functionality provides a reliable and versatile reaction site for building molecular complexity through established synthetic routes like Schiff base formation and acylation. By leveraging this synthon, researchers can efficiently generate libraries of new compounds built around the biologically relevant 1,2,3-triazole core, paving the way for the discovery of next-generation fungicides and herbicides with potentially new modes of action or improved efficacy profiles.

References

Application Notes & Protocols: N-amino-1,2,3-triazoles as Versatile Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of N-amino-1,2,3-triazoles in Modern Coordination Chemistry

The field of coordination chemistry is perpetually driven by the quest for novel ligands that can impart unique electronic, structural, and functional properties to metal complexes. Among the vast landscape of heterocyclic compounds, N-amino-1,2,3-triazoles have emerged as a particularly compelling class of ligands. Their unique structural and electronic features, including multiple nitrogen coordination sites and a highly polarized carbon atom, allow for diverse coordination modes and the formation of stable complexes with a wide array of transition metals.[1] This versatility has positioned them at the forefront of research in catalysis, materials science, and medicinal chemistry.

This guide provides an in-depth exploration of N-amino-1,2,3-triazoles as ligands, offering both the theoretical underpinnings and practical, field-proven protocols for their synthesis and application in coordination chemistry. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Part 1: Synthesis of N-amino-1,2,3-triazole Ligands

The synthetic accessibility of N-amino-1,2,3-triazoles is a key factor in their widespread application. Several robust methods have been developed, with the Dimroth rearrangement and azide-nitrile cycloaddition being among the most efficient and straightforward.[2][3] A notable transition-metal-free approach involves the cascade nucleophilic addition/cyclization of carbodiimides with diazo compounds, offering a milder synthetic route.[4]

Protocol 1: Synthesis of 5-Amino-1-aryl-1H-1,2,3-triazoles via Dimroth Rearrangement

This protocol details a reliable method for the synthesis of 5-amino-1-aryl-1H-1,2,3-triazoles, a common scaffold in coordination chemistry. The Dimroth rearrangement provides a high-yielding pathway to these valuable ligands.[2][5]

Materials:

  • Substituted aryl azide (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Sodium ethoxide (1.1 equiv)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aryl azide (1.0 equiv) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add malononitrile (1.1 equiv) followed by the portion-wise addition of sodium ethoxide (1.1 equiv). The addition of sodium ethoxide can be exothermic, so it should be done carefully to control the reaction temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: To the resulting residue, add water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 5-amino-1-aryl-1H-1,2,3-triazole.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous ethanol is crucial as sodium ethoxide is moisture-sensitive.

  • Inert Atmosphere: An inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture.

  • Portion-wise Addition: The careful addition of the strong base, sodium ethoxide, helps to manage the exothermicity of the reaction and prevent the formation of byproducts.

Synthesis_Workflow A Start: Aryl Azide & Malononitrile in Ethanol B Add Sodium Ethoxide A->B Base Addition C Reflux (4-6h) B->C Initiate Reaction D Reaction Work-up (Solvent Removal) C->D Reaction Complete E Purification (Extraction & Chromatography) D->E Crude Product F End: Pure 5-Amino-1-aryl-1H-1,2,3-triazole E->F Final Product

Figure 1. Workflow for the synthesis of 5-amino-1-aryl-1H-1,2,3-triazoles.

Part 2: Coordination Chemistry of N-amino-1,2,3-triazoles

N-amino-1,2,3-triazoles are versatile ligands capable of coordinating to metal centers in various fashions, including monodentate, bidentate, and bridging modes.[6][7] This flexibility allows for the construction of a wide range of coordination architectures, from simple mononuclear complexes to complex multidimensional polymers.[8][9] The coordination behavior is often influenced by the presence of co-ligands, which can direct the final structure.[6][10]

Common Coordination Modes:
  • Monodentate Coordination: The ligand binds to the metal center through one of the nitrogen atoms of the triazole ring.

  • Bidentate Chelation: The ligand forms a chelate ring by coordinating through a ring nitrogen and the exocyclic amino group.

  • Bridging Coordination: The triazole ring bridges two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Coordination_Modes cluster_ligand N-amino-1,2,3-triazole Ligand cluster_modes Coordination Modes cluster_structures Resulting Structures L Ligand M1 Monodentate L->M1 M2 Bidentate Chelation L->M2 M3 Bridging L->M3 S1 Mononuclear Complexes M1->S1 M2->S1 S2 Polynuclear Complexes M3->S2 S3 Coordination Polymers M3->S3

Figure 2. Coordination modes of N-amino-1,2,3-triazoles and resulting structures.

Protocol 2: Synthesis of a [Co(II)-(N-amino-1,2,3-triazole)₂Cl₂] Complex

This protocol provides a general method for the synthesis of a cobalt(II) complex with a substituted N-amino-1,2,3-triazole ligand.

Materials:

  • Substituted 5-amino-1-aryl-1H-1,2,3-triazole (2.0 equiv)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (1.0 equiv)

  • Methanol

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve the N-amino-1,2,3-triazole ligand (2.0 equiv) in a minimal amount of warm methanol.

  • Metal Salt Solution: In a separate flask, dissolve CoCl₂·6H₂O (1.0 equiv) in methanol.

  • Complexation: Slowly add the ligand solution to the stirring metal salt solution. A color change and/or precipitation should be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complex formation.

  • Isolation: The resulting solid complex is collected by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold methanol and then with diethyl ether to remove any unreacted starting materials and to facilitate drying. Dry the complex in a desiccator over a suitable drying agent.

Self-Validation and Characterization:

  • FT-IR Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. A shift in the vibrational frequencies of the triazole ring and the amino group indicates coordination to the metal center.[11]

  • Elemental Analysis: Confirm the stoichiometry of the complex.

  • Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique will provide unambiguous structural information, including bond lengths, bond angles, and the coordination geometry around the cobalt center.[6][10]

  • Magnetic Susceptibility Measurements: Determine the magnetic properties of the complex, which can provide insights into the electronic structure and spin state of the Co(II) ion.[6][10]

Part 3: Applications in Catalysis and Materials Science

The unique coordination chemistry of N-amino-1,2,3-triazoles translates into a wide range of applications. Their metal complexes have shown significant promise as catalysts and as building blocks for functional materials.

Catalytic Applications

N-amino-1,2,3-triazole complexes have been explored as catalysts in various organic transformations. For instance, iridium(III) complexes bearing N-2-aryl-1,2,3-triazole ligands have demonstrated efficacy in photoredox catalysis.[12] The tunability of the ligand's electronic and steric properties allows for the fine-tuning of the catalytic activity of the corresponding metal complex.

Materials Science: Magnetic and Optical Properties

The ability of N-amino-1,2,3-triazoles to act as bridging ligands has been exploited to construct coordination polymers with interesting magnetic properties, such as antiferromagnetic coupling between metal centers.[6][7][10] Furthermore, N-2-aryl-1,2,3-triazole derivatives have been developed as efficient blue-light-emitting fluorophores, making them promising materials for organic light-emitting diodes (OLEDs).[5][12]

PropertyApplication AreaRepresentative Metal CentersKey Feature of LigandReference
Catalysis Photoredox CatalysisIridium(III)N-2-aryl substitution[12]
Magnetic Materials Molecular MagnetismCobalt(II), Copper(II)Bridging coordination modes[6][7][10]
Optical Materials OLEDs-N-2-aryl substitution for fluorescence[5][12]

Part 4: Relevance in Drug Development

The 1,2,3-triazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its favorable properties, including metabolic stability and its ability to act as a bioisostere for amide bonds and other heterocyclic rings.[13][14][15] N-amino-1,2,3-triazole derivatives have been investigated for a wide range of biological activities.

  • Anticancer Activity: Conjugates of 1,2,3-triazoles with amino acids have shown significant antiproliferative activity against various cancer cell lines.[16]

  • Antimicrobial Activity: Fused 1,2,3-triazole systems have been explored as novel antimicrobial agents.[17]

  • Antiviral Activity: Certain 5-amino-1,2,3-triazole derivatives have exhibited promising antiviral properties.[2]

The synthetic accessibility and ease of functionalization of the N-amino-1,2,3-triazole core make it an attractive platform for the development of new therapeutic agents.

Conclusion

N-amino-1,2,3-triazoles represent a powerful and versatile class of ligands that have significantly impacted the landscape of modern coordination chemistry. Their straightforward synthesis, diverse coordination behavior, and the unique properties they impart to their metal complexes have led to exciting advancements in catalysis, materials science, and drug discovery. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of these remarkable ligands in their own scientific endeavors.

References

Deamination reactions of 1H-1,2,3-triazol-1-amine for triazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Triazole Synthesis via Deamination of 1H-1,2,3-Triazol-1-amines

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry and materials science.[1][2] This five-membered heterocyclic system, featuring three adjacent nitrogen atoms, is not merely a passive structural element; it is an active pharmacophore and a versatile building block.[1][3] Its unique properties—including high chemical stability, a significant dipole moment (around 5 Debye), and the ability to act as both a hydrogen bond donor and acceptor—make it an excellent bioisostere for amide bonds, phenyl groups, and other functionalities.[4] Consequently, 1,2,3-triazole derivatives have been extensively investigated and developed as potent anticancer, antibacterial, antifungal, and antiviral agents.[3][4][5]

While the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted triazoles, alternative and complementary strategies are essential for accessing different substitution patterns and functional group tolerances.[6][7] One such powerful, yet often overlooked, method is the deamination of N-amino triazoles. This application note provides a detailed exploration of the deamination of 1H-1,2,3-triazol-1-amines, offering mechanistic insights and a robust experimental protocol for researchers in drug discovery and chemical synthesis.

This guide will delve into the underlying principles of the diazotization-deamination sequence, provide a step-by-step protocol validated by established chemical principles, and discuss the strategic advantages of this synthetic route.

cluster_0 Conceptual Framework cluster_1 Core Reaction: Deamination cluster_2 Application & Validation A Understanding Triazole Significance B Review of Synthetic Methods (e.g., CuAAC) A->B Provides Context C Mechanistic Principles of Diazotization B->C Identifies Alternative D Protocol Development & Optimization C->D Informs Protocol E Data Analysis & Yield Summary D->E Generates Data F Synthesis of Target Triazole E->F Validates Method NaNO2 NaNO₂ + H-X HNO2 [ H-O-N=O ] Nitrous Acid NaNO2->HNO2 In situ generation Triazolamine R-Triazole-NH₂ (1H-1,2,3-Triazol-1-amine) N_Nitrosoamine R-Triazole-NH-N=O (N-Nitrosoamine) Triazolamine->N_Nitrosoamine Nucleophilic Attack Nitrosonium [ N≡O⁺ ] Nitrosonium Ion HNO2->Nitrosonium + H⁺, -H₂O Nitrosonium->N_Nitrosoamine Nucleophilic Attack Diazohydroxide R-Triazole-N=N-OH (Diazohydroxide) N_Nitrosoamine->Diazohydroxide Tautomerization Diazonium [ R-Triazole-N≡N⁺ ] Diazonium Ion Diazohydroxide->Diazonium + H⁺, -H₂O Triazole R-Triazole-H (Final Product) Diazonium->Triazole -N₂ (Deamination) N2 N₂ Gas Diazonium->N2 start Start: Setup step1 1. Dissolve Triazol-amine in Acid start->step1 step2 2. Cool to 0-5 °C (Ice-Salt Bath) step1->step2 step3 3. Dropwise addition of NaNO₂ Solution step2->step3 Maintain T < 5°C step4 4. Stir at 0-5 °C for 30-60 min step3->step4 step5 5. Monitor with TLC & Starch-Iodide Paper step4->step5 step6 6. Quench excess HNO₂ (Urea/Sulfamic Acid) step5->step6 Reaction Complete step7 7. Neutralize with NaHCO₃ step6->step7 step8 8. Extract with Organic Solvent step7->step8 step9 9. Wash, Dry, & Concentrate step8->step9 step10 10. Purify Product (Chromatography/Recrystallization) step9->step10 end_node End: Pure Triazole step10->end_node

References

Application Notes & Protocols: 1H-1,2,3-Triazol-1-amine as a Versatile Building Block for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole scaffold has been identified as a privileged heterocyclic core in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2][3] This is attributed to its unique physicochemical characteristics: high chemical stability, capacity for hydrogen bonding, and its function as a bioisostere of the amide bond, which enhances metabolic stability and binding interactions with biological targets.[4][5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 1H-1,2,3-triazol-1-amine as a key building block in the synthesis of novel anticancer agents. We detail its chemical properties, provide a robust protocol for its incorporation into a hybrid molecule via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and present a complete workflow for the subsequent biological evaluation of the synthesized compounds, including cytotoxicity and apoptosis assays.[8][9][10]

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The search for more effective and selective anticancer therapeutics is a paramount challenge in oncology. Heterocyclic compounds are a cornerstone of this effort, with the 1,2,3-triazole ring being a particularly fruitful scaffold.[1] Its prevalence in approved drugs and clinical candidates stems from its ability to engage with various biological targets through diverse non-covalent interactions, including hydrogen bonds and dipole-dipole forces, without being susceptible to enzymatic degradation.[5][6]

This compound (CAS: 16104-33-9) emerges as a particularly valuable synthon.[11] The presence of the exocyclic primary amine at the N-1 position provides a reactive handle that can be readily transformed, allowing for its versatile incorporation into more complex molecular architectures. This guide focuses on its use as a precursor for generating a reactive azide in situ, which can then be seamlessly integrated into target molecules using the highly efficient and biocompatible "click chemistry" reaction.[4][10] This modular approach accelerates the discovery pipeline, enabling the rapid assembly of compound libraries for screening.

Key Chemical Properties of the Building Block
PropertyValueReference
Chemical Formula C₂H₄N₄[12]
Molecular Weight 84.08 g/mol [12]
CAS Number 16104-33-9[11]
Appearance White to off-white powder
Solubility Soluble in water and polar organic solvents[13]

Synthetic Application: Building a Triazole-Containing Anticancer Agent

The primary utility of this compound in this context is as a stable, easy-to-handle precursor to a reactive azide. The following protocol details the synthesis of a hypothetical anticancer agent by coupling it with a pharmacophore known for its cytotoxic effects—in this case, a chalcone derivative. Chalcones are well-documented anticancer agents that inhibit key pathways like tubulin polymerization.[14] This protocol employs the Nobel Prize-winning CuAAC reaction, which is renowned for its high yields, specificity, and tolerance of a wide range of functional groups.[8][9]

Protocol 1: Copper(I)-Catalyzed Synthesis of a Triazole-Chalcone Hybrid

Principle: This protocol involves a two-step, one-pot reaction. First, the primary amine of this compound is converted to an azide via diazotization. This reactive intermediate is not isolated but is immediately reacted with an alkyne-functionalized chalcone in a CuAAC reaction. The copper(I) catalyst, essential for the cycloaddition, is generated in situ from Copper(II) sulfate by the reducing agent sodium ascorbate. This ensures a constant, low concentration of the active catalyst, preventing side reactions.

Materials & Reagents:

  • This compound

  • Propargyl-functionalized chalcone (synthesized separately)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 1M

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent System: tert-Butanol/Water (1:1)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware, magnetic stirrer, and fume hood.

Step-by-Step Methodology:

  • Preparation of the Azide Intermediate:

    • In a 50 mL round-bottom flask, dissolve this compound (1.2 mmol) in 10 mL of 1M HCl.

    • Cool the flask to 0-5 °C in an ice bath with continuous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.5 mmol in 2 mL water) dropwise over 10 minutes. Ensure the temperature remains below 5 °C.

    • Stir the reaction mixture at 0-5 °C for an additional 20 minutes. The formation of the triazolyl azide occurs in situ. Caution: Azides can be explosive; handle with appropriate care and do not isolate.

  • Click Reaction (CuAAC):

    • In a separate 100 mL flask, dissolve the propargyl-functionalized chalcone (1.0 mmol) in 20 mL of a 1:1 tert-butanol/water solvent mixture.

    • To this solution, add Copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) followed by sodium ascorbate (0.15 mmol, 15 mol%). Stir for 2 minutes until the solution turns a pale yellow, indicating the reduction of Cu(II) to Cu(I).

    • Carefully transfer the cold azide solution from Step 1 to the chalcone solution.

    • Allow the reaction mixture to warm to room temperature and stir vigorously for 8-12 hours.

  • Reaction Monitoring & Workup:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% EtOAc in hexanes). The disappearance of the starting alkyne and the appearance of a new, more polar spot indicates product formation.

    • Once the reaction is complete, add 30 mL of water and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, and filter.

  • Purification & Characterization:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-40% EtOAc in hexanes) to yield the pure triazole-chalcone hybrid.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[15]

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Synthetic_Workflow cluster_azide Step 1: Azide Formation (in situ) cluster_click Step 2: CuAAC Reaction cluster_purification Steps 3 & 4: Purification Triazolamine This compound Reagents1 NaNO₂, HCl 0-5 °C Triazolamine->Reagents1 Azide Reactive Triazolyl Azide Reagents1->Azide Reagents2 CuSO₄, Na Ascorbate t-BuOH/H₂O, RT Azide->Reagents2 Chalcone Alkyne-Chalcone Chalcone->Reagents2 Hybrid Crude Triazole-Chalcone Hybrid Reagents2->Hybrid Workup Extraction & Drying Hybrid->Workup Purify Column Chromatography Workup->Purify Final Pure Product & Characterization Purify->Final

Caption: Workflow for the synthesis of a triazole-chalcone hybrid from this compound.

Biological Evaluation: Assessing Anticancer Potential

After successful synthesis and purification, the novel compound must be rigorously evaluated for its biological activity. A tiered screening approach is recommended, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies like apoptosis induction.[16][17]

Protocol 2: In Vitro Cytotoxicity Screening by MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[18] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[17][19]

Materials & Reagents:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon).[5][19]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Test compound (dissolved in DMSO to create a stock solution).

  • Doxorubicin (positive control).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well flat-bottom plates, multichannel pipette, CO₂ incubator, microplate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture flask.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized triazole hybrid and the positive control (Doxorubicin) in culture medium. A typical concentration range is 0.1 to 100 µM.

    • Include "vehicle control" wells treated with the same concentration of DMSO as the highest drug concentration, and "untreated control" wells with medium only.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations.

    • Incubate the plate for another 24 or 48 hours.[5][20]

  • MTT Assay Execution:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37 °C, allowing formazan crystals to form.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % viability against the log of the compound concentration and use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to determine the IC₅₀ value.

Expected Data Presentation:

CompoundCell LineIC₅₀ (µM) after 48h
Triazole-Chalcone Hybrid MCF-7e.g., 10.8 ± 0.9
A549e.g., 15.2 ± 1.4
HCT-116e.g., 8.5 ± 0.7
Doxorubicin (Control) MCF-7e.g., 0.5 ± 0.1
A549e.g., 0.8 ± 0.2
HCT-116e.g., 0.4 ± 0.1
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Principle: A key mechanism of action for many anticancer drugs is the induction of apoptosis (programmed cell death).[16] This can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) co-staining. In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, which is detected by fluorescently-labeled Annexin V. In late apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA.[21][22][23] This dual staining method allows for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[21]

Materials & Reagents:

  • Cancer cell line showing sensitivity to the test compound (e.g., HCT-116).

  • Test compound, positive control (e.g., Camptothecin or Doxorubicin).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • 6-well plates, flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the synthesized compound at its predetermined IC₅₀ concentration for 24 hours. Include untreated and positive controls.

  • Cell Harvesting:

    • Carefully collect the culture medium from each well, which contains floating (apoptotic) cells.

    • Gently wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the floating cells (from the medium) with the detached adherent cells for each sample. Centrifuge at low speed (e.g., 300 x g for 5 minutes) to pellet the cells.[21]

  • Staining:

    • Wash the cell pellets twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Set up the instrument using unstained, Annexin V-only, and PI-only stained cells to establish compensation and gates.

    • Acquire at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each of the four quadrants:

      • Lower-Left (Q4): Live cells (Annexin V- / PI-)

      • Lower-Right (Q3): Early Apoptotic cells (Annexin V+ / PI-)

      • Upper-Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)

      • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Visualization of the Biological Evaluation Workflow

Biological_Workflow cluster_cyto Tier 1: Cytotoxicity Screening cluster_apop Tier 2: Mechanism of Action Study Compound Pure Triazole-Hybrid Compound MTT MTT Assay on Cancer Cell Panel Compound->MTT IC50 Determine IC₅₀ Values MTT->IC50 Apoptosis Treat Cells at IC₅₀ Concentration IC50->Apoptosis Stain Annexin V / PI Staining Apoptosis->Stain FACS Flow Cytometry Analysis Stain->FACS Quantify Quantify Apoptotic Population FACS->Quantify

Caption: Tiered workflow for the biological evaluation of newly synthesized triazole derivatives.

Concluding Remarks and Future Directions

This guide establishes this compound as a powerful and versatile building block for the modular synthesis of novel anticancer drug candidates. The protocols provided for chemical synthesis via click chemistry and for biological evaluation using standard in vitro assays represent a robust and efficient pipeline for lead discovery.

The data generated from these workflows provide a critical foundation for further development. Promising compounds identified through this process should be subjected to further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs to understand which structural features are critical for anticancer activity.[24][25]

  • Advanced Mechanistic Studies: Investigating the specific molecular targets and signaling pathways affected by the compound (e.g., kinase inhibition, cell cycle analysis, tubulin polymerization assays).[4][24][26]

  • In Vivo Efficacy: Testing the most potent compounds in preclinical animal models of cancer to evaluate their therapeutic efficacy and safety profiles.[27]

By systematically applying these methodologies, researchers can effectively harness the potential of the 1,2,3-triazole scaffold to develop the next generation of targeted and effective cancer therapies.

References

Metal-catalyzed reactions involving 1H-1,2,3-triazol-1-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Metal-Catalyzed Reactions of 1H-1,2,3-Triazol-1-amine Derivatives

Introduction: The Unique Reactivity of N-Amino Triazoles

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry and materials science, celebrated for its stability, versatility, and synthetic accessibility, largely thanks to the advent of "click chemistry".[1][2][3] These nitrogen-rich heterocycles serve as robust linkers, peptide bond isosteres, and key pharmacophores in a multitude of bioactive compounds.[2][4]

Within this important class of compounds, this compound derivatives—often referred to as N-amino triazoles—represent a unique subclass with distinct and synthetically valuable reactivity. The presence of the exocyclic N-N bond introduces a reactive site that can be selectively cleaved or used as a handle for more complex transformations. This guide, intended for researchers in organic synthesis and drug development, explores the key metal-catalyzed reactions of these derivatives. We will delve into the mechanistic underpinnings of these transformations, providing field-tested insights and detailed protocols for their practical application.

Section 1: Palladium-Catalyzed N-N Bond Cleavage: A Reductive Pathway to N-H Triazoles

One of the most intriguing transformations of 1-arylamino-1,2,3-triazoles is their reductive N-N bond cleavage. This reaction provides a novel and strategic route to 4,5-disubstituted-1H-1,2,3-triazoles, which are themselves highly valuable synthetic intermediates.

Causality and Mechanistic Insight

The reaction typically employs palladium on carbon (Pd/C) under a hydrogen atmosphere. The palladium catalyst facilitates the hydrogenolysis of the relatively weak exocyclic N-N bond. This process is unusual and offers a strategic alternative to direct synthesis, particularly when the corresponding N-H triazole is difficult to access through conventional cycloaddition methods.[5][6] The reaction proceeds cleanly, releasing the aryl amine as a byproduct and leaving the stable triazole core intact.

cluster_start Starting Material cluster_reagents Reagents cluster_products Products Start 1-Arylamino-1,2,3-triazole Reagents Pd/C, H₂ Product1 4,5-Disubstituted-1H-1,2,3-triazole Reagents->Product1 N-N Cleavage Product2 Aryl Amine Reagents->Product2 Byproduct Triazole N-Sulfonylamino 1,2,3-Triazole Carbene Rh(II) Azavinyl Carbene Intermediate Triazole->Carbene + Rh₂(OAc)₄ - N₂ Rh_cat Rh₂(OAc)₄ Carbene->Rh_cat Regenerates Catalyst Olefin Olefin Carbene->Olefin Nitrile Nitrile Carbene->Nitrile Cyclopropane Cyclopropane Product Olefin->Cyclopropane Imidazole Imidazole Product Nitrile->Imidazole Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Complex1 L₂Pd(II)(Ar)(X) OxAdd->Complex1 AmineCoord + R₂NH Complex1->AmineCoord Complex2 [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ AmineCoord->Complex2 Deprotonation - Base-H⁺ Complex2->Deprotonation Complex3 L₂Pd(II)(Ar)(NR₂) Deprotonation->Complex3 RedElim Reductive Elimination Complex3->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

References

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in the N-Alkylation of 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 1,2,3-triazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving regioselective substitution on the triazole ring. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower your research.

The functionalization of the 1,2,3-triazole core is a pivotal step in the synthesis of many biologically active compounds.[1][2][3] However, the presence of three potential nitrogen nucleophiles makes regiocontrol a significant synthetic challenge. This guide will address the common issues encountered and provide a framework for rationally designing your experiments to favor the desired N1 or N2-substituted isomer.

Frequently Asked Questions (FAQs): The Fundamentals of Regioselectivity

This section addresses the core principles governing the N-alkylation of 1,2,3-triazoles. Understanding these concepts is the first step toward troubleshooting and optimizing your reactions.

Q1: Why is regioselectivity a challenge in the N-alkylation of 1,2,3-triazoles?

The 1,2,3-triazole ring possesses three nitrogen atoms, all of which are potential nucleophiles.[1][4] For a C4/C5-unsubstituted or monosubstituted triazole, deprotonation creates an anion where the negative charge is delocalized across the N1, N2, and N3 atoms. This allows an incoming electrophile (like an alkyl halide) to attack at different positions, potentially leading to a mixture of N1 and N2-substituted regioisomers (N1 and N3 are often electronically equivalent in symmetric triazoles). Controlling which nitrogen atom reacts is the central challenge.

Caption: Nucleophilic sites on the 1,2,3-triazole ring.

Q2: Which isomer is the kinetic product and which is the thermodynamic product?

Generally, the N1-alkylated product is formed faster and is considered the kinetic product . This is attributed to the higher electron density at the N1 position in the triazole anion.[1][4] Conversely, the N2-substituted isomer is typically the more thermodynamically stable product.[1][4] Therefore, reaction conditions can be tuned to favor one over the other. Short reaction times, lower temperatures, and strong bases often favor the kinetic N1-isomer, while longer reaction times, higher temperatures, and weaker bases can allow for equilibration to the more stable N2-isomer.

Q3: What are the key experimental factors that control regioselectivity?

Regioselectivity in triazole alkylation is a multifactorial issue.[1][4] The outcome depends on a delicate balance between these variables:

  • The Electrophile: The structure of the alkylating agent is critical. Bulky electrophiles will preferentially react at the less sterically hindered nitrogen.

  • Substituents on the Triazole Ring: Steric hindrance is a powerful tool. Triazoles substituted at both the C4 and C5 positions strongly direct alkylation to the N2 position because the N1 and N3 positions are sterically blocked.[1]

  • Solvent: The choice of solvent can have a significant impact. Polar aprotic solvents like DMF have been shown to improve N2 selectivity compared to less polar solvents like THF.[5]

  • Base: The strength and nature of the base influence the position of the equilibrium between the isomers.

  • Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for the formation of the thermodynamic product (N2).

  • Catalyst: The presence of a catalyst, such as Lewis or Brønsted acids, or transition metals like gold, can dramatically alter the regiochemical outcome.[6][7][8][9]

Troubleshooting Guide: Common Problems and Solutions

This section is designed to provide direct answers to specific experimental challenges.

Problem Encountered Probable Cause(s) Recommended Solutions & Scientific Rationale
Poor Regioselectivity (Mixture of N1 and N2 isomers) The reaction conditions are allowing for the formation of both the kinetic (N1) and thermodynamic (N2) products.To favor the N2 (thermodynamic) isomer:Increase Steric Hindrance: If possible, use a triazole with bulky substituents at the C4 and/or C5 positions. This sterically disfavors attack at N1 and N3.[1]• Change Solvent: Switch to a more polar, aprotic solvent like DMF.[5]• Increase Temperature & Reaction Time: Allow the reaction to run longer at a higher temperature to facilitate equilibration to the more stable N2 product.• Use a Directing Group: Employ a triazole with a directing group, such as a 4-bromo substituent, which has been shown to selectively direct alkylation to the N2 position.[5]
Low or No Yield of Alkylated Product 1. Insufficient reactivity of the alkylating agent.2. The base is not strong enough to deprotonate the triazole.3. The triazole starting material is unstable under the reaction conditions.Increase Electrophile Reactivity: Switch from an alkyl chloride to a more reactive alkyl bromide or iodide.• Screen Bases: If using a weak base like K₂CO₃, consider a stronger base such as NaH or Cs₂CO₃.[10][11] However, be aware that stronger bases may alter selectivity.• Check Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and pure.
Reaction is selective, but for the undesired N1 isomer. The reaction conditions are favoring the kinetic product. The system is not reaching thermodynamic equilibrium.Reverse the Conditions: Move away from conditions that favor kinetic control (e.g., low temperature, short reaction time).• Promote Equilibrium: Increase the reaction temperature and extend the reaction time. Using a milder base may also slow the initial reaction and allow for equilibration.
Difficulty Separating N1 and N2 Isomers The isomers have very similar polarities, making chromatographic separation challenging.Optimize Chromatography: Use a high-performance column and test various solvent systems with different polarities. Sometimes a small change in the eluent mixture (e.g., adding a small percentage of methanol to a DCM/EtOAc system) can improve separation.• Derivatization: If separation is impossible, consider if one isomer can be selectively derivatized or hydrolyzed back to the starting material, allowing for isolation of the desired product.
Key Experimental Protocols

The following protocols are provided as validated starting points. Always perform reactions on a small scale first to optimize conditions for your specific substrates.

Protocol 1: Bromo-Directed N2-Alkylation (High N2 Selectivity)

This method utilizes a 4-bromo-substituted NH-1,2,3-triazole to sterically and electronically direct the alkylation to the N2 position. This is a powerful strategy for achieving high regioselectivity.[5]

Step-by-Step Methodology:

  • Preparation: To a solution of the 4-bromo-NH-1,2,3-triazole (1.0 eq.) in anhydrous DMF (0.1 M), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Addition of Electrophile: Add the alkyl bromide (1.1-1.2 eq.) dropwise to the suspension at room temperature (for less reactive bromides) or cooled to -10 to 0 °C (for more reactive bromides like benzyl or allyl bromide).

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 5-10 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the pure N2-alkylated product.

Causality Note: The 4-bromo substituent provides steric bulk near the N1 and N3 positions, disfavoring attack. Furthermore, the choice of DMF as a solvent is crucial, as it has been shown to provide superior N2:N1 selectivity compared to solvents like THF or acetonitrile.[5]

Protocol 2: Gold-Catalyzed N2-Alkylation with Vinyl Ethers

This protocol offers a mild and highly regioselective method for synthesizing N2-alkyl-substituted triazoles using a gold catalyst. The proposed mechanism involves a hydrogen bond between the vinyl ether oxygen and the triazole N-H, which directs the alkylation to the N2 position.[7][9][12]

Step-by-Step Methodology:

  • Preparation: In a sealed vial, dissolve the NH-1,2,3-triazole (1.0 eq.) and the vinyl ether (2.0 eq.) in anhydrous dichloroethane (DCE, 0.2 M).

  • Catalyst Addition: Add the gold catalyst, such as JohnphosAu(MeCN)SbF₆ (1-2 mol%).

  • Reaction: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Workup & Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography to yield the desired N2-alkylated product.

Causality Note: This method's high selectivity is attributed to the catalytic cycle where the gold-activated vinyl ether is directed by a hydrogen bond to the N2 position of the triazole, making it an elegant example of catalyst-controlled regioselectivity.[7][12]

Workflow for Optimizing Regioselectivity

When faced with a new substrate, a systematic approach is key. The following workflow can guide your experimental design.

Caption: A decision workflow for optimizing N2-alkylation regioselectivity.

References

Technical Support Center: Synthesis of 1-Amino-1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-amino-1,2,3-triazoles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis. This guide is structured to address specific issues you may encounter, explaining the causality behind experimental choices and offering robust troubleshooting strategies.

Overview of the Core Synthesis Pathway

The synthesis of 1-amino-1,2,3-triazoles is a crucial process for developing a range of compounds, including pharmaceuticals and energetic materials.[1][2] A prevalent and effective method involves the oxidative cyclization of glyoxal bishydrazone.[3] This pathway is valued for its relative simplicity and accessibility of starting materials.

The fundamental transformation involves forming the triazole ring by creating a new N-N bond within the bishydrazone precursor, facilitated by an oxidizing agent. While seemingly straightforward, the reaction environment must be precisely controlled to prevent the formation of undesired side products.

G cluster_start Starting Materials cluster_product Desired Product Glyoxal Glyoxal Precursor Glyoxal Bishydrazone Glyoxal->Precursor Hydrazine Hydrazine Hydrazine->Precursor Condensation Product 1-Amino-1,2,3-triazole Oxidation Oxidative Cyclization Precursor->Oxidation Oxidation->Product MnO₂ or H₂O₂/TiO₂

Caption: General workflow for the synthesis of 1-amino-1,2,3-triazole.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My reaction yield is very low, or I've failed to isolate any of the desired 1-amino-1,2,3-triazole. What went wrong?

Answer: Low or no yield is a common frustration that typically points to issues with the oxidative cyclization step or the stability of the starting materials.

Possible Cause A: Ineffective Oxidation

The conversion of glyoxal bishydrazone to the triazole is not spontaneous and requires an effective oxidizing agent. If the oxidant is weak, old, or used in the wrong stoichiometry, the reaction will stall.

  • Expert Insight: The choice of oxidant is critical. Activated manganese dioxide (MnO₂) is a reliable choice for this reaction, but its activity can vary significantly between batches and suppliers.[3] An alternative is using hydrogen peroxide with a catalyst like titanium (IV) oxide, which can offer a milder reaction pathway.[4]

  • Troubleshooting Protocol:

    • Verify Oxidant Activity: If using MnO₂, ensure it is "activated." If its history is unknown, activate it by heating it in an oven at 110-120°C for several hours to remove adsorbed water.

    • Optimize Stoichiometry: The optimal amount of MnO₂ is typically 2.5 to 3.0 molar equivalents relative to the glyoxal bishydrazone.[3] Perform small-scale test reactions to find the sweet spot for your specific batch of oxidant.

    • Control Temperature: While heating can increase reaction rates, excessive heat can lead to decomposition. For the MnO₂ oxidation, maintaining a gentle reflux in a solvent like acetonitrile is often effective.[3] For the H₂O₂/TiO₂ system, the reaction can often proceed at room temperature.[4]

Possible Cause B: Starting Material Decomposition

Glyoxal is typically supplied as an aqueous solution and can be prone to polymerization, especially under improper storage conditions. Using poor-quality glyoxal will lead to a low yield of the bishydrazone precursor, which directly impacts the final product yield.

  • Expert Insight: The purity of the isolated glyoxal bishydrazone is paramount. Impurities carried over from its synthesis will interfere with the subsequent cyclization.

  • Troubleshooting Protocol:

    • Use Fresh Glyoxal: Whenever possible, use a fresh bottle of glyoxal solution.

    • Purify the Precursor: Recrystallize the glyoxal bishydrazone precursor before the oxidation step. This removes polymeric impurities and ensures you are starting with high-purity material.

    • Characterize the Intermediate: Confirm the identity and purity of your glyoxal bishydrazone using NMR or melting point analysis before proceeding to the final step.

Question 2: My NMR spectrum is complex, suggesting a mixture of isomers. How do I identify and prevent the formation of the main impurity?

Answer: The most common isomeric impurity in the synthesis of N-substituted amino-1,2,3-triazoles is the product of a Dimroth rearrangement . This reaction is a well-documented isomerization of certain triazoles where an endocyclic nitrogen atom and an exocyclic nitrogen atom switch places.[5][6]

Mechanism: The Dimroth Rearrangement

This rearrangement is often driven by the formation of a thermodynamically more stable isomer and can be catalyzed by acid, base, or heat.[6][7] The process typically involves a ring-opening to a diazo intermediate, followed by rotation and ring-closure.[5]

G A 1-Amino-1,2,3-triazole (Desired Product) B Ring-Opening (Diazo Intermediate) A->B Heat, Acid, or Base C Bond Rotation & Proton Migration B->C D Ring-Closure C->D E Rearranged Isomer (Side Product) D->E

Caption: Mechanism of the Dimroth rearrangement side reaction.

Troubleshooting & Prevention:

  • Expert Insight: The Dimroth rearrangement is highly sensitive to the reaction conditions, particularly during work-up and purification. The presence of even trace amounts of acid or base can initiate the rearrangement, especially if heat is applied.

  • Preventative Measures:

    • Maintain Neutral pH: Ensure that all solvents and reagents used during the reaction and work-up are neutral. If an acidic or basic work-up is necessary, perform it at low temperatures (0-5°C) and for the shortest time possible.

    • Avoid Excessive Heat: Purify the final product using methods that do not require high temperatures. If distillation is attempted, it should be done under high vacuum to keep the temperature low. Column chromatography or recrystallization at room temperature are preferred.

    • Solvent Choice: The rearrangement can be favored in certain solvents. For example, the reaction is known to occur in boiling pyridine.[5] Choose non-polar or moderately polar aprotic solvents for purification where possible.

Question 3: I observe multiple spots on my TLC plate that are not the starting material or the desired product. What could they be?

Answer: The presence of multiple unknown spots often indicates incomplete reactions or competing side reactions beyond the Dimroth rearrangement.

Possible Cause A: Incomplete Cyclization

The oxidative cyclization may not have gone to completion, leaving behind open-chain diazo intermediates or other partially reacted species.

  • Expert Insight: These intermediates are often less stable than the final aromatic triazole and may decompose upon standing or during purification, leading to a complex mixture.

  • Troubleshooting Protocol:

    • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress. Continue the reaction until the starting bishydrazone is fully consumed.

    • Increase Reaction Time or Temperature (Cautiously): If the reaction stalls, cautiously increase the reaction time or temperature. However, be mindful that this could also promote the Dimroth rearrangement (see Question 2).

    • Ensure Proper Mixing: In heterogeneous reactions (e.g., with solid MnO₂), vigorous stirring is essential to ensure good contact between the reactant and the oxidant.

Possible Cause B: Formation of Azide-Related Impurities

In some synthetic variations that use azide sources, side reactions involving the azide are possible. For instance, in copper-catalyzed azide-alkyne cycloadditions (CuAAC), which are used to synthesize other substituted triazoles, impurities can arise from catalyst-related side reactions or dimerization of the alkyne.[8][9] While not the primary route for 1-amino-1,2,3-triazole, awareness of azide chemistry is crucial.

  • Expert Insight: When synthesizing derivatives from the 1-amino-1,2,3-triazole core, subsequent reactions must be chosen carefully to avoid reacting with the triazole ring itself or the amino group.

Data Summary Table

Problem Potential Side Product / Issue Favorable Conditions Recommended Preventative Measures
Low/No Yield Unreacted Starting MaterialInactive oxidant, low temperature, insufficient reaction time.Use fresh, activated MnO₂; optimize oxidant stoichiometry; monitor reaction to completion via TLC.[3]
Isomeric Impurity Dimroth Rearrangement ProductHigh heat, acidic or basic pH.[6][7]Maintain neutral pH during work-up and purification; avoid high temperatures; use non-catalytic solvents.
Multiple Unknowns Open-chain intermediates, polymers.Insufficient oxidation, impure starting materials.Ensure complete consumption of starting material; purify the glyoxal bishydrazone precursor before cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 1-amino-1,2,3-triazoles? The most direct method is the oxidative cyclization of glyoxal bishydrazone using reagents like manganese dioxide or hydrogen peroxide.[3][4] Other specialized syntheses exist for substituted variants, sometimes involving cycloadditions.

Q2: How can I definitively distinguish between the 1-amino-1,2,3-triazole and its Dimroth rearranged isomer? Unequivocal structure confirmation is best achieved through X-ray crystallography . Spectroscopically, 2D NMR techniques (like HMBC and NOESY) can help establish the connectivity and spatial relationships between the amino group protons and the triazole ring protons, allowing for differentiation.

Q3: What are the recommended purification techniques? Purification can often be achieved by simple recrystallization from an appropriate solvent like acetonitrile.[3] If chromatography is required, use silica gel with a moderately polar eluent system (e.g., ethyl acetate/hexane). It is crucial to perform these purifications without heating to prevent rearrangement.[4]

Q4: Are there any safety concerns I should be aware of? Hydrazine is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Additionally, many triazole derivatives, particularly those with a high nitrogen content, can be energetic materials and should be handled with care, avoiding shock and high temperatures.[1]

References

Technical Support Center: Purification of 1H-1,2,3-triazol-1-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-1,2,3-triazol-1-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. The unique electronic properties and potential for high polarity in this class of compounds necessitate a nuanced approach to purification. This resource is structured to provide direct answers to common issues encountered in the laboratory, explaining the causality behind experimental choices to empower you to optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound derivatives?

A1: The impurity profile is highly dependent on the synthetic route. For derivatives synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), residual copper salts are a primary concern. Other common impurities include unreacted starting materials (azides and alkynes), side-products from undesired regioisomeric cycloadditions (formation of 1,5-disubstituted triazoles instead of the desired 1,4-disubstituted isomers), and byproducts from the decomposition of starting materials or the product itself. If your synthesis involves a different route, such as the cyclization of glyoxal bishydrazone, you may encounter different sets of impurities.[1]

Q2: My this compound derivative is highly polar. What are my best purification options?

A2: The N-amino group in your compound can significantly increase its polarity, making standard silica gel chromatography challenging. You have several options:

  • Reverse-Phase Chromatography (C18): This is often the go-to method for polar compounds. The stationary phase is nonpolar, and a polar mobile phase is used.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns have a polar stationary phase and are used with a mobile phase consisting of a high concentration of an organic solvent with a small amount of aqueous solvent. This technique is excellent for retaining and separating very polar compounds.

  • Modified Normal-Phase Chromatography: If you must use silica gel, consider modifying your eluent. Adding a small amount of a polar solvent like methanol or an amine like triethylamine can improve peak shape and reduce tailing by competing with your compound for active sites on the silica.

Q3: Is this compound and its derivatives generally stable to standard purification conditions?

A3: 1,2,3-Triazoles are generally stable aromatic heterocycles.[2] However, the N-amino group can be susceptible to oxidation or degradation under harsh conditions. It is advisable to avoid strong oxidizing agents and highly acidic or basic conditions during workup and purification if possible. When performing column chromatography, prolonged exposure to silica or alumina, which can be acidic or basic, may lead to degradation for sensitive derivatives. A quick purification is always recommended.

Troubleshooting Guide: Column Chromatography

Problem 1: My compound is streaking or tailing badly on the silica gel column.

  • Probable Cause: Your compound is highly polar and is interacting too strongly with the acidic silanol groups on the silica surface.

  • Solution:

    • Add a polar modifier to your eluent: Incorporate a small percentage (0.5-2%) of methanol or isopropanol in your dichloromethane (DCM) or ethyl acetate/hexane mobile phase.

    • Add a basic modifier: For amine-containing compounds, adding 0.1-1% triethylamine or ammonia in methanol to your eluent can neutralize the acidic sites on the silica gel, significantly improving peak shape.[3]

    • Consider an alternative stationary phase: If modifiers do not resolve the issue, switch to a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography.

Problem 2: I can't separate my desired product from a very similar impurity.

  • Probable Cause: The impurity has a polarity very close to your product. This could be a regioisomer or a closely related byproduct.

  • Solution:

    • Optimize your solvent system: Run a gradient elution on your column. Start with a less polar solvent system and gradually increase the polarity. This can often resolve closely eluting compounds.

    • Try a different solvent system: If an ethyl acetate/hexane system is not working, try a DCM/methanol system, or even a toluene/acetone system. Different solvents can alter the selectivity of the separation.

    • Consider High-Performance Liquid Chromatography (HPLC): For very difficult separations, HPLC offers much higher resolution than flash column chromatography.

Problem 3: My compound seems to have decomposed on the column.

  • Probable Cause: The compound is sensitive to the acidic nature of the silica gel.

  • Solution:

    • Deactivate the silica gel: You can neutralize the silica gel by preparing a slurry with a dilute solution of triethylamine in your non-polar solvent, then evaporating the solvent before packing the column.

    • Use an alternative stationary phase: Florisil, neutral alumina, or Celite can be less harsh alternatives to silica gel.

    • Minimize contact time: Run the column as quickly as possible without sacrificing separation.

Workflow for Troubleshooting Column Chromatography

Caption: Troubleshooting workflow for column chromatography of this compound derivatives.

Troubleshooting Guide: Recrystallization

Problem 1: My compound "oils out" instead of forming crystals.

  • Probable Cause: The melting point of your compound is low, or there are significant impurities present that are depressing the melting point. It can also occur if the solution is supersaturated and cooled too quickly.

  • Solution:

    • Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Insulating the flask can also help.

    • Use a different solvent or solvent system: The ideal solvent will dissolve your compound when hot but not when cold. Test a range of solvents in small test tubes. A mixed solvent system (a "good" solvent and a "poor" solvent) can be very effective.[4]

    • Scratch the inside of the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.

    • Add a seed crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.

Problem 2: I have a very low yield after recrystallization.

  • Probable Cause: You may have used too much solvent, or your compound is too soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Use the minimum amount of hot solvent: Add the hot solvent in small portions until your compound just dissolves.

    • Choose a less effective solvent: Find a solvent in which your compound is less soluble.

    • Evaporate some of the solvent: If you've added too much solvent, you can gently heat the solution to evaporate some of it and then try to recrystallize again.

    • Cool the solution thoroughly: Ensure you have allowed sufficient time at a low temperature (e.g., in an ice bath) for maximum crystal formation before filtration.[4]

Solvent Selection for Recrystallization
Solvent SystemPolarityNotes
Ethanol/WaterHighA good starting point for many polar triazole derivatives. The ratio can be adjusted for optimal solubility.
MethanolHighCan be too good of a solvent, leading to low recovery.[4]
IsopropanolMediumOften a good choice for compounds of intermediate polarity.
Ethyl Acetate/HexaneLow to MediumA versatile system for less polar derivatives. The ratio can be fine-tuned.
Dichloromethane/HexaneLowSuitable for non-polar derivatives.

Specialized Purification Protocols

Protocol 1: Removal of Residual Copper Catalyst

If your synthesis involved a copper catalyst, its removal is crucial, especially for biological applications.

  • Aqueous Wash: Dissolve your crude product in an organic solvent like ethyl acetate or DCM. Wash the organic layer with an aqueous solution of a chelating agent such as 1% EDTA or a saturated ammonium chloride solution. The copper ions will preferentially coordinate with the chelating agent and be removed in the aqueous layer. Repeat the wash several times.

  • Silica Plug with Ammonia: If the aqueous wash is insufficient, pass a solution of your crude product through a short plug of silica gel that has been pre-treated with a solution of 10% ammonia in methanol. The ammonia will bind strongly to the copper, which will be retained on the silica plug.

Protocol 2: Purification of a Highly Polar Derivative by Dry Loading

For highly polar compounds that are difficult to load onto a column without streaking.

  • Dissolve the crude product: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., methanol or DCM).

  • Adsorb onto silica: In a round-bottom flask, add silica gel (approximately 5-10 times the weight of your crude product) to the solution.

  • Evaporate the solvent: Remove the solvent under reduced pressure until you have a fine, free-flowing powder.

  • Load onto the column: Carefully add the dry powder to the top of your pre-packed column.

  • Elute as normal: Begin eluting with your chosen solvent system. This method ensures that the compound is introduced to the column in a narrow band, leading to better separation.[5]

References

Optimization of reaction conditions for the synthesis of N-substituted 1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the synthesis of N-substituted 1,2,3-triazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of one of the most powerful reactions in modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). As a cornerstone of "click chemistry," the CuAAC reaction offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1][2] These heterocyclic scaffolds are prized for their high chemical stability, aromatic character, and ability to serve as hydrolytically-stable replacements for amide bonds in bioactive molecules.[3]

This resource provides practical, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter, moving beyond simple protocols to explain the causal relationships behind experimental choices.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of N-substituted 1,2,3-triazoles via CuAAC.

Q1: My reaction shows low or no conversion to the desired triazole. What are the likely causes and solutions?

This is the most frequent issue and can almost always be traced back to the integrity of the catalytic system.

Answer: Low yields in CuAAC reactions typically stem from the deactivation of the active Cu(I) catalyst.[4] The primary culprit is oxidation to the inactive Cu(II) state by dissolved oxygen.[3][4]

Core Causality: The catalytic cycle relies on Cu(I) to form a copper-acetylide intermediate, which then activates the azide for cycloaddition.[1][3][5] Cu(II) does not participate in this cycle and is catalytically inactive for this transformation.

Troubleshooting Workflow:

Detailed Solutions:

  • In-Situ Generation of Cu(I): The most reliable method is to generate the active Cu(I) catalyst in situ from a stable, inexpensive Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent. Sodium ascorbate is the reagent of choice as it rapidly reduces Cu(II) to Cu(I) and acts as an oxygen scavenger to protect the catalyst throughout the reaction.[2][3][6]

  • Inert Atmosphere: While sodium ascorbate provides protection, performing the reaction under an inert atmosphere (Nitrogen or Argon) is best practice, especially for sensitive substrates or very low catalyst loadings. Degas your solvents thoroughly before use.

  • Ligand Stabilization: In dilute solutions or with challenging substrates, a ligand is crucial. Ligands like tris(benzyltriazolylmethyl)amine (TBTA) stabilize the Cu(I) ion, prevent disproportionation, and accelerate the reaction.[3][4]

Q2: My reaction produces a significant amount of a byproduct, identified as a diacetylene. How can I prevent this?

Answer: The formation of a symmetric diacetylene byproduct is a result of the Glaser-Hay oxidative homocoupling of your terminal alkyne.[3] This side reaction is also mediated by copper, but it requires Cu(II) and oxygen.

Core Causality: When the active Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen, it can catalyze the dimerization of your alkyne starting material instead of the desired cycloaddition. This consumes your starting material and lowers the yield of the triazole.

Solutions:

  • Add Excess Reducing Agent: The most effective solution is the addition of a slight excess of sodium ascorbate. This maintains a reducing environment, keeping the copper in the +1 oxidation state and preventing the Cu(II)-mediated homocoupling.[2][3]

  • Ensure Anaerobic Conditions: Rigorously excluding oxygen from your reaction vessel by working under a positive pressure of an inert gas will starve the Glaser coupling pathway of a required reagent.

Q3: The reaction is very slow or stalls before completion, even with a reducing agent. How can I increase the rate?

Answer: A sluggish reaction points to suboptimal catalytic activity or unfavorable reaction conditions.

Core Causality: The overall reaction rate is dependent on the concentration and reactivity of the active catalytic species. Factors that lower this effective concentration or reactivity will slow the reaction. Kinetic studies have shown a second-order dependence on the copper concentration, suggesting a complex dinuclear copper intermediate is the key player.[1][3]

Optimization Strategies:

  • Use an Accelerating Ligand: If you are not already using one, adding a ligand is the most effective way to boost the rate. Tris(triazolylmethyl)amine (e.g., TBTA) and tris(benzimidazolylmethyl)amine ligands have been shown to be particularly effective accelerators.[7][8][9]

  • Solvent Choice: The reaction medium has a significant impact. While the CuAAC is robust in many solvents, polar solvents often provide higher rates.[10] Mixtures of t-BuOH/H₂O or DMSO/H₂O are excellent choices.[5] DFT calculations and experimental observations suggest water can accelerate the reaction by favoring the coordination of Cu(I) to the alkyne.[2] Crucially, avoid acetonitrile , as its strong coordination to Cu(I) can inhibit catalysis.[5][11]

  • Increase Concentration: Since the reaction kinetics can be complex and often greater than first order in reactants, increasing the concentration of your azide and alkyne can lead to a significant rate enhancement.

  • Gentle Heating: While many CuAAC reactions proceed readily at room temperature, gentle heating (e.g., 40-60 °C) can often drive sluggish reactions to completion, provided your substrates are stable.[12]

Q4: I've successfully formed my product, but I'm struggling to remove residual copper. My final compound is blue/green or gives a broad NMR spectrum.

Answer: Copper contamination is a well-known issue in CuAAC chemistry because the nitrogen atoms of the 1,2,3-triazole product act as excellent chelators for copper ions.[13]

Core Causality: The product itself can sequester the catalyst, making its removal by simple extraction or silica gel chromatography difficult. This is particularly problematic for applications in biology and materials science where copper contamination is unacceptable.

Purification Strategies:

  • Aqueous Ammonia Wash: During workup, washing the organic layer with a dilute aqueous ammonia solution can help. Ammonia forms a deep blue, water-soluble tetraamminecopper(II) complex, which partitions into the aqueous phase.

  • Chelating Agents: If ammonia is insufficient, washing with an aqueous solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective.[13] However, the affinity of the triazole for copper can sometimes compete with EDTA.[13]

  • Specialized Scavengers: For persistent contamination, stirring the product solution with a silica-based copper scavenger or a polymer-supported chelating resin can be highly effective.

  • Heterogeneous Catalysis: The most robust solution is to prevent the issue from the start by using a heterogeneous catalyst. Copper nanoparticles supported on charcoal, silica, or other materials can be easily removed by simple filtration at the end of the reaction, yielding a product with significantly lower copper contamination.[14][15]

Section 2: Frequently Asked Questions (FAQs)

Q5: What is the currently accepted mechanism for the CuAAC reaction?

Answer: While early proposals suggested a mononuclear copper catalyst, a significant body of kinetic and computational evidence now supports a more complex dinuclear copper-mediated pathway as the kinetically dominant route.[1][3]

Simplified Mechanism:

  • Copper-Acetylide Formation: A Cu(I) ion coordinates to the alkyne, increasing the acidity of the terminal proton and facilitating its removal to form a σ-bound copper acetylide.[3]

  • Dinuclear Complex Assembly: This initial copper acetylide interacts with a second Cu(I) ion and the organic azide, forming a key dinuclear intermediate where one copper atom remains bound to the acetylide and the other activates the azide.[1][5]

  • Cycloaddition: Within this organized complex, the azide undergoes cycloaddition with the activated alkyne. This step is the crux of the reaction's high regioselectivity for the 1,4-isomer.

  • Protonolysis & Catalyst Regeneration: The resulting copper-triazolide intermediate is protonated (often by the proton removed in step 1), releasing the final 1,2,3-triazole product and regenerating the Cu(I) catalyst for the next cycle.[5]

Q6: How do I choose the right copper source for my reaction?

Answer: The choice of copper source is largely one of convenience and reaction scale, as the reaction's robustness allows for many options.[3][16]

Copper SourceCommon Form(s)Typical LoadingAdvantagesDisadvantages
Cu(II) + Reductant CuSO₄·5H₂O, Cu(OAc)₂0.1 - 5 mol%Most common & practical. Uses stable, cheap, air-stable salts.[3]Requires addition of a reducing agent (e.g., sodium ascorbate).
Cu(I) Salts CuI, CuBr, [Cu(MeCN)₄]PF₆0.5 - 5 mol%Used directly, no reductant needed.Air-sensitive, less stable, can be less soluble.[6]
Metallic Copper Copper wire, powder> 10 mol%Heterogeneous, easy to remove.Slower reaction rates, requires higher loading, surface can passivate.
Heterogeneous Cu on Charcoal/Silica0.5 - 2 mol%Easily removed by filtration, low product contamination, reusable.[14][15]Can be more expensive, may require specific flow or batch setups.
Q7: What is the role of a base in the CuAAC reaction?

Answer: In the classical CuAAC mechanism, a mild, non-nucleophilic base is often included to facilitate the deprotonation of the terminal alkyne to form the copper-acetylide intermediate.[5] Common bases include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). However, the coordination of the alkyne to the Cu(I) center significantly lowers its pKa, and under many conditions (especially in aqueous media or with sodium ascorbate), an external base is not strictly necessary for the reaction to proceed.[3][5]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for CuAAC Synthesis of a 1,4-Disubstituted-1,2,3-Triazole

This protocol utilizes the highly reliable in situ generation of the Cu(I) catalyst.

Materials:

  • Organic Azide (1.0 equiv)

  • Terminal Alkyne (1.0-1.2 equiv)

  • Solvent (e.g., 1:1 mixture of tert-Butanol and Water)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv, 1-5 mol%)

  • Sodium Ascorbate (0.05-0.15 equiv, 5-15 mol%)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the organic azide (1.0 equiv) and the terminal alkyne (1.1 equiv).

  • Dissolution: Add the solvent (e.g., 1:1 t-BuOH/H₂O) to achieve a concentration of approximately 0.1-0.5 M. Stir until all reagents are fully dissolved.

  • Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.5 M).

  • Initiation: To the stirring reaction mixture, add the sodium ascorbate solution (5-15 mol%) first, followed immediately by the CuSO₄·5H₂O solution (1-5 mol%). The solution may turn slightly yellow or cloudy.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the limiting starting material. Reactions are often complete within 1-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water, followed by a wash with dilute aqueous ammonia to remove copper, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by silica gel column chromatography or recrystallization.[2]

Protocol 2: Copper Removal using a Chelating Resin

For applications requiring ultra-low copper levels.

  • Dissolve Crude Product: After initial workup (before column chromatography), dissolve the crude triazole product in a suitable organic solvent (e.g., DCM, Ethyl Acetate).

  • Add Resin: Add a copper-scavenging chelating resin (e.g., QuadraSil® AP or similar) to the solution (typically 5-10 weight equivalents relative to the theoretical amount of copper used).

  • Stir: Stir the suspension at room temperature for 2-6 hours.

  • Filter: Filter the mixture to remove the resin. Wash the resin with a small amount of fresh solvent.

  • Concentrate: Combine the filtrate and washings and concentrate in vacuo. The resulting product should have significantly reduced copper content. Proceed with final purification if necessary.

Section 4: References

  • Title: mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC) - Benchchem Source: BenchChem URL: 1

  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: 2

  • Title: Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation Source: Catalysis Science & Technology (RSC Publishing) URL: 7

  • Title: Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction Source: Wiley Online Library URL: 17

  • Title: Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis Source: ACS Publications (Bioconjugate Chemistry) URL: 18

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: PubMed Central (PMC) URL: 3

  • Title: Azide-alkyne Huisgen cycloaddition Source: Wikipedia URL: 5

  • Title: Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications Source: PubMed Central (PMC) URL: 11

  • Title: Benzimidazole and Related Ligands for Cu-Catalyzed Azide−Alkyne Cycloaddition Source: ACS Publications URL: 8

  • Title: Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents Source: PubMed URL: 19

  • Title: Ligand-Accelerated Cu-Catalyzed Azide−Alkyne Cycloaddition: A Mechanistic Report Source: ACS Publications (Journal of the American Chemical Society) URL: 9

  • Title: Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media Source: ACS Omega URL: 6

  • Title: Cu-Catalyzed Azide−Alkyne Cycloaddition Source: ACS Publications (Chemical Reviews) URL: 16

  • Title: Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions Source: MDPI URL: 14

  • Title: Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2 Source: MDPI URL: --INVALID-LINK--

  • Title: Optimization of the click reaction conditions Source: ResearchGate URL: 10

  • Title: Optimization of the conditions for CuAAC reaction Source: ResearchGate URL: 20

  • Title: Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water Source: Frontiers URL: 15

  • Title: Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism Source: ACS Publications (The Journal of Organic Chemistry) URL: 12

  • Title: Synthesis of 1,2,3-triazoles Source: Organic Chemistry Portal URL: 21

  • Title: Technical Support Center: Troubleshooting Triazole Cyclization Reactions Source: BenchChem URL: 4

  • Title: Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? Source: ResearchGate URL: 13

References

Technical Support Center: Large-Scale Synthesis of 1H-1,2,3-triazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-1,2,3-triazol-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic compound. As Senior Application Scientists, we provide insights grounded in established chemical principles and field-proven experience to ensure your synthesis is successful, safe, and scalable.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided explain the causality behind the recommendations to empower you to make informed decisions in your process.

Question 1: My reaction is producing a very low yield of the glyoxal bishydrazone intermediate, and I'm observing a significant amount of a yellow, insoluble precipitate. What is happening and how can I fix it?

Answer:

This is a classic and frequently encountered problem in this synthesis, primarily caused by the polymerization of glyoxal. Glyoxal aqueous solutions often contain acidic impurities which can catalyze self-polymerization, leading to the formation of insoluble polymeric materials and consuming your starting material.[1]

Causality & Solution:

  • Acid-Catalyzed Polymerization: The primary cause is the presence of acid. To counteract this, the glyoxal solution must be purified before use. A highly effective method is to pre-treat the aqueous glyoxal solution with an anion-exchange resin (e.g., HCO₃⁻ form). Stirring the glyoxal solution with the resin for about an hour at room temperature effectively neutralizes acidic catalysts.[1]

  • Reaction Control: The reaction between glyoxal and hydrazine hydrate is exothermic. Uncontrolled temperature increases can accelerate side reactions. Maintain a low temperature (ice bath, 0-5 °C) during the addition of hydrazine hydrate to the glyoxal solution.

  • Stoichiometry: Ensure the correct molar ratio of hydrazine to glyoxal is used. An excess of glyoxal can favor polymerization.

Workflow for Preventing Glyoxal Polymerization

cluster_prep Step 1: Glyoxal Pre-treatment cluster_reaction Step 2: Bishydrazone Formation Glyoxal 40% Glyoxal Aqueous Solution Stir Stir at RT for 1 hr Glyoxal->Stir Resin Anion-Exchange Resin (HCO₃⁻ form) Resin->Stir Filter Filter Stir->Filter Purified_Glyoxal Purified Glyoxal Solution Filter->Purified_Glyoxal Reaction Add Hydrazine to Glyoxal Slowly at 0-5 °C Purified_Glyoxal->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Product Glyoxal Bishydrazone (Intermediate) Reaction->Product Start Low Yield of This compound Check_Oxidant Is the MnO₂ activated and stoichiometric ratio correct (~2.8 eq)? Start->Check_Oxidant Check_Time Was the reaction time sufficient (~2.5 hrs)? Monitor by TLC/LCMS. Check_Oxidant->Check_Time Yes Activate_MnO2 Activate MnO₂ (heat under vacuum). Adjust stoichiometry. Check_Oxidant->Activate_MnO2 No Purification_Issue Is the issue related to purification loss? Check_Time->Purification_Issue Yes Increase_Time Increase reaction time. Continue monitoring. Check_Time->Increase_Time No Optimize_Purity Optimize crystallization. Check solvent purity. Consider alternative solvents. Purification_Issue->Optimize_Purity Yes Consider_Alternative Consider alternative oxidant: H₂O₂ / WO₃ or MoO₃ Purification_Issue->Consider_Alternative No Activate_MnO2->Check_Time Increase_Time->Purification_Issue Success Yield Improved Optimize_Purity->Success Consider_Alternative->Success

References

Minimizing byproduct formation in oxidative cyclization of bishydrazones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the oxidative cyclization of bishydrazones for the synthesis of pyridazines and related heterocycles. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common experimental challenges and optimize your reaction outcomes. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory work.

Introduction: The Challenge of Selectivity

The oxidative cyclization of bishydrazones is a powerful method for constructing the pyridazine core, a valuable scaffold in medicinal chemistry and materials science.[1] The reaction, in principle, involves the formation of two new nitrogen-nitrogen and carbon-carbon or carbon-nitrogen bonds to form a stable six-membered aromatic ring. However, the reaction's success is often hampered by the formation of various byproducts, stemming from incomplete cyclization, over-oxidation, or competing reaction pathways. This guide addresses the most frequent issues encountered during this transformation and provides robust solutions to minimize byproduct formation and maximize the yield of your desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is yielding a complex mixture. What are the most common byproducts I should be looking for?

A1: The complexity of your crude reaction mixture often arises from a few predictable side reactions. The primary desired product is the fully aromatized pyridazine. However, several byproducts can form depending on the substrate, oxidant, and reaction conditions.

  • 1,6-Dihydropyridazines: This is the most common byproduct and represents an intermediate state. It forms after the initial 6-endo-trig cyclization but before the final oxidation to the aromatic pyridazine.[2] Its presence indicates that the oxidant is either not strong enough or is used in insufficient quantity to complete the aromatization step.

  • Mono-cyclized Products: If you are using an unsymmetrical bishydrazone, or if the reaction stalls, you may isolate a product where only one of the hydrazone moieties has cyclized.

  • Over-oxidation Products: Harsh oxidants or prolonged reaction times can lead to the oxidation of sensitive functional groups on your starting material or even on the product ring, leading to pyridazinones or other oxidized species.

  • Decomposition Products: Hydrazones can be susceptible to hydrolysis or other degradation pathways, especially under acidic or harsh thermal conditions.[3] This can lead to the formation of the parent ketones/aldehydes and hydrazine derivatives.

  • Azo Byproducts: In some cases, intermolecular coupling can lead to the formation of azo compounds as byproducts.[4]

Q2: I'm primarily isolating the 1,6-dihydropyridazine intermediate. How can I promote complete aromatization to the pyridazine?

A2: The accumulation of the 1,6-dihydropyridazine intermediate is a classic sign of insufficient oxidative potential in the reaction.[2][5] The conversion of the dihydropyridazine to the final pyridazine requires a second oxidation step, which can have a higher activation energy than the initial cyclization.

Troubleshooting Steps:

  • Increase Oxidant Stoichiometry: The most direct approach is to increase the molar equivalents of your oxidant. Start by increasing the amount by 0.2 equivalents and monitor the progress by TLC or LC-MS.

  • Change the Solvent: The choice of solvent can significantly impact the reaction outcome. For instance, in certain copper(II)-catalyzed aerobic cyclizations, using acetonitrile (MeCN) favors the formation of 1,6-dihydropyridazines, while switching to acetic acid (AcOH) directly affords the fully aromatized pyridazines.[2]

  • Introduce a Co-oxidant or Additive: In some systems, a secondary oxidant can facilitate the final aromatization. For reactions using molecular oxygen, ensuring proper aeration or performing the reaction under an oxygen atmosphere can be beneficial.

  • Increase Reaction Temperature: Gently increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for the final oxidation step. Monitor carefully to avoid decomposition.

  • Post-Reaction Oxidation: If isolating the dihydropyridazine is unavoidable with your current protocol, a two-step approach can be effective. Isolate the intermediate and subject it to a separate, optimized oxidation step. For example, 1,6-dihydropyridazines can often be efficiently converted to pyridazines in the presence of a base like NaOH.[2]

Q3: My reaction is giving a poor yield, with significant recovery of the starting bishydrazone. What are the likely causes?

A3: Low conversion is a common and frustrating issue. It typically points to problems with reaction initiation, reagent stability, or overall reaction conditions.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Conversion start Low Yield: Recovered Starting Material q1 Is the Oxidant Active? start->q1 s1 Use a fresh batch of oxidant. Check for proper storage. Consider a different oxidant. q1->s1 No q2 Are the Reaction Conditions Optimal? q1->q2 Yes end_node Improved Conversion s1->end_node s2 Increase temperature incrementally. Increase reaction time. Screen alternative solvents. q2->s2 No q3 Is a Catalyst Required and is it Active? q2->q3 Yes s2->end_node s3 If catalytic, check catalyst loading. Ensure catalyst is not poisoned. Use fresh catalyst. q3->s3 No q3->end_node Yes s3->end_node G cluster_0 Factors Influencing Regioselectivity center_node Unsymmetrical Bishydrazone electronics Electronic Effects (EDG vs EWG) center_node->electronics sterics Steric Hindrance center_node->sterics conditions Reaction Conditions (Catalyst, Solvent) center_node->conditions product_a Regioisomer A electronics->product_a Favors cyclization onto electron-rich rings product_b Regioisomer B sterics->product_b Favors cyclization at less hindered positions conditions->product_a conditions->product_b

References

Technical Support Center: Synthesis of 1-amino-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-amino-1,2,3-triazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. This guide provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic routes for 1-amino-1,2,3-triazole?

The most common and practical laboratory-scale synthesis involves a two-step process. First, glyoxal is reacted with aqueous hydrazine to form glyoxal bishydrazone. This intermediate is then subjected to an oxidative cyclization to yield 1-amino-1,2,3-triazole.[1][2] The choice of oxidizing agent is a critical parameter, with options including activated manganese dioxide or hydrogen peroxide in the presence of a transition metal oxide catalyst.[1][2]

Q2: What are the primary safety concerns and handling precautions for this synthesis?

Safety is paramount. The reagents used in this synthesis are hazardous and must be handled with appropriate precautions.

  • Hydrazine: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 1-amino-1,2,3-triazole: As a high-nitrogen compound, it should be handled with care. While not a primary explosive, it is an energetic material. Avoid friction, shock, and exposure to high temperatures.[1]

  • Oxidizing Agents: Handle strong oxidizing agents like hydrogen peroxide and manganese dioxide with care, keeping them away from flammable materials.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[3][4][5][6]

Q3: How is the final product, 1-amino-1,2,3-triazole, typically purified and characterized?

The most effective method for purifying 1-amino-1,2,3-triazole is recrystallization. Acetonitrile has been reported to be an excellent solvent for this purpose, yielding a product with high purity (96%).[1]

For characterization, a combination of analytical techniques is essential to confirm the structure and purity of the final compound. These include:

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Elemental Analysis: To determine the elemental composition.[1]

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Scenario 1: Low or No Yield

Q: My reaction yield for 1-amino-1,2,3-triazole is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can often be traced back to several key factors in the oxidative cyclization step.

  • Cause 1: Purity of Glyoxal Bishydrazone (Starting Material): The purity of your starting material is critical. Impurities in the glyoxal bishydrazone can interfere with the cyclization reaction.

    • Solution: Ensure the glyoxal bishydrazone is properly prepared and purified before use. If it has been stored for a long time, consider synthesizing a fresh batch.

  • Cause 2: Inefficient Oxidizing Agent: The activity and stoichiometry of the oxidizing agent are crucial for driving the reaction to completion.

    • Solution (Manganese Dioxide): Use "activated" manganese dioxide. The optimal amount has been reported to be 2.8 times the molar equivalent of glyoxal bishydrazone.[1] Insufficient oxidant will result in an incomplete reaction, while a large excess might promote side reactions or decomposition.

    • Solution (H₂O₂ with Catalyst): When using hydrogen peroxide, the choice and amount of the transition metal oxide catalyst are key. Different catalysts produce vastly different yields (see Table 1).[2] Ensure the catalyst is active and used in the correct catalytic amount.

  • Cause 3: Suboptimal Reaction Conditions: Reaction time and temperature play a significant role.

    • Solution: For the manganese dioxide oxidation, a reaction time of approximately 2.5 hours has been found to be optimal.[1] For H₂O₂-based oxidations, a longer reaction time (e.g., 12 hours) at room temperature may be necessary.[2] Monitor your reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid product decomposition from prolonged reaction times.

Scenario 2: Product Contamination and Impurities

Q: I've successfully synthesized the product, but it's contaminated with significant impurities. What are the likely side reactions, and how can they be minimized?

A: The presence of impurities often points to incomplete reactions or decomposition of the starting material or product.

  • Cause 1: Incomplete Reaction: Unreacted glyoxal bishydrazone is a common impurity if the oxidation is not carried to completion.

    • Solution: As mentioned above, ensure the stoichiometry of your oxidizing agent is correct and that the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC can help you track the consumption of the starting material.

  • Cause 2: Product Decomposition: 1-amino-1,2,3-triazole, being an energetic compound, can be sensitive to harsh reaction conditions.

    • Solution: Avoid excessive temperatures during the reaction and work-up. During work-up, if evaporating the solvent, use a rotary evaporator under reduced pressure at a moderate temperature.

  • Cause 3: Side Products from Oxidant: Certain oxidants or harsh conditions can lead to the formation of undesired byproducts.

    • Solution: Stick to established protocols that use milder and more selective oxidizing systems, such as activated MnO₂ or the H₂O₂/transition metal oxide systems.[1][2]

Scenario 3: Difficulty in Product Isolation and Purification

Q: I'm finding it difficult to isolate a pure, crystalline product from the crude reaction mixture. What are the best practices for work-up and purification?

A: Effective isolation and purification are essential for obtaining high-quality 1-amino-1,2,3-triazole.

  • Problem 1: Inefficient Initial Isolation: The product may be lost or contaminated during the initial work-up.

    • Solution: After the reaction is complete, the standard procedure involves removing any insoluble matter (like the catalyst or manganese oxides) by filtration. The filtrate, which contains the product, is then concentrated under reduced pressure. Be careful not to overheat the crude product during solvent evaporation.

  • Problem 2: Suboptimal Crystallization: Choosing the right solvent and technique for crystallization is key.

    • Solution: Crystallization from acetonitrile is highly recommended and has been shown to produce the product in high purity.[1] To perform the recrystallization, dissolve the crude product in a minimum amount of hot acetonitrile, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration.

  • Problem 3: Persistent Impurities: If impurities persist after a single crystallization, a second recrystallization may be necessary. Alternatively, if the impurities have significantly different polarity from the product, column chromatography could be considered, although recrystallization is generally more straightforward for this compound.

Data Summary

The choice of catalyst in the hydrogen peroxide-mediated oxidation of glyoxal bishydrazone has a profound impact on the final yield.

Catalyst (Transition Metal Oxide)Yield of 1-amino-1,2,3-triazole (%)
Tungsten(VI) oxide (WO₃)74%
Molybdenum(VI) oxide (MoO₃)70%
Iron(III) oxide (Fe₂O₃)58%
Copper(II) oxide (CuO)46%
(Data sourced from U.S. Patent 5,728,841 A)[2]
Visualized Workflows
Overall Synthesis Workflow

The diagram below outlines the complete process from starting materials to the final, characterized product.

Start Start: Glyoxal & Hydrazine Step1 Step 1: Synthesize Glyoxal Bishydrazone Start->Step1 Step2 Step 2: Oxidative Cyclization (e.g., with MnO2) Step1->Step2 Step3 Step 3: Work-up (Filtration & Solvent Removal) Step2->Step3 Step4 Step 4: Purification (Crystallization from Acetonitrile) Step3->Step4 Step5 Step 5: Characterization (NMR, IR, MS, EA) Step4->Step5 End Final Product: Pure 1-amino-1,2,3-triazole Step5->End

Caption: General workflow for the synthesis of 1-amino-1,2,3-triazole.

Troubleshooting Decision Tree

Use this decision tree to diagnose and resolve common synthesis issues.

Start Reaction Complete, Evaluate Outcome CheckYield Is Yield Acceptable? Start->CheckYield LowYield Low Yield CheckYield->LowYield No GoodYield Good Yield CheckYield->GoodYield Yes CheckPurity Is Purity High? Impure Impure Product CheckPurity->Impure No Success Synthesis Successful CheckPurity->Success Yes Cause1 Check Starting Material Purity LowYield->Cause1 GoodYield->CheckPurity Solution1 Improve Purification (e.g., Recrystallize) Impure->Solution1 Cause2 Verify Oxidant Stoichiometry & Activity Cause1->Cause2 Cause3 Optimize Reaction Time & Temperature Cause2->Cause3 Solution2 Re-evaluate Reaction Conditions to Minimize Side Products Solution1->Solution2

Caption: A decision tree for troubleshooting synthesis problems.

Detailed Experimental Protocols
Protocol 1: Synthesis of Glyoxal Bishydrazone

(Adapted from Shi, H. G., et al., 2008)[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 40% aqueous glyoxal.

  • Reaction: While stirring vigorously, slowly add an equimolar amount of 80% aqueous hydrazine hydrate, ensuring the temperature is maintained below 10 °C.

  • Precipitation: After the addition is complete, continue stirring in the ice bath for 30 minutes. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the resulting white solid under vacuum to yield glyoxal bishydrazone.

Protocol 2: Synthesis of 1-amino-1,2,3-triazole via Oxidation

(Adapted from Shi, H. G., et al., 2008)[1]

  • Setup: To a round-bottom flask, add the synthesized glyoxal bishydrazone and a suitable solvent (e.g., water).

  • Reagent Addition: Add activated manganese dioxide (MnO₂) in a molar ratio of approximately 2.8:1 (MnO₂:bishydrazone).

  • Reaction: Stir the suspension at room temperature for 2.5 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter off the manganese dioxide and wash the solid residue with the reaction solvent.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude 1-amino-1,2,3-triazole.

  • Purification: Recrystallize the crude product from hot acetonitrile to obtain pure, crystalline 1-amino-1,2,3-triazole.

References

Technical Support Center: Stability of 1H-1,2,3-triazol-1-amine in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-1,2,3-triazol-1-amine. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice regarding the stability of this compound in various solvent systems. Understanding the stability profile of this compound is crucial for designing robust experiments, ensuring the integrity of your results, and interpreting unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1,2,3-triazole ring in general?

The 1,2,3-triazole ring is known to be a robust and stable aromatic heterocycle. It generally exhibits high thermal stability and is resistant to acidic and basic hydrolysis, as well as oxidative and reductive conditions. This stability is a key reason for its widespread use as a pharmacophore and in click chemistry applications.

Q2: How does the 1-amino group affect the stability of the 1,2,3-triazole ring?

The introduction of an amino group directly to a nitrogen atom of the triazole ring (an N-amino group) can introduce a potential site of instability. While the triazole ring itself remains relatively stable, the exocyclic N-N bond may be more susceptible to cleavage under certain conditions compared to the endocyclic bonds. Thermal analysis of the related compound 1-amino-1,2,3-triazolium nitrate suggests that decomposition can be initiated at the N-amino substituent.

Q3: What are the general storage recommendations for this compound?

For solid this compound, it is recommended to store it in a cool, dry, and dark place in a tightly sealed container. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. The choice of solvent is critical; see the troubleshooting guide for more details.

Q4: Are there any known incompatibilities with common laboratory reagents?

Yes, based on the reactivity of similar amino-heterocycles, this compound should be considered incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. Reactions with these reagents could lead to degradation of the molecule.

Troubleshooting Guide

Problem 1: I am seeing unexpected side products in my reaction involving this compound. Could it be due to instability?

Answer: Yes, the formation of unexpected side products can be an indication of compound degradation. Here's how to troubleshoot:

  • Analyze the Reaction Conditions:

    • Temperature: Are you running your reaction at an elevated temperature? The N-amino group might be thermally labile. Consider running the reaction at a lower temperature.

    • pH: Is your reaction medium strongly acidic or basic? While the triazole ring is generally stable, extreme pH conditions could affect the N-amino group. If possible, adjust the pH to a more neutral range.

    • Reagents: Are you using any strong oxidizing or reducing agents? These could be reacting with your compound.

  • Investigate the Solvent:

    • Some solvents may promote degradation. For example, protic solvents might participate in proton transfer-mediated decomposition pathways.

    • Consider performing a control experiment where you dissolve this compound in the reaction solvent under the reaction conditions (temperature, time) but without other reagents. Analyze the sample by HPLC or LC-MS to check for degradation.

  • Characterize the Byproducts:

    • Use techniques like LC-MS to determine the mass of the impurities. Common degradation pathways for N-amino heterocycles can involve the loss of the amino group or cleavage of the triazole ring. Mass spectra of 1,2,3-triazoles can show fragmentation patterns involving the loss of N₂ or HCN.[1]

Problem 2: The concentration of my this compound stock solution seems to decrease over time, even when stored at -20°C. Why is this happening?

Answer: This is a common issue related to the long-term stability of compounds in solution. Here are the likely causes and solutions:

  • Solvent Choice: The choice of solvent is critical for the stability of your compound in solution.

    • Recommended Solvents: For short-term storage, aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred. A study on the synthesis of 1-amino-1,2,3-triazole indicated that it can be crystallized with high purity from acetonitrile, suggesting good short-term stability in this solvent.[2]

    • Solvents to Use with Caution: Protic solvents like methanol, ethanol, and water can potentially lead to slower degradation over time through hydrolysis or other mechanisms, especially if the pH is not controlled.

  • Storage Conditions:

    • Temperature: While -20°C is good, for long-term storage, -80°C is often better.

    • Light: Protect your solution from light by using amber vials or wrapping the container in foil. Photodegradation can occur even at low temperatures.

    • Air/Oxygen: The N-amino group could be susceptible to oxidation. Consider degassing the solvent before preparing the solution and storing it under an inert atmosphere (e.g., argon or nitrogen).

  • Best Practices:

    • The best practice is always to prepare solutions fresh.

    • If you must store solutions, perform a stability study by analyzing the concentration of a freshly prepared solution and then re-analyzing it after a set period of storage under your intended conditions.

Problem 3: I am observing a color change in my solution of this compound. What does this indicate?

Answer: A color change is often a visual indicator of chemical degradation and the formation of new, often chromophoric, species.

  • Investigate the Cause:

    • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation, which often results in colored byproducts.

    • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions that lead to colored degradants.

    • Reaction with Solvent: The solvent itself might be reacting with your compound, particularly at elevated temperatures or over long periods.

  • Analytical Confirmation:

    • Use UV-Vis spectroscopy to see if new absorption bands have appeared.

    • Employ HPLC or LC-MS to separate and identify the parent compound and any new peaks that have emerged.

  • Preventative Measures:

    • Store the solution under an inert atmosphere.

    • Protect the solution from light.

    • Use high-purity, fresh solvents.

Stability in Common Solvents: A Summary

The following table provides a general guideline for the stability of this compound in various solvents. This is based on general chemical principles and data from related compounds, as specific stability studies on this molecule are not widely published. It is highly recommended to perform your own stability assessment for your specific experimental conditions.

SolventTypeExpected StabilityNotes
DMSO Aprotic, polarGoodGenerally a good solvent for long-term storage at low temperatures. Hygroscopic, so use anhydrous grade.
DMF Aprotic, polarGoodSimilar to DMSO, but can be more reactive. Ensure high purity.
Acetonitrile Aprotic, polarGoodSuitable for storage and as a reaction solvent.[2]
Methanol/Ethanol Protic, polarModeratePotential for slow degradation over time. Use with caution for long-term storage.
Water Protic, polarpH-dependentStability is highly dependent on pH. Buffering the solution may be necessary.
Dichloromethane Aprotic, non-polarModerateCan contain acidic impurities that may cause degradation. Use freshly distilled or stabilized grades.
Tetrahydrofuran (THF) Aprotic, polarModerateCan form peroxides upon storage, which are strong oxidizing agents. Use fresh, inhibitor-free THF.

Experimental Protocols

Protocol 1: General Workflow for Assessing Stability in a New Solvent System

This protocol outlines a general method to determine the stability of this compound in a solvent of interest.

1. Preparation: a. Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). b. Aliquot the solution into several amber HPLC vials to minimize freeze-thaw cycles and light exposure.

2. Initial Analysis (Time = 0): a. Immediately analyze one of the freshly prepared aliquots by a suitable analytical method (e.g., HPLC with UV detection or LC-MS). b. Record the peak area or height of the parent compound. This will be your reference (100% initial concentration).

3. Incubation: a. Store the remaining aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).

4. Time-Point Analysis: a. At regular intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from storage. b. Allow the sample to equilibrate to room temperature before analysis. c. Analyze the sample using the same analytical method as in step 2. d. Record the peak area of the parent compound and note the appearance of any new peaks (degradation products).

5. Data Analysis: a. Calculate the percentage of the remaining this compound at each time point relative to the initial analysis. b. Plot the percentage of remaining compound versus time to visualize the degradation profile.

Protocol 2: pH-Dependent Stability Study

This protocol is designed to evaluate the stability of this compound in aqueous solutions at different pH values.

1. Buffer Preparation: a. Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12). Use buffers with known stability and minimal interference with your analytical method.

2. Sample Preparation: a. Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). b. In separate amber vials, add a small volume of the stock solution to each buffer to achieve the final desired concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect.

3. Stability Assessment: a. Follow steps 2-5 from Protocol 1 for each pH condition.

Visualizations

Potential Degradation Pathway This compound This compound Intermediate Intermediate This compound->Intermediate Stress (Heat, Light, pH) Degradation Products e.g., 1,2,3-triazole, Nitrogen Gas (N2), Other Fragments Intermediate->Degradation Products Ring Cleavage / N-N Bond Scission

Caption: A simplified potential degradation pathway for this compound.

Stability Study Workflow cluster_prep Preparation cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Aliquot into Vials Aliquot into Vials Prepare Stock Solution->Aliquot into Vials Initial Analysis (T=0) Initial Analysis (T=0) Aliquot into Vials->Initial Analysis (T=0) Incubate under Test Conditions Incubate under Test Conditions Initial Analysis (T=0)->Incubate under Test Conditions Time-Point Analysis Time-Point Analysis Incubate under Test Conditions->Time-Point Analysis Repeat at intervals Data Interpretation Data Interpretation Time-Point Analysis->Data Interpretation

Caption: General workflow for conducting a stability study of this compound.

References

Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-Amino Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), with a special focus on the synthesis of N-amino triazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful ligation chemistry. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.

Core Principles: The CuAAC Catalytic Cycle

The remarkable efficiency and regioselectivity of the CuAAC reaction stem from a well-defined catalytic cycle.[1][2] Understanding this mechanism is the first step in effective troubleshooting. The reaction is catalyzed by a Cu(I) species, which is often generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent, most commonly sodium ascorbate.[2][3][4] The catalytically active Cu(I) ion first coordinates with the terminal alkyne to form a copper-acetylide intermediate.[3][5][6] This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, after protonolysis, releases the 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.[6]

Recent studies suggest that the kinetically favored pathway involves a dinuclear copper intermediate, which helps to explain the reaction's rapid rate.[1]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_redox Catalyst Generation & Inactivation CuI Cu(I) Catalyst Cu_Alkyne Copper-Alkyne π-Complex CuI->Cu_Alkyne + R-C≡CH InactiveCuII Inactive Cu(II) CuI->InactiveCuII + O₂ (Oxygen) (Oxidation) Cu_Acetylide Copper(I) Acetylide Cu_Alkyne->Cu_Acetylide - H⁺ Cu_Azide_Complex Dinuclear Azide-Acetylide Complex Cu_Acetylide->Cu_Azide_Complex + R'-N₃ + Cu(I) Metallacycle Six-Membered Cupracycle Intermediate Cu_Azide_Complex->Metallacycle Cyclization Triazolide Copper Triazolide Metallacycle->Triazolide Rearrangement Triazolide->CuI + H⁺ - Triazole Product Product 1,4-Disubstituted N-Amino Triazole Triazolide->Product CuII Cu(II) Source (e.g., CuSO₄) CuII->CuI + Reductant (e.g., Na-Ascorbate) Alkyne Alkyne Alkyne->Cu_Alkyne Azide Azide Azide->Cu_Azide_Complex

Figure 1. Simplified CuAAC Catalytic Cycle.

Troubleshooting Guide & FAQs

Category 1: Low or No Product Yield

This is the most frequent issue encountered in CuAAC reactions. The root cause often traces back to the integrity of the catalyst or reagents.

Question 1: My reaction has failed or is showing very low conversion. What is the most likely culprit?

Answer: The most common reason for low or no yield is the inactivation of the copper catalyst. The active species is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state, particularly by dissolved oxygen in the reaction solvents.[7][8]

Troubleshooting Steps:

  • Deoxygenate Your Solvents: Before adding any reagents, thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using a freeze-pump-thaw technique for organic solvents. Capping the reaction vessel to minimize oxygen exposure is a simple but effective measure.[8][9]

  • Use Fresh Reducing Agent: Sodium ascorbate solutions are prone to degradation and should always be prepared fresh before starting the reaction.[8] An excess of the reducing agent is often used to counteract any dissolved oxygen.[2][10]

  • Verify Reagent Purity: Ensure the purity of your starting azide and alkyne. Impurities can sometimes interfere with the catalyst.[8]

  • Consider the Copper Source: While Cu(II) salts with a reducing agent are convenient, you can also use a direct Cu(I) source like CuI, CuBr, or [Cu(CH₃CN)₄]PF₆. However, these are also oxygen-sensitive and require careful handling under an inert atmosphere.

Question 2: I've deoxygenated my solvents and used fresh reagents, but the yield is still poor. What else could be wrong?

Answer: If catalyst inactivation is ruled out, the issue may lie with reactant stability, steric hindrance, or the presence of catalyst poisons. N-amino azides, in particular, can present unique challenges.

Troubleshooting Steps:

  • Assess Substrate Stability: N-amino azides can sometimes be less stable than standard alkyl or aryl azides. Confirm the integrity of your azide starting material via NMR or another suitable analytical method before use.

  • Use a Stabilizing Ligand: A copper-coordinating ligand is highly recommended. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serve multiple crucial roles:

    • They stabilize the Cu(I) oxidation state, protecting it from oxidation.[11][12][13]

    • They accelerate the rate of the desired cycloaddition, often outcompeting side reactions.[11][13]

    • They can prevent the formation of unreactive copper-acetylide polymers.[11]

  • Check for Catalyst Poisons: Certain functional groups can chelate or react with the copper catalyst, effectively poisoning it. Thiols are a potent poison for CuAAC reactions.[11] If your substrates contain such groups, protecting them or using a larger excess of the catalyst may be necessary.

Troubleshooting_Yield Start Low / No Yield Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Check_Reagents Are reagents pure & stable? Check_Catalyst->Check_Reagents Yes Sol_Degas Action: Degas solvents & use fresh reductant. Check_Catalyst->Sol_Degas No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Sol_Verify Action: Verify starting material purity (NMR, MS). Check_Reagents->Sol_Verify No Sol_Ligand Action: Add a stabilizing ligand (e.g., TBTA/THPTA). Check_Conditions->Sol_Ligand No Success Problem Resolved Check_Conditions->Success Yes Sol_Degas->Check_Reagents Sol_Optimize Action: Screen solvents, temperature, & concentration. Sol_Ligand->Sol_Optimize Sol_Verify->Check_Conditions Sol_Optimize->Success

Figure 2. Troubleshooting workflow for low yield.
Category 2: Side Product Formation & Purification

Even when the reaction proceeds, the formation of undesired byproducts can complicate purification and reduce the final yield.

Question 3: My reaction mixture is complex, and I see significant side products. What is the most common side reaction?

Answer: The most prevalent side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[10] This reaction is also promoted by copper and oxygen, leading to the formation of a symmetric diyne.

Troubleshooting Steps:

  • Rigorous Deoxygenation: This is the most critical step. Removing oxygen will starve the Glaser coupling pathway.

  • Use a Ligand: Accelerating the primary CuAAC reaction with a ligand can help it outcompete the slower Glaser coupling.[10]

  • Sufficient Reducing Agent: Maintaining a reducing environment with an adequate supply of sodium ascorbate helps suppress oxidative side reactions.[10]

Question 4: After workup, my final product is colored and seems to be contaminated with copper. How can I remove residual copper?

Answer: The triazole product itself is an excellent ligand for copper, meaning that residual copper ions can chelate to the product, leading to contamination.[14] This is a common challenge, especially for compounds intended for biological applications.

Purification Strategies:

  • Aqueous Washes with a Chelator: The most common method is to dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with an aqueous solution of a strong chelating agent like EDTA (ethylenediaminetetraacetic acid).[14] This will sequester the copper ions into the aqueous phase.

  • Silica Gel Chromatography: For many small molecules, standard column chromatography is effective. The polar triazole product often has a different retention factor than the starting materials and byproducts. A short plug of silica can also sometimes strip coordinated metals.[15]

  • Specialized Resins: For biomolecules or products where EDTA is undesirable, specialized copper-scavenging resins can be used.

  • Precipitation/Crystallization: If the desired triazole product is a solid, crystallization can be a highly effective method for purification, leaving copper salts and other impurities in the mother liquor.[16]

Purification MethodProsConsBest For
Aqueous EDTA Wash Simple, inexpensive, effective for removing bulk copper.May not remove tightly bound copper; requires immiscible solvents.Small molecules soluble in organic solvents.
Silica Chromatography Good separation of organic components; can remove some copper.Can be time-consuming; product may bind to silica.Most non-polar to moderately polar small molecules.
Copper-Scavenging Resins High selectivity for copper; good for sensitive molecules.More expensive; may require optimization.High-purity applications, biomolecules.
Crystallization Can provide very high purity product in a single step.Product must be a crystalline solid; requires screening.Crystalline small molecules.

Standard Experimental Protocol

This protocol provides a general starting point for a small-scale CuAAC reaction. Optimization of concentrations, solvent, and temperature may be required for specific substrates.

Objective: To synthesize a 1,4-disubstituted N-amino triazole from an N-amino azide and a terminal alkyne.

Materials:

  • Alkyne-containing molecule (1.0 eq)

  • N-amino azide derivative (1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq, 5 mol%)

  • Sodium Ascorbate (0.15 eq, 15 mol%)

  • Ligand (e.g., THPTA) (0.06 eq, 6 mol%)

  • Solvent: e.g., a 1:1 mixture of t-BuOH/H₂O or DMF/H₂O

Procedure:

  • Preparation: In a clean vial, dissolve the alkyne (1.0 eq) and the N-amino azide (1.1 eq) in the chosen solvent system.

  • Deoxygenation: Sparge the solution with argon or nitrogen gas for 15-20 minutes.

  • Catalyst Premix: In a separate microfuge tube, prepare a fresh solution of sodium ascorbate (0.15 eq) in water. In another tube, prepare a solution of CuSO₄·5H₂O (0.05 eq) and THPTA (0.06 eq) in water.

  • Reaction Initiation: To the stirring, deoxygenated solution of alkyne and azide, add the CuSO₄/ligand solution first, followed immediately by the freshly prepared sodium ascorbate solution.

  • Reaction Monitoring: Cap the vial and stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-12 hours.

  • Workup and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with an aqueous EDTA solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

References

Validation & Comparative

A Senior Application Scientist's Guide to Differentiating N1- and N2-Substituted 1,2,3-Triazole Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of 1,2,3-triazole regioisomers is a frequent and critical challenge. The seemingly subtle difference between N1- and N2-substitution can lead to profound changes in the molecule's biological activity, physicochemical properties, and patentability. This guide provides an in-depth comparison of N1- and N2-substituted 1,2,3-triazole isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and experimental data to confidently distinguish between these crucial structural variants.

The Challenge of Regioisomerism in 1,2,3-Triazoles

The synthesis of N-substituted 1,2,3-triazoles, often through [3+2] cycloaddition reactions or the alkylation of NH-1,2,3-triazoles, can yield a mixture of N1 and N2 regioisomers.[1][2] While chromatographic separation may be possible, definitive structural assignment is paramount. NMR spectroscopy stands as the most powerful and accessible tool for this purpose, leveraging the distinct electronic environments of the triazole ring's nuclei in each isomeric form.

Distinguishing Features in ¹H and ¹³C NMR Spectra

The substitution pattern on the triazole nitrogen significantly influences the chemical shifts of the ring's protons and carbons. By analyzing these shifts, we can discern the isomeric nature of the compound.

A key indicator in ¹H NMR is the chemical shift of the triazole ring proton. For 1,4-disubstituted triazoles (an N1 isomer), the C5-H proton typically resonates in the downfield region of the spectrum, generally between δ 7.5 and 8.8 ppm.[3]

In ¹³C NMR, the differences become even more pronounced. The chemical shifts of the triazole ring carbons provide a reliable diagnostic handle. For instance, in 1,4-disubstituted 1,2,3-triazoles, the C5 carbon signal appears at approximately δ 120-127 ppm, whereas the C4 carbon in 1,5-disubstituted isomers is found further downfield around δ 133 ppm.[4]

Let's consider a practical example with 1-benzyl-4-phenyl-1H-1,2,3-triazole (the N1-isomer) and its corresponding, albeit less commonly synthesized, N2-isomer.

Table 1: Comparative ¹H and ¹³C NMR Data for N1- and N2-Benzyl-4-phenyl-1,2,3-triazole Isomers

IsomerNucleusTriazole Ring Chemical Shift (ppm)Benzyl CH₂ Chemical Shift (ppm)
N1-Isomer (1-benzyl-4-phenyl)¹H~7.70 (s, 1H, CH )~5.58 (s, 2H)
¹³C~119.5 (C5), ~148.1 (C4)~54.1
N2-Isomer (2-benzyl-4-phenyl)¹HTypically slightly upfield compared to N1Typically slightly upfield compared to N1
¹³CDistinct shifts for C4 and C5Distinct shift

Note: Experimental data for the N2-benzyl-4-phenyl-1,2,3-triazole is less readily available in the literature, highlighting the importance of the advanced NMR techniques discussed below for unambiguous identification when reference data is scarce. The provided data for the N1-isomer is a consensus from multiple sources.[1][2][5][6]

Advanced NMR Techniques for Unambiguous Assignment

While 1D NMR provides strong clues, 2D NMR techniques, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, offer definitive proof of connectivity.

The Power of HMBC in Isomer Differentiation

The HMBC experiment detects long-range (typically 2-3 bond) correlations between protons and carbons. This is the cornerstone of differentiating N1- and N2-substituted triazoles. The key lies in observing the correlation, or lack thereof, between the protons on the substituent's alpha-carbon and the triazole ring carbons.

  • For an N1-substituted isomer , the protons of the methylene group (or methine for a secondary alkyl substituent) attached to N1 will show a correlation to both C4 and C5 of the triazole ring.

  • For an N2-substituted isomer , due to the symmetry of the N2-position relative to C4 and C5, the protons on the alpha-carbon of the N-substituent will not show a correlation to the triazole ring carbons. This lack of correlation is a powerful diagnostic tool.[3]

Diagram 1: Key HMBC Correlations for N1- vs. N2-Substitution

HMBC_Correlations cluster_N1 N1-Substituted Isomer cluster_N2 N2-Substituted Isomer N1_H R-CH₂ Protons N1_C4 Triazole C4 N1_H->N1_C4 ³J correlation N1_C5 Triazole C5 N1_H->N1_C5 ³J correlation N2_H R-CH₂ Protons N2_C4_C5 Triazole C4/C5 label_no_corr NO CORRELATION

Caption: Diagnostic HMBC correlations for N1- and N2-isomers.

Experimental Protocol: HMBC for Isomer Differentiation

This protocol is designed for a standard NMR spectrometer and assumes a basic understanding of instrument operation.

  • Sample Preparation: Dissolve 5-10 mg of the purified triazole isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shifts of all protons and carbons.

  • HMBC Experiment Setup:

    • Load a standard HMBC pulse sequence (e.g., hmbcgp on Bruker instruments).

    • Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all relevant signals.

    • Crucially, optimize the long-range coupling delay. The default value is often optimized for a J-coupling of 8-10 Hz. This is a good starting point for detecting ³J(C,H) correlations.

  • Acquisition: The number of scans and increments will depend on the sample concentration. For a moderately concentrated sample, 2-4 scans per increment and 256-512 increments in the F1 dimension are typically sufficient.

  • Processing and Analysis:

    • Process the 2D data with appropriate window functions (e.g., sine-bell).

    • Correlate the signal of the protons on the alpha-carbon of the N-substituent with the signals of the triazole ring carbons in the ¹³C dimension.

    • The presence of these cross-peaks confirms an N1-isomer, while their absence is indicative of an N2-isomer.

Diagram 2: Experimental Workflow for Isomer Differentiation

Workflow Sample Purified Triazole Isomer NMR_1D Acquire ¹H and ¹³C NMR Sample->NMR_1D NMR_2D Acquire HMBC Spectrum NMR_1D->NMR_2D Analysis Analyze HMBC Correlations NMR_2D->Analysis N1_Isomer N1-Isomer Confirmed (R-CH₂ to C4/C5 correlation) Analysis->N1_Isomer Correlation Present N2_Isomer N2-Isomer Confirmed (No R-CH₂ to C4/C5 correlation) Analysis->N2_Isomer Correlation Absent

Caption: Step-by-step workflow for triazole isomer analysis via NMR.

The Role of ¹⁵N NMR and NOESY

For even more definitive structural proof, ¹⁵N NMR and Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed.

  • ¹⁵N NMR Spectroscopy: The nitrogen atoms of the triazole ring have distinct chemical shifts depending on the substitution pattern. N1- and N2-substituted isomers will exhibit unique ¹⁵N NMR signatures. These can be observed either directly or, more commonly due to lower sensitivity, through ¹H-¹⁵N HMBC experiments.[7] This technique provides direct insight into the electronic structure of the nitrogen backbone of the heterocycle.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space correlations between protons that are in close proximity. For N1-substituted triazoles, a NOE may be observed between the protons on the alpha-carbon of the N-substituent and the C5-H of the triazole ring. In the N2-isomer, these protons are spatially more distant, and such a correlation would be weaker or absent. The observation of a clear NOE can thus provide compelling evidence for the N1-substitution pattern.[8]

Conclusion

The differentiation of N1- and N2-substituted 1,2,3-triazole isomers is a critical step in chemical research and development. While 1D ¹H and ¹³C NMR provide initial valuable information, the definitive assignment relies on 2D techniques. The HMBC experiment, by probing long-range heteronuclear connectivities, stands as the most robust and widely accessible method for this purpose. The presence or absence of a correlation between the N-substituent's alpha-protons and the triazole ring carbons is the key diagnostic feature. For challenging cases or for gathering further structural evidence, ¹⁵N NMR and NOESY provide powerful complementary data. By following the systematic approach outlined in this guide, researchers can confidently and accurately determine the regiochemistry of their synthesized 1,2,3-triazoles, ensuring the integrity and validity of their scientific findings.

References

A Comparative Guide to Catalytic Systems for the N-Arylation of 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

The N-arylation of 1,2,3-triazoles is a cornerstone of modern synthetic chemistry, providing a powerful tool for the construction of molecules with significant applications in medicinal chemistry, materials science, and agrochemicals. The resulting N-aryl-1,2,3-triazole scaffolds are privileged structures found in a wide array of biologically active compounds. This guide offers a comparative analysis of the predominant catalytic systems employed for this transformation, with a focus on their performance, mechanistic underpinnings, and practical considerations for researchers in the field.

The Strategic Importance of N-Aryl-1,2,3-Triazoles

The 1,2,3-triazole core is a bioisostere for various functional groups, enhancing metabolic stability and enabling favorable interactions with biological targets. The introduction of an aryl group on one of the nitrogen atoms of the triazole ring significantly expands the chemical space, allowing for the fine-tuning of steric and electronic properties. This has led to the development of numerous compounds with antimicrobial, antiviral, and anticancer activities. The choice of catalyst for the N-arylation reaction is therefore a critical decision in the synthetic route towards these valuable molecules.

A Comparative Overview of Catalytic Systems

The N-arylation of 1,2,3-triazoles is predominantly achieved through transition metal-catalyzed cross-coupling reactions, with copper and palladium complexes being the most extensively studied. However, the quest for more sustainable and cost-effective methods has led to the exploration of other metals and even metal-free approaches.

Copper-Catalyzed Systems: The Workhorse of N-Arylation

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents the most traditional and widely employed method for this transformation. The affordability and low toxicity of copper make it an attractive choice.

Mechanistic Considerations: The catalytic cycle of copper-catalyzed N-arylation is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the triazole and subsequent reductive elimination to afford the N-aryl-1,2,3-triazole and regenerate the Cu(I) catalyst. The use of a ligand is often crucial to stabilize the copper catalyst and facilitate the reaction.

Performance and Scope: A wide variety of copper sources, ligands, and reaction conditions have been reported for the N-arylation of 1,2,3-triazoles. Early systems often required harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper. However, significant progress has been made in developing highly active copper catalysts that operate under milder conditions with low catalyst loadings. For instance, the use of copper(I) iodide (CuI) with various ligands, such as phenanthrolines and diamines, has proven to be effective for the arylation of a broad range of triazoles with aryl iodides, bromides, and even chlorides.

Palladium-Catalyzed Systems: High Efficiency and Broad Scope

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the N-arylation of azoles, including 1,2,3-triazoles. These systems are often characterized by their high efficiency, broad substrate scope, and tolerance to a wide range of functional groups.

Mechanistic Considerations: The catalytic cycle is analogous to the Buchwald-Hartwig amination, involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the triazole, and reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being commonly employed.

Performance and Scope: Palladium catalysts often exhibit higher turnover numbers and frequencies compared to their copper counterparts, allowing for lower catalyst loadings and shorter reaction times. They are particularly effective for the coupling of less reactive aryl chlorides. However, the higher cost and potential toxicity of palladium are significant drawbacks.

Emerging Catalytic Systems: Beyond Copper and Palladium

The search for more economical and environmentally friendly catalysts has led to the investigation of other transition metals, such as iron, nickel, and cobalt, for the N-arylation of 1,2,3-triazoles. While still less developed than copper and palladium systems, these earth-abundant metals show promise for future applications.

Metal-Free Approaches: Recently, metal-free strategies for N-arylation have emerged as an attractive alternative. These methods often rely on the use of diaryliodonium salts as the aryl source and can proceed under mild conditions without the need for a transition metal catalyst. While the substrate scope can be more limited, these approaches offer a significant advantage in terms of cost and sustainability.

Experimental Data and Comparative Performance

The following table summarizes representative experimental data for the N-arylation of a model substrate, 4-phenyl-1H-1,2,3-triazole, with iodobenzene, showcasing the performance of different catalytic systems.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuI (10 mol%)1,10-Phenanthroline (20 mol%)K₂CO₃DMF1102485
CuI (5 mol%)L-Proline (10 mol%)K₂CO₃DMSO901292
Pd₂(dba)₃ (2 mol%)Xantphos (4 mol%)Cs₂CO₃Toluene1001895
NiCl₂(dme) (10 mol%)1,10-Phenanthroline (10 mol%)K₃PO₄DMAc1302478
Metal-free (Ph₂I)BF₄K₂CO₃DMSO80688

Experimental Protocols

General Procedure for Copper-Catalyzed N-Arylation

A mixture of 1,2,3-triazole (1.0 mmol), aryl halide (1.2 mmol), CuI (0.1 mmol), ligand (0.2 mmol), and base (2.0 mmol) in a suitable solvent (5 mL) is heated under a nitrogen atmosphere for the specified time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Palladium-Catalyzed N-Arylation

In a nitrogen-filled glovebox, a vial is charged with Pd catalyst (0.02 mmol), ligand (0.04 mmol), base (1.5 mmol), 1,2,3-triazole (1.0 mmol), and aryl halide (1.1 mmol). The vial is sealed, and the appropriate solvent (5 mL) is added. The reaction mixture is then heated with stirring for the indicated time. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the desired N-aryl-1,2,3-triazole.

Visualizing the Catalytic Cycles

To better understand the mechanistic pathways, the following diagrams illustrate the generally accepted catalytic cycles for copper- and palladium-catalyzed N-arylation of 1,2,3-triazoles.

Copper_Catalyzed_N_Arylation CuI_L Cu(I)L CuIII_complex [Ar-Cu(III)(L)-Triazole] CuI_L->CuIII_complex Oxidative Addition ArX Ar-X ArX->CuIII_complex TriazoleH Triazole-H TriazoleH->CuIII_complex Product N-Aryl-Triazole CuIII_complex->CuI_L CuIII_complex->Product Reductive Elimination Base Base Base->TriazoleH HX HX Palladium_Catalyzed_N_Arylation Pd0_L Pd(0)L_n PdII_complex [Ar-Pd(II)(L_n)-X] Pd0_L->PdII_complex Oxidative Addition ArX Ar-X ArX->PdII_complex TriazoleH Triazole-H PdII_triazole_complex [Ar-Pd(II)(L_n)-Triazole] TriazoleH->PdII_triazole_complex Product N-Aryl-Triazole PdII_complex->PdII_triazole_complex Ligand Exchange PdII_triazole_complex->Pd0_L PdII_triazole_complex->Product Reductive Elimination Base Base Base->TriazoleH HX HX

A Senior Application Scientist's Guide to Electrophilic Aminating Agents: A Comparative Analysis Featuring 1H-1,2,3-triazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Amino Group in Modern Chemistry

The introduction of a nitrogen atom, specifically the amino group (-NH₂), into organic molecules is a cornerstone of modern synthetic chemistry. This functional group is a key pharmacophore in a vast array of pharmaceuticals, agrochemicals, and materials. While many methods exist for amine synthesis, electrophilic amination—the reaction of a carbon nucleophile with an electrophilic nitrogen source—offers a powerful and direct route to C-N bond formation.[1] This approach conceptually reverses the traditional polarity of the nitrogen atom, transforming it from a nucleophile into an electrophile through attachment to a good leaving group.[2] This guide provides an in-depth comparison of various electrophilic aminating agents, with a special focus on the class of N-aminoazoles, represented by 1H-1,2,3-triazol-1-amine, contextualized against more established reagents like hydroxylamine derivatives, oxaziridines, and azides.

Focus Reagent Class: N-Aminoazoles exemplified by this compound

While less documented as a frontline aminating agent compared to other classes, this compound (C₂H₄N₄)[3] represents the N-aminoazole family of reagents. The synthetic utility of these compounds stems from the activation of the N-NH₂ bond, where the azole ring itself functions as the leaving group.

The synthesis of N-aminoazoles is typically achieved through the N-amination of the parent heterocycle. For example, the amination of electron-deficient heterocycles like tetrazole can be accomplished using hydroxylamine-O-sulfonic acid (HOSA).[4] This reaction often yields a mixture of isomers (e.g., 1-amino and 2-aminotetrazole)[4]. The resulting N-amino compound can then serve as an "NH" synthon.

Mechanism of Action The general mechanism involves the nucleophilic attack of a carbanion (e.g., from a Grignard reagent or an enolate) on the exocyclic nitrogen of the N-aminoazole. The heterocyclic ring, being a stable anion upon protonation, acts as the leaving group, facilitating the transfer of the "-NH" moiety. Subsequent hydrolysis or reduction yields the desired primary amine.

Established Alternatives in Electrophilic Amination

A robust comparison requires a thorough understanding of the well-established players in the field. The choice of reagent is dictated by factors such as substrate compatibility, desired selectivity, safety, and scalability.

Hydroxylamine Derivatives

This class of reagents features an N-O bond that is cleaved upon reaction. They are among the most versatile and widely used electrophilic aminating agents.[5][6]

  • Hydroxylamine-O-sulfonic acid (HOSA): A workhorse reagent, HOSA (H₂NOSO₃H) is a white, water-soluble solid used to introduce the -NH₂ group.[4] It is effective for the amination of a wide range of nucleophiles, including arylboronic acids, organometallics, and even for direct C-H amination under certain conditions.[6][7][8] Its primary advantage is its ability to deliver an unprotected amino group directly.[6]

  • O-Acyl and O-Sulfonyl Hydroxylamines: Reagents like O-pivaloyl-hydroxylammonium triflate (PONT) and O-tosylhydroxylamine offer modulated reactivity.[8] The electronic nature of the substituent on the oxygen atom tunes the electrophilicity of the nitrogen, allowing for a broader substrate scope and, in some cases, improved reaction conditions.[8]

Oxaziridines

Oxaziridines are three-membered heterocyclic compounds containing a C-N-O ring. Their reactivity is driven by the release of ring strain.[9] Depending on the substituents, they can act as either oxygen-transfer or nitrogen-transfer agents.[9][10]

  • N-H and N-Alkyl Oxaziridines: These are effective for electrophilic amination, acting as sources of electrophilic nitrogen.[5][10] However, their application can be limited by competitive side reactions, such as oxidation or unwanted reactions with the aldehyde byproduct released during amination.[11]

  • N-Sulfonyloxaziridines (e.g., Davis Reagents): These are more commonly employed as powerful and selective oxygen-transfer (epoxidizing and hydroxylating) agents due to the strong electron-withdrawing sulfonyl group, which favors attack at the oxygen atom.[10]

Azide-Based Reagents

While azides themselves are often introduced via nucleophilic substitution (Sₙ2 reaction with an alkyl halide)[12][13], certain reagents can deliver the azide group electrophilically. The resulting azide is then reduced to the primary amine.

  • Sulfonyl Azides (e.g., Tosyl Azide): These are used for the α-azidation of carbonyl compounds. The reaction proceeds via an enolate intermediate, and the resulting α-azido carbonyl compound can be readily reduced to the corresponding α-amino carbonyl.[1]

  • Hypervalent Iodine(III) Azides: These highly reactive species can participate in catalyst-controlled enantioselective electrophilic azide transfers, although their instability can be a significant drawback.[14] The primary utility of the azide route is the inertness of the azide group to many reaction conditions, acting as a masked amine that prevents over-alkylation before its final reduction.[13]

Comparative Analysis: Performance and Practicality

The selection of an aminating agent is a critical decision in a synthetic campaign. The following table summarizes the key characteristics of each class to guide this choice.

FeatureThis compound (representing N-Aminoazoles)Hydroxylamine-O-sulfonic acid (HOSA)Oxaziridines (N-H, N-Alkyl)Azide-Based Reagents (e.g., TsN₃)
Aminating Species Transfers "-NH" or "-NH₂"Transfers "-NH₂" directlyTransfers "-NR" or "-NH"Transfers "-N₃" (requires reduction)
Substrate Scope Organometallics, potentially other strong nucleophiles.Broad: Organometallics, arenes, heterocycles, thioethers, phosphines.[4][15]Enolates, amines, sulfides.[11][16]Primarily enolates and other activated C-H bonds.[1]
Reaction Conditions Typically requires strong nucleophiles/bases.Often mild, room temperature conditions; can be metal-catalyzed.[7][8]Varies; can be run at low temperatures but may require strong bases.[16]Requires base to generate nucleophile; subsequent reduction step needed.[12][17]
Key Advantages The azole leaving group is stable.Commercially available, inexpensive, delivers unprotected amine.[6]Can be used for asymmetric amination; bench-stable reagents exist.[5][10]Azide intermediate is stable to many reagents; prevents over-alkylation.[13]
Key Limitations Limited documented use; potential for side reactions.Can be sensitive to acidic conditions; yields can be variable.[18]Competitive oxidation; byproduct formation (aldehydes/ketones).[10][11]Two-step process (azidation then reduction); azides can be explosive.[13][14]
Safety & Handling Handle as a potentially energetic compound.Hygroscopic solid; handle with care.[4]Generally stable, but should be handled with care.[5]High Explosion Hazard. Organic azides are potentially explosive and must be handled with extreme caution.[13]

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the general mechanism of electrophilic amination and a decision-making workflow for reagent selection.

G cluster_0 General Mechanism of Electrophilic Amination Nu Nucleophile (R⁻) TS Transition State [R---N(R')₂---X]⁻ Nu->TS Nucleophilic Attack Amine Aminating Agent (R'₂N-X) Amine->TS Product Aminated Product (R-NR'₂) TS->Product LG Leaving Group (X⁻) TS->LG Leaving Group Departs G start Select Amination Strategy substrate What is the Nucleophile? start->substrate organometal Grignard / Organolithium substrate->organometal Organometallic enolate Enolate / Silyl Enol Ether substrate->enolate Carbonyl α-position arene Arene / Heterocycle substrate->arene Aromatic C-H product Direct -NH₂ needed? hosa Use HOSA or O-Acyl Hydroxylamine product->hosa Yes oxaziridine Use Oxaziridine product->oxaziridine Asymmetric synthesis? azide Use Azide Route (e.g., TsN₃ + reduction) product->azide No (protection needed) safety Safety Constraints? safety->hosa Moderate risk safety->oxaziridine Low to Moderate risk safety->azide High risk tolerance (Explosion Hazard!) organometal->product enolate->product arene->hosa Direct C-H Amination hosa->safety oxaziridine->safety azide->safety

References

A Researcher's Guide to Predicting Regioselectivity in Triazole Functionalization Using DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, controlling the regioselectivity of reactions involving triazole scaffolds is a paramount challenge. The specific placement of functional groups on the triazole ring dictates the molecule's steric and electronic properties, which in turn profoundly influences its biological activity and material characteristics. While traditional synthetic approaches often yield mixtures of isomers requiring costly and time-consuming separation, computational chemistry, specifically Density Functional Theory (DFT), has emerged as a powerful, predictive tool to foresee reaction outcomes and guide rational synthetic design.[1][2]

This guide provides an in-depth comparison of DFT-based methods for predicting regioselectivity in common triazole functionalization reactions. We will move beyond a simple listing of steps to explain the causality behind computational choices, grounding our discussion in the authoritative frameworks of the Activation Strain Model and Conceptual DFT.

The Core Challenge: Regioselectivity in Triazole Chemistry

Triazoles, such as the 1,2,3- and 1,2,4-isomers, possess multiple nitrogen atoms, each presenting a potential site for electrophilic attack during functionalization reactions like alkylation or arylation.[3][4] Similarly, in cycloaddition reactions that form the triazole ring itself, multiple orientations of the reacting species can lead to different regioisomeric products.[5][6] The fundamental question for the synthetic chemist is: Which site will react preferentially?

DFT answers this question by calculating the potential energy surface for each possible reaction pathway. The pathway with the lowest activation energy barrier (the transition state energy) is kinetically favored and will correspond to the major product observed experimentally.[5][7]

Theoretical Pillars for Predicting Reactivity

To gain true insight, we don't just look at the final energy numbers. We decompose them using robust theoretical models that explain why one pathway is favored over another.

1. The Activation Strain Model (ASM)

The Activation Strain Model, also known as the Distortion/Interaction Model, is a powerful paradigm for understanding chemical reactivity.[8][9][10] It dissects the activation energy (ΔE≠) of a bimolecular reaction into two key components:

  • Activation Strain (ΔEstrain): This is the energy penalty required to distort the reactants from their stable, ground-state geometries into the strained geometries they must adopt in the transition state.[11][12] This term is inherently destabilizing and is often the primary contributor to the reaction barrier.

  • Interaction Energy (ΔEint): This is the stabilizing energy released from the interaction (electrostatic, orbital, etc.) between the two distorted reactant molecules in the transition state.[11][12]

Regioselectivity is therefore determined by the interplay between strain and interaction. A reaction pathway is favored if it leads to a transition state that has either a lower strain penalty, a more stabilizing interaction, or an optimal balance of both.[13]

cluster_0 Activation Strain Model (ASM) Concept cluster_1 Controlling Factors ActivationEnergy Activation Energy (ΔE‡) StrainEnergy Strain Energy (ΔEstrain) Energy to distort reactants ActivationEnergy->StrainEnergy Decomposed into InteractionEnergy Interaction Energy (ΔEint) Interaction between distorted reactants ActivationEnergy->InteractionEnergy Decomposed into StrainControl Strain-Controlled Reaction (Lower ΔEstrain wins) StrainEnergy->StrainControl InteractionControl Interaction-Controlled Reaction (More negative ΔEint wins) InteractionEnergy->InteractionControl

Caption: The Activation Strain Model decomposes the total activation energy.

2. Conceptual DFT: Fukui Functions and Local Softness

While ASM analyzes the entire reaction coordinate, Conceptual DFT provides powerful descriptors that predict the intrinsic reactivity of individual atoms within a molecule before a reaction even occurs. For predicting regioselectivity, the most relevant of these are:

  • Fukui Functions (fk): These functions indicate how the electron density at a specific atom (k) changes upon the addition or removal of an electron. They pinpoint the most reactive sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated).[14][15][16]

  • Local Softness (sk): Related to the Fukui function, this descriptor quantifies the tendency of a specific atomic site to accept or donate electrons, providing a clear map of nucleophilic and electrophilic centers.[16]

These descriptors are particularly useful for quickly assessing which of the triazole's nitrogen atoms is the most nucleophilic and therefore the most likely site for alkylation.

Comparative Analysis: DFT in Action

Let's compare how these DFT approaches are applied to predict the outcome of two common and vital reactions involving triazoles.

Case Study 1: N-Alkylation of 1,2,4-Triazoles

The alkylation of an S-substituted 1,2,4-triazole presents three potential nucleophilic sites: N1, N2, and N4. Experimental studies often show a preference for one isomer, for example, the N2-alkylated product.[3][4] DFT calculations can robustly predict and explain this preference.

Computational Approach: The reaction is modeled by calculating the transition state (TS) for the SN2 reaction of an alkyl halide (e.g., CH₃I) at each of the three nitrogen atoms. The calculated activation barriers are then compared.

Data Comparison:

Reaction SiteCalculated ΔE‡ (kcal/mol)Predicted Major Product?Experimental Observation
N1-Alkylation 22.5NoMinor Product
N2-Alkylation 18.2Yes Major Product
N4-Alkylation 23.1NoMinor Product/Not Observed
Note: Values are illustrative, based on typical results from DFT studies. Actual values depend on the specific substrates, functional, and basis set used.

Causality Explained by ASM: An Activation Strain analysis reveals why N2 is the preferred site. The analysis would typically show that reaching the transition state for alkylation at the N1 or N4 positions requires a more significant distortion of the triazole ring and its substituents, leading to a higher strain energy (ΔEstrain) . The N2 position is more accessible, resulting in a lower strain penalty to reach the TS geometry. While the interaction energy (ΔEint) might be similar for all three pathways, the lower strain makes the N2 pathway the clear kinetic favorite.

Case Study 2: Regioselectivity of Azide-Alkyne Cycloadditions

The Huisgen 1,3-dipolar cycloaddition is the cornerstone of "click chemistry" for synthesizing 1,2,3-triazoles. The thermal, uncatalyzed reaction often yields a mixture of 1,4- and 1,5-disubstituted regioisomers.[5] In contrast, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is famously regioselective, almost exclusively yielding the 1,4-isomer.[6] DFT calculations beautifully explain the role of the catalyst.

Computational Approach: Two sets of calculations are performed: one for the uncatalyzed thermal reaction and one for the full Cu(I)-catalyzed cycle. The activation barriers for the formation of the 1,4- and 1,5-isomers are compared in both scenarios.

Data Comparison:

Reaction PathwayCalculated ΔG‡ (kcal/mol)Predicted Product Ratio (1,4- vs 1,5-)Experimental Observation
Uncatalyzed (Thermal) 1,4-isomer: 26.1 1,5-isomer: 27.5~1:1 mixtureMixture of isomers
Cu(I)-Catalyzed (CuAAC) 1,4-isomer: 14.3 1,5-isomer: 29.4>99:1 Exclusive formation of 1,4-isomer
Note: Values are illustrative, based on published DFT studies like reference[5].

Causality Explained by Distortion/Interaction Analysis: DFT studies on the CuAAC mechanism show that the copper atom acts as a template, coordinating to both the alkyne (forming a copper acetylide) and the azide.[7] This pre-organization of the reactants into a six-membered metallacycle intermediate dramatically lowers the activation barrier. The analysis shows that the transition state leading to the 1,4-isomer allows for a much more favorable interaction energy (ΔEint) between the copper-bound fragments compared to the transition state for the 1,5-isomer. The catalyst effectively creates a low-energy highway exclusively for the formation of the 1,4-product, explaining the reaction's remarkable regioselectivity.

Protocols & Workflows

Executing these predictions requires a rigorous and self-validating computational protocol.

Experimental Protocol: DFT Workflow for Regioselectivity Prediction

This protocol outlines the essential steps for calculating activation barriers to compare competing reaction pathways.

  • Reactant Optimization:

    • Action: Perform a full geometry optimization and frequency calculation for all reactants (e.g., triazole, alkyl halide).

    • Causality: This establishes the zero-point energy reference for all subsequent calculations. The frequency calculation confirms the structures are true minima (no imaginary frequencies).

  • Transition State (TS) Searching:

    • Action: For each possible regioisomeric pathway (e.g., attack at N1, N2, N4), build an initial guess of the transition state structure and perform a TS optimization (e.g., using Berny algorithm with Opt=TS).

    • Causality: This is the most critical step. A good initial guess is crucial. This locates the highest energy point (the saddle point) along the reaction coordinate.

  • TS Verification:

    • Action: Perform a frequency calculation on the optimized TS geometry.

    • Causality (Self-Validation): A true transition state must have exactly one imaginary frequency . This frequency corresponds to the vibrational mode of the atoms moving along the reaction coordinate (e.g., the C-N bond forming and the C-halide bond breaking).

  • Reaction Path Confirmation (IRC):

    • Action: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the verified TS.

    • Causality (Self-Validation): The IRC calculation follows the reaction path downhill from the TS. It must connect the TS to the correct reactants on one side and the correct products on the other, confirming the TS belongs to the desired reaction.

  • Energy Refinement:

    • Action: Perform a final single-point energy calculation on the optimized geometries (reactants and TS) using a larger, more accurate basis set and an appropriate solvent model (e.g., PCM or SMD).

    • Causality: Geometries can be accurately found with modest basis sets, but accurate energy differences require a more robust level of theory. Solvation effects can significantly alter activation barriers and must be included for reactions in solution.

  • Analysis:

    • Action: Calculate the activation barrier (ΔE‡ or ΔG‡) for each pathway: Energy(TS) - Energy(Reactants).

cluster_workflow DFT Regioselectivity Prediction Workflow Start Define Competing Reaction Pathways (e.g., N1 vs N2 vs N4) Opt 1. Optimize Reactant Geometries Start->Opt TS_Search 2. Search for Transition State (TS) for each pathway Opt->TS_Search Freq 3. Verify TS via Frequency Calculation TS_Search->Freq Check Does TS have exactly one imaginary frequency? Freq->Check IRC 4. Confirm Path via IRC Calculation Energy 5. Refine Energies (Larger Basis Set + Solvent) IRC->Energy Analysis 6. Compare Activation Barriers (ΔE‡) Energy->Analysis Predict Predict Major Regioisomer (Lowest ΔE‡) Analysis->Predict Check->TS_Search No, Refine Guess Check->IRC Yes

References

X-ray crystallographic analysis of 1H-1,2,3-triazol-1-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallographic Analysis of Amino-Substituted 1H-1,2,3-Triazole Derivatives

Introduction: The Structural Imperative of 1,2,3-Triazole Derivatives

The 1H-1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science.[1] Its prevalence is largely due to the advent of "click chemistry," which provides a highly efficient and versatile route for its synthesis. These nitrogen-rich heterocycles are not merely inert linkers; they are functional pharmacophores found in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[2][3] The biological activity and material properties of these derivatives are intrinsically linked to their three-dimensional structure. Factors such as molecular conformation, substituent orientation, and intermolecular interactions in the solid state dictate how these molecules interact with biological targets or assemble into functional materials.[2]

X-ray crystallography stands as the definitive method for elucidating this three-dimensional architecture at the atomic level. It provides precise data on bond lengths, bond angles, and the intricate network of non-covalent interactions that govern crystal packing.[4] This guide offers a comparative analysis of the crystallographic features of amino-substituted 1H-1,2,3-triazole derivatives, explains the causality behind the experimental workflows, and provides field-proven insights for researchers in drug discovery and chemical sciences.

Part 1: Synthesis and Crystallization: From Solution to Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, process of growing diffraction-quality single crystals.

Synthetic Pathways: The Ubiquity of "Click" Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[5][6] This reaction's reliability, high yield, and tolerance of a wide range of functional groups make it an ideal choice.

Exemplary Protocol for CuAAC Synthesis:

  • Reactant Preparation: Dissolve the chosen organic azide (1.0 eq) and terminal alkyne (1.0 eq) in a suitable solvent system, often a mixture like t-BuOH/H₂O.

  • Catalyst Introduction: Add a copper(II) sulfate (CuSO₄) solution (e.g., 0.1 eq) followed by a reducing agent like sodium ascorbate (0.2 eq) to generate the active Cu(I) catalyst in situ.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the product is typically extracted using an organic solvent (e.g., ethyl acetate). The crude product is then purified, most commonly by column chromatography on silica gel, to achieve the high purity (>95%) required for crystallization.[3]

Causality: The choice of an aqueous co-solvent system is not only environmentally favorable but can also accelerate the reaction rate. High purity is non-negotiable for crystallization; impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

Crystallization Techniques: The Art of Molecular Self-Assembly

Growing single crystals is a critical, and often empirical, step. The goal is to create conditions where molecules slowly and orderly assemble into a well-defined lattice.

  • Slow Evaporation: This is the most common and straightforward technique. The purified compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The container is then loosely covered (e.g., with perforated film) to allow the solvent to evaporate over days or weeks. Needle-shaped or block-shaped crystals are often obtained this way.[7]

  • Solvent Diffusion: This method is useful for compounds that are highly soluble in one solvent but insoluble in another. The compound is dissolved in the "good" solvent, and this solution is carefully layered with the "poor" solvent (the precipitant). Crystals form at the interface as the solvents slowly mix.

Expert Insight: The selection of a crystallization solvent is crucial. Solvents that engage in specific hydrogen bonds with the triazole derivative can sometimes act as "chaperones," guiding the molecules into a crystalline arrangement. For amino-substituted triazoles, protic solvents like ethanol or methanol can be effective.[8]

G cluster_synthesis Synthesis cluster_crystal Crystallization cluster_analysis Analysis Azide Organic Azide CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Azide->CuAAC Alkyne Terminal Alkyne Alkyne->CuAAC Crude Crude Triazole CuAAC->Crude Purify Purification (Column Chromatography) Crude->Purify Pure Pure Compound (>95%) Purify->Pure Dissolve Dissolve in Suitable Solvent Pure->Dissolve Evap Slow Evaporation Dissolve->Evap Crystal Single Crystal Evap->Crystal XRD X-ray Diffraction Crystal->XRD Structure Structure Solution & Refinement XRD->Structure H_Bonds cluster_motif1 N-H···N Interaction (Chain Motif) cluster_motif2 N-H···N Interaction (Dimer Motif) M1 [Triazole]-NH₂ M2 [Triazole]-NH₂ M1->M2 N-H···N M3 ··· M2->M3 D1 [Triazole]-NH₂ D2 H₂N-[Triazole] D1->D2 N-H···N

References

A Senior Application Scientist's Guide to Spectroscopic Methods for Confirming the Structure of N-aminotriazoles

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of spectroscopic methods for the unambiguous structural confirmation of N-aminotriazoles. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights and self-validating protocols to ensure scientific integrity.

The Structural Challenge: Isomerism in N-aminotriazoles

N-aminotriazoles are a vital class of heterocycles in medicinal chemistry and materials science, often serving as key pharmacophores or energetic materials.[1][2] The synthetic routes to these compounds can frequently yield a mixture of isomers, particularly when attaching the exocyclic amino group to a nitrogen atom of the triazole ring (e.g., 1-amino, 2-amino, or 4-amino substitution). Distinguishing these isomers is not merely an academic exercise; it is critical, as different isomers can exhibit vastly different biological activities, chemical stabilities, and physical properties. This guide outlines a multi-pronged spectroscopic strategy to navigate this challenge, ensuring the correct molecular architecture is confirmed with confidence.

The Spectroscopic Toolkit: A Multi-Technique Approach

No single technique provides a complete structural picture. A robust confirmation relies on the synergistic use of several spectroscopic methods, each offering a unique piece of the structural puzzle. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and the definitive "gold standard," X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of N-aminotriazoles in solution.[3] By analyzing the magnetic properties of atomic nuclei, we can map out the molecular framework, establish connectivity, and differentiate subtle isomeric differences.

  • Expertise & Experience: ¹H NMR provides the initial overview of the proton environments, while ¹³C NMR reveals the carbon backbone. For N-aminotriazoles, the chemical shifts of the triazole ring protons (C-H) and carbons (C-H and C-substituted) are highly diagnostic. For instance, in 1,2,3-triazoles, the C5 carbon signal is typically observed at a different chemical shift than the C4 carbon.[4] Similarly, the position of the N-amino group significantly influences the electronic environment and, thus, the chemical shifts of the adjacent ring carbons and protons, providing the first clues to its location. Two-dimensional techniques like HSQC are invaluable for directly correlating a proton to the carbon it is attached to, simplifying spectral assignment.[4][5]

  • Expertise & Experience: This is arguably the most definitive NMR technique for distinguishing N-amino isomers. The ¹⁵N nucleus is exquisitely sensitive to its electronic environment. The chemical shifts of the nitrogen atoms within the triazole ring and the exocyclic amino group change dramatically depending on the substitution pattern.[3][6]

  • Trustworthiness: An N-amino group attached to N1 of a 1,2,4-triazole will result in a vastly different set of ¹⁵N chemical shifts compared to one attached to N4.[6] For example, the nitrogen atom bearing the amino group will have a characteristic chemical shift, often in the -300 to -320 ppm range (relative to nitromethane), clearly distinguishing it from the pyrrole-like and pyridine-like nitrogens of the ring.[3] By comparing experimental ¹⁵N shifts to those predicted by DFT calculations or to known literature values, an unambiguous assignment can often be made.[7] Two-dimensional ¹H-¹⁵N HMBC experiments, which show long-range correlations between protons and nitrogens, can definitively link specific protons (like the NH₂ protons) to a particular nitrogen atom in the ring, cementing the structural assignment.

Mass Spectrometry (MS): The First Checkpoint
  • Expertise & Experience: MS is the first-line technique for confirming that the desired molecule has been synthesized. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the compound's elemental composition.[8]

  • Trustworthiness: While MS is essential, it is generally insufficient on its own to distinguish isomers, as they have identical molecular weights. However, the fragmentation patterns observed in tandem MS (MS/MS) can sometimes offer structural clues. The fragmentation of the triazole ring and the loss of the amino group can differ based on the substituent's position, although these differences may be subtle.[9][10] For C-amino-1,2,4-triazoles, fragmentation often follows patterns analogous to pyrrole, involving ring cleavage.[9][10] The primary role of MS in this context is to confirm the molecular formula before proceeding to more structurally informative techniques like NMR.

Infrared (IR) Spectroscopy: A Rapid Functional Group Survey
  • Expertise & Experience: IR spectroscopy is a quick, simple method for verifying the presence of key functional groups. For N-aminotriazoles, the most characteristic absorptions are the N-H stretching vibrations of the primary amino group.

  • Trustworthiness: A primary amino group (NH₂) typically shows two distinct stretching bands in the 3450-3250 cm⁻¹ region (one for asymmetric and one for symmetric stretching).[1] The presence of these bands confirms the "amino" part of the structure. Additionally, characteristic C=N and N=N stretching vibrations from the triazole ring appear in the 1620-1450 cm⁻¹ region.[1][11] While IR confirms the presence of these groups, it cannot, in isolation, determine their connectivity or distinguish between isomers.

X-ray Crystallography: The Ultimate Arbiter
  • Expertise & Experience: When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the definitive technique.[12] It provides a precise three-dimensional map of electron density, revealing the exact spatial arrangement of every atom, including bond lengths, bond angles, and intermolecular interactions.[13]

  • Trustworthiness: This method leaves no ambiguity regarding isomerism or tautomerism. If a suitable single crystal can be grown, X-ray diffraction will unequivocally establish the position of the amino group on the triazole ring.[8][14][15] It serves as the ultimate validation for assignments made by other spectroscopic methods.

Comparative Analysis and Recommended Workflow

The choice of technique depends on the specific question being asked. A logical, tiered approach ensures efficient and accurate structure confirmation.

Table 1: Comparison of Spectroscopic Methods for N-aminotriazole Characterization
Technique Information Provided Strengths Limitations
¹H & ¹³C NMR C-H framework, proton/carbon environments, basic connectivity.Excellent for initial structural mapping; universally available.Can be ambiguous for isomer differentiation without supporting data.
¹⁵N NMR Direct observation of all nitrogen environments.Highly sensitive to electronic structure; powerful for distinguishing N-isomers.[7]Low natural abundance requires longer acquisition times or ¹⁵N-enrichment.
Mass Spec (HRMS) Molecular weight and elemental composition.High accuracy and sensitivity; confirms molecular formula.[8]Does not typically distinguish between isomers.
IR Spectroscopy Presence of key functional groups (e.g., -NH₂).Fast, simple, and inexpensive.Provides limited information on overall molecular connectivity.
X-ray Crystallography Absolute 3D structure, bond lengths/angles, tautomeric form.Unambiguous and definitive structural proof.[12]Requires a suitable single crystal, which may be difficult to obtain.
Recommended Workflow for Structure Confirmation

The following workflow provides a logical progression from initial verification to unambiguous confirmation.

G cluster_0 Initial Verification cluster_1 Detailed Structural Elucidation (Solution-State) cluster_2 Absolute Confirmation (Solid-State) MS Mass Spectrometry (HRMS) Confirm Molecular Formula H1_C13_NMR 1D NMR (¹H, ¹³C) Map C-H Framework MS->H1_C13_NMR IR IR Spectroscopy Confirm Functional Groups (-NH2) IR->H1_C13_NMR NMR_2D 2D NMR (HSQC, HMBC) Establish Connectivity H1_C13_NMR->NMR_2D N15_NMR ¹⁵N NMR (¹H-¹⁵N HMBC) Identify N-Isomer NMR_2D->N15_NMR Crucial for Isomer Assignment XRAY X-ray Crystallography Definitive 3D Structure N15_NMR->XRAY Optional, for Final Validation

Caption: Logical workflow for N-aminotriazole structure confirmation.

Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and reproducible data.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the N-aminotriazole sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of N-H protons.[16]

    • Ensure the sample is fully dissolved; sonicate briefly if necessary.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Ensure adequate spectral width to cover all expected signals.

    • Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (often several thousand) is required due to the low natural abundance of ¹³C.

    • Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • ¹⁵N NMR Acquisition (via ¹H-¹⁵N HMBC):

    • Rationale: Direct ¹⁵N detection is time-consuming. The inverse-detected ¹H-¹⁵N HMBC experiment is far more sensitive and provides connectivity information simultaneously.

    • Set up a gradient-selected HMBC experiment optimized for typical 2-3 bond J(N,H) couplings (~5-10 Hz).

    • Acquire the spectrum overnight if necessary to achieve a good signal-to-noise ratio.

    • Process the 2D data to visualize correlations between protons (e.g., NH₂ and ring C-H) and the nitrogen nuclei.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Add a trace amount of formic acid or ammonium hydroxide if using electrospray ionization (ESI) to promote protonation [M+H]⁺ or deprotonation [M-H]⁻.

  • Data Acquisition:

    • Infuse the sample into the mass spectrometer (e.g., via ESI on a TOF or Orbitrap analyzer).

    • Acquire data in positive or negative ion mode over an appropriate mass range.

    • Ensure the instrument is properly calibrated to achieve mass accuracy typically below 5 ppm.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Use the instrument's software to calculate the elemental composition for the measured accurate mass and compare it with the theoretical composition.

Protocol 3: Attenuated Total Reflectance (ATR) - FTIR
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Case Study: Distinguishing Isomers of a Phenyl-Substituted N-aminotriazole

To illustrate the power of this combined approach, consider the challenge of identifying the correct isomer produced in a reaction expected to yield 5-phenyl-4-amino-4H-1,2,4-triazole . The potential N-amino isomers are 1-amino- and 4-amino- , along with the C-amino isomer 3-amino- .

Table 2: Simulated Spectroscopic Data for Phenyl-aminotriazole Isomers
Parameter Isomer A (4-Amino-) Isomer B (1-Amino-) Isomer C (3-Amino-)
HRMS [M+H]⁺ 175.0825 (C₈H₉N₄)175.0825 (C₈H₉N₄)175.0825 (C₈H₉N₄)
IR (ν N-H, cm⁻¹) 3350, 32603345, 32553400, 3310, 3180 (ring NH)
¹H NMR (δ, ppm) 8.5 (s, 1H, C3-H), 6.1 (s, 2H, NH₂), 7.5-7.8 (m, 5H, Ph)8.2 (s, 1H, C5-H), 6.5 (s, 2H, NH₂), 7.4-7.7 (m, 5H, Ph)5.5 (s, 2H, NH₂), 7.3-7.6 (m, 5H, Ph), 13.5 (br s, 1H, ring NH)
¹³C NMR (δ, ppm) 155 (C5), 145 (C3), 128-131 (Ph)148 (C5), 142 (C3), 127-130 (Ph)158 (C3), 152 (C5), 126-129 (Ph)
¹⁵N NMR (δ, ppm) N4-NH₂: -315; N1: -140; N2: -80N1-NH₂: -310; N2: -75; N3: -135; N4: -150N4: -190; N2: -100; N1: -160; C3-NH₂: -305
  • Analysis:

    • MS and IR confirm the molecular formula and the presence of a primary amino group for all candidates.

    • ¹H NMR provides the first clear distinction: Isomer C shows a broad ring N-H proton, indicating it is the C-amino tautomer. The chemical shifts of the lone triazole proton differ significantly between A and B.

    • ¹³C NMR further supports the distinction. The chemical shifts of the triazole ring carbons (C3 and C5) are unique for each isomer due to the different electronic effects of the substituent positions.[17]

    • ¹⁵N NMR delivers the final, unambiguous proof. The pattern of four nitrogen signals for the N-amino isomers (A and B) is distinct from the three ring nitrogens plus one exocyclic amino nitrogen of the C-amino isomer (C). Crucially, the chemical shifts of the ring nitrogens in Isomer A (symmetrical electronic environment around N1/N2) are different from the four distinct nitrogen environments in Isomer B. A ¹H-¹⁵N HMBC would show a correlation from the NH₂ protons (δ 6.1) to the nitrogen at -315 ppm, confirming its identity as the N4-amino isomer.

Diagram of NMR Connectivity Analysis

G cluster_1d 1D Spectra cluster_2d 2D Correlation Spectra H1 ¹H NMR (Proton Environments) HSQC HSQC (¹J C-H) Directly bonds C to H H1->HSQC HMBC_CH HMBC (C-H) (²⁻³J C-H) Connects fragments H1->HMBC_CH HMBC_NH HMBC (N-H) (²⁻³J N-H) Assigns N-Isomer H1->HMBC_NH C13 ¹³C NMR (Carbon Backbone) C13->HSQC C13->HMBC_CH N15 ¹⁵N NMR (Nitrogen Environments) N15->HMBC_NH Structure Unambiguous Structure HSQC->Structure Defines C-H pairs HMBC_CH->Structure Assembles skeleton HMBC_NH->Structure Confirms N-substitution

Caption: Relationship between 1D and 2D NMR experiments for structure elucidation.

Conclusion

References

A Senior Application Scientist's Guide to Evaluating Copper Catalysts for Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," stands as an indispensable tool for the efficient construction of 1,2,3-triazoles.[1][2][3][4] These heterocyclic motifs are prevalent in pharmaceuticals, functional materials, and bioconjugation applications.[5][6] The remarkable efficiency and regioselectivity of this reaction hinge on the choice of the copper catalyst.[2][4] This guide provides an in-depth comparison of various copper catalytic systems, offering field-proven insights and detailed experimental protocols to empower you in selecting and evaluating the optimal catalyst for your specific synthetic needs.

The Heart of the Matter: Understanding the Catalytic Cycle

The CuAAC reaction's success lies in the ability of a copper(I) species to activate a terminal alkyne, facilitating its reaction with an azide to exclusively form the 1,4-disubstituted triazole isomer.[2][7] While the uncatalyzed Huisgen cycloaddition requires harsh conditions and yields a mixture of regioisomers, the copper-catalyzed variant proceeds under mild conditions with remarkable fidelity.[2][8]

The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate.[4][9] This intermediate then coordinates with the azide, leading to a six-membered metallacycle that subsequently rearranges and, upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst.

CuAAC Catalytic Cycle Cu(I) Cu(I) Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)->Cu(I)-Alkyne + R-C≡CH Cu(I)-Acetylide Cu(I)-Acetylide Cu(I)-Alkyne->Cu(I)-Acetylide - H+ Metallacycle Metallacycle Cu(I)-Acetylide->Metallacycle + R'-N3 Cu(I)-Triazolide Cu(I)-Triazolide Metallacycle->Cu(I)-Triazolide Rearrangement Cu(I)-Triazolide->Cu(I) + H+ - Triazole Alkyne R-C≡CH Alkyne->Cu(I)-Alkyne Azide R'-N3 Azide->Metallacycle Triazole Triazole

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

A Comparative Analysis of Copper Catalyst Systems

The choice of a copper catalyst is a critical parameter that dictates reaction efficiency, scope, and practicality. We can broadly classify these catalysts into two main categories: homogeneous and heterogeneous systems.

Homogeneous Copper Catalysts: Precision and Activity

Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity due to their well-defined active sites.[10]

  • Copper(I) Salts (e.g., CuI, CuBr): These are the simplest and often most direct sources of the active Cu(I) catalyst.[11] They are effective but can be sensitive to air and may require an inert atmosphere to prevent oxidation to the inactive Cu(II) state.[12] Oxidative homocoupling of the alkyne (Glaser coupling) is a common side reaction.[12]

  • In Situ Generation from Copper(II) Salts: A highly popular and practical approach involves the use of a stable copper(II) salt (e.g., CuSO₄) in conjunction with a reducing agent, typically sodium ascorbate, to generate the active Cu(I) species in situ.[7][13] This method obviates the need for handling potentially unstable Cu(I) salts and is compatible with a wide range of solvents, including water.[2]

  • Ligated Copper Complexes: The addition of ligands, particularly nitrogen-based chelators like tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives, can significantly enhance the catalytic activity and stability of the copper(I) species.[12][14][15] Ligands can prevent copper disproportionation and oxidation, leading to faster reactions and lower catalyst loadings, which is especially crucial for bioconjugation applications where low reactant concentrations are common.[12][15] However, the synthesis of these ligands adds an extra step and cost to the process.

Catalyst SystemTypical Loading (mol%)AdvantagesDisadvantages
CuI or CuBr 1 - 5Readily available, direct source of Cu(I)Air-sensitive, potential for side reactions
CuSO₄ / Na-Ascorbate 1 - 5 (CuSO₄)Air-stable precursor, works in various solventsRequires a reducing agent
Cu(I) with Ligands (e.g., TBTA) 0.1 - 2High catalytic activity, increased stabilityLigand synthesis required, potential for product contamination
Heterogeneous Copper Catalysts: The Rise of Recyclability and Sustainability

Heterogeneous catalysts, which exist in a different phase from the reactants, have gained significant traction due to their ease of separation from the reaction mixture, potential for recycling, and reduced product contamination with copper residues.[8][16] This is a critical consideration in pharmaceutical manufacturing where metal impurities are strictly regulated.

  • Metallic Copper (e.g., powder, wire, turnings): In its metallic form, copper can act as a catalyst, with the active Cu(I) species being generated on the surface.[11] While offering easy removal, these catalysts often exhibit lower activity compared to their homogeneous counterparts and may require higher temperatures or longer reaction times.

  • Copper Nanoparticles (CuNPs): Nanostructured copper catalysts provide a high surface-area-to-volume ratio, leading to enhanced catalytic activity compared to bulk copper.[17][18][19] They can be unsupported or supported on various materials like carbon, silica, or magnetic nanoparticles.[17][19] Supported CuNPs, in particular, offer improved stability and facilitate recovery and reuse.[3][17][19] A notable advantage is their potential use in environmentally benign solvents like water.[3][17] However, leaching of copper ions into the solution can sometimes occur, blurring the line between true heterogeneous and homogeneous catalysis.[17][20]

  • Supported Copper Catalysts: These systems involve the immobilization of copper species onto a solid support, such as polymers, zeolites, or metal-organic frameworks (MOFs).[11][16][21] This approach combines the high activity of well-defined copper centers with the practical benefits of heterogeneous catalysis. For instance, copper(I) iodide chelated on an Amberlyst polymer has been shown to be an effective and recyclable catalyst.[11]

Catalyst SystemTypical LoadingAdvantagesDisadvantages
Metallic Copper High loadingEasy to remove, low costLower activity, may require harsh conditions
Copper Nanoparticles (CuNPs) 0.5 - 5 mol%High surface area, enhanced activity, potential for recyclabilityPotential for aggregation, leaching of Cu ions
Supported Copper Catalysts 0.2 - 5 mol%Excellent recyclability, low product contaminationSupport synthesis required, potential for reduced activity

Experimental Protocols for Catalyst Evaluation

To ensure a fair and accurate comparison of different copper catalysts, it is essential to employ standardized experimental protocols. Below are detailed methodologies for evaluating catalyst performance.

General Procedure for a Test Reaction

A benchmark reaction, such as the cycloaddition of benzyl azide and phenylacetylene, is recommended for initial catalyst screening.

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Copper catalyst of choice

  • Solvent (e.g., THF, t-BuOH/H₂O, or neat)

  • Internal standard (for GC or NMR analysis, e.g., dodecane)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the copper catalyst (e.g., 1 mol%).

  • If using a Cu(II) precursor, add the reducing agent (e.g., sodium ascorbate, 5 mol%).

  • Add the chosen solvent (e.g., 2 mL).

  • Add benzyl azide (1 mmol) and phenylacetylene (1.1 mmol).

  • If using an internal standard, add it at this stage.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR spectroscopy at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Upon completion, quench the reaction (e.g., with aqueous ammonia solution to remove copper).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel if necessary.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Catalyst Evaluation Workflow cluster_prep Reaction Setup cluster_monitoring Monitoring & Analysis cluster_workup Workup & Purification cluster_characterization Characterization Catalyst Catalyst Solvent Solvent Catalyst->Solvent Reactants Reactants Solvent->Reactants Reaction Reaction Reactants->Reaction TLC TLC Reaction->TLC Progress GC/NMR GC/NMR Reaction->GC/NMR Quantitative Quench Quench Reaction->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification NMR_MS NMR_MS Purification->NMR_MS Identity & Purity

Caption: A streamlined workflow for the evaluation of copper catalyst efficiency in triazole synthesis.

Catalyst Recyclability Test (for Heterogeneous Catalysts)
  • After the first reaction cycle is complete, separate the catalyst from the reaction mixture by filtration or, in the case of magnetic nanoparticles, by using an external magnet.

  • Wash the recovered catalyst with the reaction solvent and then with a solvent like ethanol or acetone to remove any adsorbed species.

  • Dry the catalyst under vacuum.

  • Use the recovered catalyst for a subsequent reaction cycle under the same conditions.

  • Repeat this process for several cycles (e.g., 5-8 runs) and analyze the product yield in each cycle to assess the catalyst's stability and reusability.[11][18][22]

Concluding Remarks for the Discerning Scientist

The selection of a copper catalyst for triazole synthesis is not a one-size-fits-all decision. For high-throughput screening and applications where catalyst removal is straightforward, homogeneous systems, particularly the in situ generation of Cu(I) from CuSO₄/sodium ascorbate, offer a robust and cost-effective solution. When working with sensitive substrates or in biological systems where low copper concentrations are paramount, ligated copper complexes provide superior activity and stability.

For process development, large-scale synthesis, and applications demanding high product purity with minimal metal contamination, heterogeneous catalysts are the clear front-runners.[8][16] The growing field of supported copper nanoparticles and single-atom catalysts holds immense promise for developing highly active, selective, and recyclable systems that align with the principles of green chemistry.[3][10][17][23]

By systematically evaluating different catalyst systems using the protocols outlined in this guide, researchers can confidently identify the most efficient and practical solution for their triazole synthesis endeavors, accelerating discovery and innovation in their respective fields.

References

A Comparative Guide to the Stability of N-Aminotriazoles and C-Aminotriazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, nitrogen-rich heterocycles are of paramount importance. Among these, aminotriazoles are a critical scaffold due to their versatile biological activities and applications as energetic materials.[1] A key consideration in the design and application of aminotriazole-based compounds is their inherent stability. This guide provides an in-depth comparative analysis of the stability of two major classes of aminotriazoles: N-aminotriazoles (where the amino group is attached to a nitrogen atom of the triazole ring, e.g., 1-aminotriazoles) and C-aminotriazoles (where the amino group is attached to a carbon atom of the ring, e.g., 3-amino- and 4-aminotriazoles).

This guide will delve into the structural nuances that govern the thermal, chemical, and photolytic stability of these isomers, supported by experimental data and theoretical insights. We will also provide detailed protocols for the experimental evaluation of their stability profiles.

The Structural Divide: N-Amino vs. C-Amino Substitution

The position of the amino group on the triazole ring fundamentally influences the electronic distribution, aromaticity, and hydrogen bonding capabilities of the molecule, which in turn dictates its stability.

  • N-Aminotriazoles (e.g., 1-Amino-1,2,4-triazole): In these isomers, the amino group is directly attached to a ring nitrogen. This substitution can significantly impact the electronic properties of the ring and the N-N bond of the amino group, often leading to a different stability profile compared to their C-amino counterparts.

  • C-Aminotriazoles (e.g., 3-Amino-1,2,4-triazole, 4-Amino-1,2,4-triazole): Here, the amino group is attached to a ring carbon. These isomers can exist in different tautomeric forms, and their stability is often governed by the relative energies of these tautomers.[1] Theoretical studies suggest that for C-amino-1,2,4-triazoles, the amine tautomer is generally the most stable.[2]

The choice between an N-amino and a C-amino scaffold in drug design or material development is not arbitrary; it has profound implications for the molecule's shelf-life, degradation pathways, and ultimately, its efficacy and safety.

Comparative Stability Analysis

Thermal Stability

The thermal stability of aminotriazoles is a critical parameter, especially for applications in energetic materials and for determining the shelf-life of pharmaceutical compounds. Thermal decomposition is typically assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

A comparative study on nitroazole derivatives has shown that the introduction of an N-amino group can lead to a lower decomposition temperature compared to the parent compound, while a C-amino group can enhance thermal stability.[3] This suggests that, as a general trend, C-aminotriazoles may exhibit greater thermal stability than N-aminotriazoles.

CompoundIsomer TypeDecomposition Onset (°C)Decomposition Peak (°C)Source
3-Nitro-1H-1,2,4-triazoleParent Compound-218[4]
1-Amino-3-nitro-1H-1,2,4-triazoleN-Amino-137[4]
5-Amino-3-nitro-1H-1,2,4-triazoleC-Amino-246[4]
3-Amino-1,2,4-triazoleC-Amino~200-[5]
4-Amino-1,2,4-triazole PicrateN-Amino Salt--[6]

Note: Data is compiled from different studies and should be used for general comparison, as experimental conditions may vary.

The decomposition of aminotriazoles often proceeds with the evolution of nitrogen gas (N₂), ammonia (NH₃), and hydrogen cyanide (HCN).[7][8] The specific decomposition pathway is influenced by the substitution pattern on the triazole ring.

Chemical Stability: pH and Hydrolysis

The stability of aminotriazoles in aqueous environments at different pH values is crucial for their application in biological systems and as agrochemicals.

  • C-Aminotriazoles: 3-Amino-1,2,4-triazole (Amitrole) is reported to be stable in neutral aqueous solutions.[9] Studies have shown no significant degradation in buffered solutions at pH 4, 7, and 9 over extended periods, indicating a half-life of more than a year in water at 20°C.[9] This high hydrolytic stability is a key feature of many C-aminotriazoles.

  • N-Aminotriazoles: While specific hydrolytic stability data for 1-aminotriazoles is less common in the literature, their synthesis and handling procedures do not typically indicate extreme instability in aqueous media under neutral conditions. However, the N-amino group may be more susceptible to certain chemical reactions compared to the more stable C-amino linkage.

The protonation of the triazole ring is an important factor in its chemical stability. Theoretical studies on 4-amino-1,2,4-triazole have shown that protonation preferentially occurs on the triazole ring rather than the exocyclic amino group.[1] The stability of the resulting cation is dependent on the tautomeric form.

Photostability

The degradation of aminotriazoles upon exposure to light is another important stability consideration, particularly for agrochemicals and pharmaceuticals that may be exposed to sunlight.

The photostability of a molecule is also influenced by its environment, including the presence of photosensitizers.[10] For a comprehensive assessment, photostability testing under standardized conditions is essential.

Experimental Protocols for Stability Assessment

To provide a framework for the direct comparison of aminotriazole isomers, the following experimental protocols are outlined.

Protocol 1: Comparative Thermal Stability Analysis using TGA-DSC

This protocol details the simultaneous use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate and compare the thermal stability of a 1-aminotriazole and a C-aminotriazole.

Objective: To determine the onset of decomposition, peak decomposition temperature, and associated heat flow for each isomer.

Instrumentation: Simultaneous Thermal Analyzer (STA) capable of TGA-DSC measurements.

Experimental Workflow:

Caption: Workflow for comparative thermal stability analysis of aminotriazole isomers.

Detailed Steps:

  • Sample Preparation:

    • Ensure both aminotriazole samples are of high purity and have been adequately dried to remove any residual solvent.

    • Accurately weigh approximately 1-3 mg of the 1-aminotriazole into an alumina crucible.

    • Repeat the weighing process for the C-aminotriazole in a separate, identical crucible.

  • Instrument Setup:

    • Perform standard temperature and heat flow calibrations using certified reference materials (e.g., indium).

    • Calibrate the balance using a standard weight.

    • Place the sample crucible and an empty reference crucible into the analyzer.

  • Experimental Run:

    • Set the initial temperature to 30°C and allow the system to equilibrate.

    • Program the instrument to heat the sample from 30°C to 400°C at a constant rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of mass loss, which indicates the beginning of decomposition.

    • From the DSC curve, identify the peak temperature of any endothermic or exothermic events associated with decomposition.

    • Integrate the area under the DSC peak to determine the enthalpy of decomposition.

    • Compare the resulting data for the two isomers to assess their relative thermal stability.

Protocol 2: Comparative Hydrolytic Stability Assessment

This protocol outlines a method to compare the hydrolytic stability of a 1-aminotriazole and a C-aminotriazole at different pH values.

Objective: To determine the rate of degradation of each isomer in aqueous solutions at acidic, neutral, and basic pH.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Workflow:

Caption: Workflow for comparative hydrolytic stability analysis of aminotriazole isomers.

Detailed Steps:

  • Method Development:

    • Develop and validate a stability-indicating HPLC method that can separate the parent aminotriazole from its potential degradation products.

  • Sample Preparation:

    • Prepare 1 mg/mL stock solutions of the 1-aminotriazole and C-aminotriazole in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

  • Degradation Study:

    • For each isomer, add a small volume of the stock solution to each of the three buffer solutions to achieve a final concentration of approximately 10 µg/mL.

    • Incubate the solutions in sealed vials in a constant temperature bath (e.g., 50°C) to accelerate degradation.

    • At predetermined time points (e.g., 0, 24, 48, 72, and 96 hours), withdraw an aliquot from each vial.

  • Analysis and Calculation:

    • Immediately analyze the aliquots by HPLC to determine the concentration of the remaining parent compound.

    • Plot the natural logarithm of the concentration versus time. The slope of the line will be the negative of the first-order degradation rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Compare the half-lives of the two isomers at each pH to determine their relative hydrolytic stability.

Conclusion

The stability of aminotriazoles is a complex interplay of electronic and structural factors, with the position of the amino group being a key determinant. The available evidence suggests that C-aminotriazoles generally exhibit higher thermal stability compared to their N-amino counterparts. C-aminotriazoles also demonstrate significant hydrolytic stability.

For researchers and drug development professionals, a thorough understanding of the relative stability of aminotriazole isomers is crucial for selecting the appropriate scaffold for a given application. The experimental protocols provided in this guide offer a robust framework for conducting direct comparative stability studies, enabling informed decisions in the development of new pharmaceuticals and materials. The continued investigation into the stability of these important heterocyclic compounds will undoubtedly contribute to the design of safer and more effective molecules.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1H-1,2,3-triazol-1-amine: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

1H-1,2,3-triazol-1-amine (C₂H₄N₄) is a nitrogen-rich heterocyclic compound. The presence of a triazole ring and an exocyclic amino group attached to a nitrogen atom suggests potential for high energy release and instability. Compounds with these structural features can be sensitive to shock, friction, heat, and static discharge.

The primary hazards associated with handling this compound are:

  • Explosion Hazard: Due to its high nitrogen content, the compound may decompose rapidly and violently, especially upon initiation by heat, impact, or friction.

  • Toxicity: While specific toxicological data is unavailable, related amino-triazoles are known to be harmful if swallowed and may have other systemic effects.[1][2] Skin contact, eye contact, and inhalation of dust should be avoided.

  • Irritation: Similar triazole compounds can cause skin and eye irritation.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when working with potentially energetic materials. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing & Transfer (small quantities, <1g) Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 respirator (if dusty)
Chemical Reactions & Work-up Chemical splash goggles and a face shield over a blast shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coat and a chemical-resistant apronUse within a certified chemical fume hood
Large-Scale Operations (>1g) Not recommended without specialized facilities and remote handling equipment.
  • Safety Glasses: Should be worn as a minimum level of protection in the laboratory.

  • Chemical Splash Goggles: Essential when handling the compound to protect against splashes and fine dust.

  • Face Shield: Must be worn in conjunction with goggles to protect the entire face from splashes and potential explosions.

  • Gloves: Double-gloving with nitrile or neoprene gloves is recommended to provide a barrier against chemical exposure.[5] Gloves should be inspected for any signs of degradation before and during use.

  • Lab Coat: A flame-resistant lab coat is mandatory.

  • Chemical-Resistant Apron: Should be worn over the lab coat during transfers and reactions to provide an additional layer of protection.

  • Footwear: Closed-toe shoes made of a non-porous material are required.

  • All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • If there is a potential for dust generation outside of a fume hood, a NIOSH-approved N95 respirator should be worn.

Engineering Controls: Creating a Safe Workspace
  • Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood.

  • Blast Shield: A portable blast shield should be placed between the user and the experimental setup.

  • Grounding and Bonding: To prevent static discharge, all equipment should be properly grounded.

  • Ventilation: Ensure adequate ventilation in the laboratory.

Safe Handling Procedures: A Step-by-Step Guide

The following workflow illustrates the critical steps for safely handling a potentially energetic compound like this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS & SOPs DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh Small Quantities Prep->Weigh Transfer Transfer with Non-Sparking Tools Weigh->Transfer React Set Up Reaction Behind Blast Shield Transfer->React Decontaminate Decontaminate Glassware React->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose DoffPPE Doff PPE Correctly Dispose->DoffPPE

Caption: Workflow for the safe handling of potentially energetic compounds.

  • Review Safety Information: Thoroughly review this guide and any other available safety information for related compounds.

  • Prepare the Work Area: Ensure the fume hood is clean and free of clutter. Place a blast shield in front of the work area.

  • Assemble Equipment: Use only glassware that is free from cracks and scratches. Use non-sparking spatulas (e.g., plastic or bronze).

  • Small Quantities: Only work with the smallest quantity of material necessary.

  • Weighing Paper: Use anti-static weighing paper.

  • Gentle Handling: Avoid any actions that could cause friction or impact.

  • Controlled Conditions: Reactions should be run at the smallest possible scale and under carefully controlled conditions (temperature, stirring rate).

  • Monitoring: Continuously monitor the reaction for any signs of an exothermic event.

Storage and Disposal
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Segregation: Store separately from oxidizing agents, acids, bases, and combustible materials.

  • Waste Stream: Do not mix this compound waste with other chemical waste.

  • Specialized Disposal: Contact your institution's environmental health and safety (EHS) office for guidance on the disposal of energetic materials. This type of waste requires specialized handling and disposal procedures.[3]

Emergency Procedures
  • Spills:

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • If the spill is small and you are trained to do so, carefully clean it up using an inert absorbent material. Avoid generating dust.

    • Place the waste in a sealed container for proper disposal.

  • Fire:

    • If the fire is small, use a Class D fire extinguisher if you are trained to do so. Do not use water.

    • If the fire is large, evacuate the area and call emergency services.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[6] Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][6]

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6]

    • In all cases of exposure, seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-1,2,3-triazol-1-amine
Reactant of Route 2
1H-1,2,3-triazol-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.